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Core Science & Biosynthesis

Foundational

2,3-Dimethoxyphenylpropionic Acid: A Comprehensive Technical Guide to Physicochemical Properties, Synthesis, and Analytical Validation

Executive Summary 2,3-Dimethoxyphenylpropionic acid (CAS: 10538-48-4), also known as 3-(2,3-dimethoxyphenyl)propanoic acid, is a highly versatile building block in modern organic synthesis and medicinal chemistry. Charac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3-Dimethoxyphenylpropionic acid (CAS: 10538-48-4), also known as 3-(2,3-dimethoxyphenyl)propanoic acid, is a highly versatile building block in modern organic synthesis and medicinal chemistry. Characterized by its protected catechol-like motif and a flexible propionic acid linker, it serves as a critical intermediate in the synthesis of complex alkaloids, antioxidant therapeutics, and conformationally restricted azepine derivatives.

This whitepaper provides an in-depth, self-validating framework for the physicochemical profiling, chemical synthesis, and analytical verification of 2,3-dimethoxyphenylpropionic acid, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Structural Causality

Understanding the fundamental properties of this compound requires analyzing the electronic and steric interplay of its functional groups. The two adjacent methoxy groups at the 2- and 3-positions of the phenyl ring exert a strong electron-donating resonance effect (+M), which is partially counterbalanced by their electron-withdrawing inductive effect (-I).

Because the propionic acid side chain is insulated from the aromatic ring's direct resonance by two aliphatic methylene carbons, its acidity is primarily governed by mild inductive effects. This structural arrangement ensures the molecule remains un-ionized in highly acidic environments but becomes highly soluble at physiological pH, making it an excellent pharmacokinetic scaffold[1].

Table 1: Core Physicochemical Properties
PropertyValueMechanistic Implication
CAS Number 10538-48-4Standard identifier for regulatory tracking.
Molecular Formula C₁₁H₁₄O₄Dictates the exact mass for mass spectrometry.
Molecular Weight 210.23 g/mol Ideal low-molecular-weight fragment for drug design.
Melting Point 64–68 °C[1]Indicates moderate crystal lattice energy; requires controlled drying.
pKa (Predicted) 4.73 ± 0.10[1]Demands acidic mobile phases (e.g., 0.1% TFA) during HPLC to prevent peak tailing.
Appearance Off-White SolidColoration can indicate trace oxidation of the aromatic ring.

Synthesis Workflow: Mechanistic Design and Execution

The most robust and scalable route to 2,3-dimethoxyphenylpropionic acid is a two-step sequence: a Doebner modification of the Knoevenagel condensation, followed by chemoselective catalytic hydrogenation.

Step 1: Doebner-Knoevenagel Condensation

Objective: Synthesize the intermediate 2,3-dimethoxycinnamic acid.

  • Reagent Assembly: In a round-bottom flask, combine 1.0 equivalent of 2,3-dimethoxybenzaldehyde and 1.2 equivalents of malonic acid.

  • Catalyst Addition: Dissolve the mixture in pyridine (solvent/base) and add a catalytic amount of piperidine.

  • Thermal Activation: Heat the mixture to 100–110 °C for 4 hours.

  • Work-up: Cool the mixture and precipitate the product by pouring it into cold 10% hydrochloric acid. Filter and wash the resulting light-brown crystals.

Causality of Experimental Choices: Why use a dual pyridine/piperidine system? Piperidine acts as a powerful nucleophilic catalyst, forming a highly reactive iminium ion with the aldehyde. This intermediate is far more electrophilic than the parent aldehyde, accelerating the nucleophilic attack by the malonate enolate. Pyridine serves as the bulk solvent and a weak base to deprotonate the malonic acid. The 100 °C temperature provides the exact activation energy required to drive the decarboxylation of the intermediate diacid, yielding the α,β-unsaturated cinnamic acid, as detailed in [2].

Step 2: Chemoselective Catalytic Hydrogenation

Objective: Reduce the alkene to yield 2,3-dimethoxyphenylpropionic acid.

  • Preparation: Suspend the 2,3-dimethoxycinnamic acid in glacial acetic acid or ethanol.

  • Catalyst Loading: Add 10% Palladium on Carbon (Pd/C) (approx. 5-10% w/w).

  • Hydrogenation: Place the mixture in a Parr shaker under 45 psi of hydrogen gas until uptake ceases (typically 45–60 minutes)[3].

  • Isolation: Filter the catalyst through a Celite pad, evaporate the filtrate to dryness, and recrystallize.

Causality of Experimental Choices: The α,β-unsaturated double bond is highly susceptible to catalytic hydrogenation. By strictly controlling the hydrogen pressure to 45 psi, the palladium catalyst selectively reduces the aliphatic alkene without triggering the hydrogenolysis of the aromatic methoxy C-O bonds or reducing the carboxylic acid[4].

SynthesisWorkflow A 2,3-Dimethoxybenzaldehyde + Malonic Acid B Doebner Condensation (Pyridine, Piperidine, 100°C) A->B C 2,3-Dimethoxycinnamic Acid (Intermediate) B->C -CO2, -H2O D Catalytic Hydrogenation (Pd/C, H2, 45 psi) C->D E 2,3-Dimethoxyphenylpropionic Acid (Target Product) D->E Reduction of Alkene

Workflow for the synthesis of 2,3-dimethoxyphenylpropionic acid.

Analytical Validation: A Self-Validating Protocol

To ensure absolute scientific integrity, the synthesized compound must be verified using an orthogonal, self-validating analytical triad: HPLC (Purity), NMR (Connectivity), and LC-MS (Absolute Mass). Relying on a single method introduces critical blind spots.

HPLC Analysis (Purity Assessment)
  • Protocol: Use a C18 reverse-phase column. Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA). Mobile Phase B: Acetonitrile. Run a gradient from 10% to 90% B over 15 minutes.

  • Causality: The addition of 0.1% TFA is non-negotiable. With a pKa of ~4.73, the carboxylic acid will partially ionize in neutral water, leading to severe peak tailing and split peaks. TFA forces the equilibrium toward the neutral, protonated state, ensuring sharp, Gaussian peaks required for accurate integration.

¹H and ¹³C NMR (Structural Confirmation)
  • Protocol: Dissolve the sample in CDCl₃ or DMSO-d₆ and acquire spectra at 400 MHz.

  • Causality: The ¹H NMR spectrum acts as a structural fingerprint[5]. The methoxy protons will appear as sharp, distinct singlets around 3.83–3.85 ppm due to the strong deshielding effect of the highly electronegative oxygen atoms. The propionic acid chain will present as two distinct triplets (~2.65 ppm and 2.90 ppm). The triplet at 2.90 ppm corresponds to the benzylic protons, which are pushed further downfield by the anisotropic magnetic field generated by the aromatic ring's pi-electron cloud.

LC-MS (Molecular Weight Validation)
  • Protocol: Utilize Electrospray Ionization in negative mode (ESI-).

  • Causality: Carboxylic acids readily donate a proton. By using ESI-, the molecule forms a stable [M-H]⁻ ion. The mass spectrometer will detect a dominant peak at m/z 209, definitively confirming the molecular weight of the target compound without the fragmentation chaos often seen in positive ion modes.

AnalyticalLogic Start Crude Product HPLC HPLC Analysis (Purity Assessment) Start->HPLC HPLC->Start Purity < 98% (Recrystallize) NMR 1H & 13C NMR (Structural Confirmation) HPLC->NMR Purity ≥ 98% LCMS LC-MS (Molecular Weight Validation) NMR->LCMS Structure Confirmed Valid Validated Pure Compound LCMS->Valid m/z = 209 [M-H]-

Self-validating analytical workflow for compound verification.

Pharmacokinetic and Drug Development Applications

In drug development, 2,3-dimethoxyphenylpropionic acid is rarely the final active pharmaceutical ingredient (API); rather, it is a highly prized precursor.

  • Conformationally Restricted Azepines: As detailed in[3], this acid is subjected to intramolecular Friedel-Crafts acylation (using polyphosphoric acid) to form indanone derivatives. These are further elaborated into hexahydro-1H-indeno[1,7-cd]azepines, which exhibit highly specific receptor binding profiles in the central nervous system.

  • Antioxidant Precursors: Through controlled demethylation (e.g., using BBr₃), the compound is converted into 3-(2,3-dihydroxyphenyl)propanoic acid. This catechol-containing derivative is a potent small-molecule antioxidant, currently utilized to investigate cellular signaling pathways related to oxidative stress, specifically modulating the Nrf2 and NF-κB pathways[5].

References

  • Organic Syntheses. "2,3-Dimethoxycinnamic acid." Org. Syn. Coll. Vol. 4, 731.[Link]

  • Google Patents. "US4769368A - 2,3,4,8,9,9A-Hexahydro-4-aryl-1H-indeno(1,7-CD)azepines.

Sources

Exploratory

A Comprehensive Guide to the Structural Analysis of 2,3-Dimethoxyphenylpropionic Acid Using NMR Spectroscopy

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides an in-depth, technical walkthrough for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides an in-depth, technical walkthrough for the complete structural assignment of 2,3-dimethoxyphenylpropionic acid using a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The narrative emphasizes the causality behind experimental choices, from solvent selection to the strategic application of 2D correlation techniques, ensuring a self-validating analytical system. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of NMR-based structural analysis.

Introduction

2,3-Dimethoxyphenylpropionic acid is a substituted aromatic carboxylic acid. Its precise molecular structure, including the substitution pattern on the aromatic ring and the conformation of the propionic acid side chain, dictates its chemical and biological properties. Therefore, accurate and complete structural characterization is paramount. While various analytical techniques can provide structural information, NMR spectroscopy, particularly the combination of 1D and 2D experiments, offers a definitive method for mapping the complete covalent framework and assigning every proton and carbon atom in the molecule.

This guide will systematically deconstruct the process, providing not just the "what" but the "why" at each stage, reflecting a field-proven approach to structural analysis.

PART 1: Foundational Principles & Experimental Design

The first critical step in any NMR analysis is the selection of an appropriate deuterated solvent. The solvent must fully dissolve the analyte without reacting with it.[1] For 2,3-dimethoxyphenylpropionic acid, which contains both a polar carboxylic acid group and a less polar dimethoxybenzene moiety, solvents like deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices.[2][3] CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[3][4]

The choice of an internal reference standard is equally critical for accurate chemical shift calibration. Tetramethylsilane (TMS) is the universally recommended primary reference for proton NMR in organic solvents, with its signal defined as 0.0 ppm.[5] This provides a stable and non-interactive reference point for all other signals.[5]

Experimental Protocol: Sample Preparation

A robust and reproducible protocol is the bedrock of high-quality NMR data.

  • Sample Weighing: Accurately weigh 5-20 mg of 2,3-dimethoxyphenylpropionic acid for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[6]

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a clean, dry vial.[6] Gentle vortexing or sonication can aid dissolution.[6]

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent issues with magnetic field homogeneity.[7]

  • Transfer to NMR Tube: Using a clean glass Pasteur pipette, transfer the clear solution into a high-quality 5 mm NMR tube.[8][9] The sample height should be between 4.0 and 5.0 cm.[6]

  • Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropyl alcohol to remove any dust or fingerprints.[6][8]

Workflow for NMR Data Acquisition and Analysis

The logical flow from simple 1D experiments to more complex 2D correlations ensures an efficient and thorough analysis.

G A Sample Preparation B 1D ¹H NMR Acquisition A->B Initial Proton Survey C 1D ¹³C{¹H} NMR Acquisition B->C Carbon Backbone Info G Data Integration & Structural Elucidation B->G D 2D COSY Acquisition C->D ¹H-¹H Connectivity C->G E 2D HSQC Acquisition D->E ¹H-¹³C Direct Correlation D->G F 2D HMBC Acquisition E->F ¹H-¹³C Long-Range Correlation E->G F->G

Caption: Logical workflow for NMR-based structural elucidation.

PART 2: Spectral Interpretation and Structural Elucidation

For clarity, the atoms of 2,3-dimethoxyphenylpropionic acid are numbered as shown below. This numbering will be used for all spectral assignments.

Caption: Numbering scheme for 2,3-dimethoxyphenylpropionic acid.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides the initial overview of the proton environments in the molecule.

  • Aromatic Region (δ 6.8-7.2 ppm): The three protons on the benzene ring (H4, H5, H6) will appear in this region. Their splitting patterns (multiplicities) will be indicative of their coupling to each other. We expect a multiplet or a combination of doublets and triplets.

  • Methoxy Groups (δ ~3.9 ppm): The two methoxy groups (-OCH₃) are chemically distinct and should appear as two sharp singlets, each integrating to 3 protons.[10]

  • Propionic Acid Side Chain (δ 2.5-3.0 ppm): The two methylene groups (-CH₂-CH₂-) will appear as two distinct multiplets, likely triplets, each integrating to 2 protons.[11] The protons on C8 (β to the carboxyl group) will be slightly more upfield than the protons on C7 (α to the carboxyl group).

  • Carboxylic Acid Proton (δ > 10 ppm): The acidic proton of the carboxyl group (-COOH) typically appears as a broad singlet at a very downfield chemical shift. Its position can be concentration and solvent-dependent.[11]

¹³C{¹H} NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

  • Carboxyl Carbon (δ ~175-180 ppm): The C9 carboxyl carbon is the most deshielded and will appear far downfield.[12]

  • Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The two carbons bearing the methoxy groups (C2, C3) will be the most downfield in this region. The carbon attached to the propionic acid side chain (C1) will also be distinct.

  • Methoxy Carbons (δ ~56-62 ppm): The two methoxy carbons (C11, C13) will appear in this range. Steric hindrance can sometimes cause one of the methoxy carbons to have a slightly unusual chemical shift.[13][14]

  • Aliphatic Carbons (δ 25-40 ppm): The two methylene carbons of the side chain (C7, C8) will appear in the upfield region of the spectrum.

2D NMR Correlation: Connecting the Pieces

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[15][16] This is invaluable for tracing out the spin systems within the molecule.

Caption: Expected key ¹H-¹H COSY correlations.

  • Aromatic System: Cross-peaks will be observed between H4-H5 and H5-H6, confirming their adjacency on the aromatic ring.

  • Side Chain System: A strong cross-peak between the methylene protons at C7 and C8 will definitively link them together as a -CH₂-CH₂- unit.[17]

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached.[18] This allows for the unambiguous assignment of the carbon signals for all protonated carbons.

  • Each proton signal (except the -COOH proton) will show a correlation to a single carbon signal.

  • The signals for H4, H5, and H6 will correlate to their respective aromatic carbons (C4, C5, C6).

  • The two methoxy proton singlets will correlate to the two methoxy carbons (C11, C13).

  • The side-chain protons (H7, H8) will correlate to their respective carbons (C7, C8).

The HMBC experiment is arguably the most powerful for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are two, three, and sometimes four bonds away (²JCH, ³JCH, ⁴JCH).[19][20] This technique is crucial for identifying quaternary (non-protonated) carbons and for connecting the different molecular fragments identified by COSY and HSQC.

G H4 H4 C2 C2 H4->C2 ³J C6 C6 H4->C6 ³J H5 H5 C3 C3 H5->C3 ³J H6 H6 C1 C1 H6->C1 ³J H7 H7 H7->C1 ³J C9 C9 H7->C9 ²J H8 H8 H8->C1 ²J H8->C2 ³J H8->C6 ³J H11 H11 H11->C2 ²J H13 H13 H13->C3 ²J

Caption: Expected key long-range ¹H-¹³C HMBC correlations.

  • Connecting Side Chain to Ring: The β-protons (H8) will show a crucial three-bond correlation to C2 and a two-bond correlation to C1. The α-protons (H7) will show a three-bond correlation to C1. These correlations definitively attach the propionic acid side chain to the C1 position of the ring.

  • Assigning Methoxy Groups: The methoxy protons at C11 will show a strong correlation to C2, and the methoxy protons at C13 will correlate to C3. This confirms the 2,3-disubstitution pattern.

  • Assigning Quaternary Carbons: The aromatic protons provide correlations to the quaternary carbons. For example, H4 will correlate to C2, confirming their ortho relationship.

  • Confirming the Carboxyl Group: The α-protons (H7) will show a two-bond correlation to the carboxyl carbon C9, confirming the end of the side chain.

PART 3: Data Summary & Conclusion

By systematically integrating the data from all experiments, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved.

Table 1: Summary of NMR Assignments for 2,3-Dimethoxyphenylpropionic Acid (in CDCl₃)
Atom No.¹H Chemical Shift (δ, ppm)MultiplicityIntegration¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (from ¹H to ¹³C)
C1 ---~135H8, H7, H6
C2 ---~153H11, H4, H8
C3 ---~148H13, H5
C4 ~7.0d1H~124C2, C6, C5
C5 ~7.0t1H~120C3, C1, C4, C6
C6 ~6.9d1H~112C1, C2, C4, C5
C7 (α) ~2.7t2H~35C1, C8, C9
C8 (β) ~3.0t2H~26C1, C2, C6, C7, C9
C9 (COOH) >10br s1H~179H7, H8
C11 (OCH₃) ~3.88s3H~56C2
C13 (OCH₃) ~3.85s3H~61C3

Note: Chemical shift values are approximate and can vary slightly based on concentration and specific instrument calibration.

Conclusion

The structural elucidation of 2,3-dimethoxyphenylpropionic acid serves as a clear example of the power of a multi-dimensional NMR approach. By layering information from ¹H, ¹³C, COSY, HSQC, and HMBC experiments, each signal can be assigned with high confidence. This systematic process, grounded in the fundamental principles of chemical shift and spin-spin coupling, provides a self-validating system that moves from identifying individual spin systems to assembling the complete molecular architecture. This robust methodology ensures the scientific integrity required for applications in research, discovery, and development.

References

  • Vertex AI Search. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
  • Alfa Chemistry. (2026, January 3). How to Choose Deuterated NMR Solvents - Isotope Science.
  • Ferreira, M. J., et al. (2012, December 26). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. Retrieved from [Link]

  • University of Wisconsin-Madison. Chemical shift referencing.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • JEOL. Sample preparation for NMR measurements and points to keep in mind.
  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • ResolveMass Laboratories Inc. (2025, December 22). Deuterated Standards and Solvents for NMR.
  • PubMed. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid.
  • ResearchGate. Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the...
  • PubMed. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study.
  • MDPI. (2021, March 3). Rapid Approach to Determine Propionic and Sorbic Acid Contents in Bread and Bakery Products Using 1 H NMR Spectroscopy. Retrieved from [Link]

  • Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample.
  • National Science Foundation. TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3.
  • JEOL. COSY/TOCSY Analysis Interpreting spin correlations using 2D NMR.
  • UCSB Chemistry and Biochemistry. Chemical Shift Referencing.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation.
  • ACD/Labs. (2026, January 27). Methoxy groups just stick out.
  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Sathyabama Institute of Science and Technology. Heteronuclear Multible Bond Correlation Spectroscopy- An Overview.
  • MDPI. A Simple Case Study for the Introduction of the HMBC and the EI-MS Techniques to Second and Third Year Undergraduate Students. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra.
  • Columbia University NMR Core Facility. HSQC and HMBC.

Sources

Foundational

Pharmacokinetic profiling of 2,3-Dimethoxyphenylpropionic acid derivatives

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2,3-Dimethoxyphenylpropionic Acid Derivatives Executive Summary & Chemical Context Derivatives of 2,3-dimethoxyphenylpropionic acid (2,3-DMPPA) serve as fou...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2,3-Dimethoxyphenylpropionic Acid Derivatives

Executive Summary & Chemical Context

Derivatives of 2,3-dimethoxyphenylpropionic acid (2,3-DMPPA) serve as foundational scaffolds in medicinal chemistry. They are critical intermediates in the synthesis of complex bioactive molecules, including sustained-release azepines[1], lipophilic antioxidants[2], and lignan-derived therapeutics such as arctigenin[3].

Despite their structural simplicity, the pharmacokinetic (PK) behavior of dimethoxyphenylpropionic acids is highly complex. The interplay between the lipophilic dimethoxy-substituted aromatic ring and the polar, ionizable propionic acid moiety dictates a unique Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper provides a comprehensive, self-validating framework for the PK profiling of 2,3-DMPPA derivatives, emphasizing hepatic biotransformation, gut microbiota interactions, and advanced LC-MS/MS bioanalysis.

Physicochemical Drivers of ADME

To understand the PK profile of 2,3-DMPPA derivatives, we must first analyze the causality behind their biological disposition:

  • Absorption: The propionic acid tail possesses a pKa​ of approximately 4.5. In the acidic environment of the stomach, the molecule remains protonated and highly lipophilic, allowing for rapid passive diffusion. In the neutral pH of the intestine, it becomes ionized, shifting absorption reliance to paracellular transport or carrier-mediated uptake.

  • Distribution: The dual methoxy groups significantly enhance the lipophilicity of the aromatic ring. Consequently, these derivatives exhibit high plasma protein binding (PPB), often exceeding 90%, similar to related lipophilic phenyl derivatives like teniposide[4].

  • Metabolism: The primary metabolic liabilities are the methoxy groups (susceptible to CYP450-mediated O-demethylation) and the carboxylic acid (susceptible to Phase II conjugation)[5].

Table 1: Standardized Pharmacokinetic Parameters
PK ParameterTypical RangePrimary Analytical AssayMechanistic Significance
LogP / LogD (pH 7.4) 1.8 – 2.5 / 0.5 – 1.2Shake-flask LC-UVDictates membrane permeability and volume of distribution ( Vd​ ).
Plasma Protein Binding 85% – 95%Equilibrium DialysisHigh binding restricts the free fraction available for target engagement.
Hepatic Clearance ( Clint​ ) Moderate to HighHuman Liver MicrosomesDriven by rapid Phase I O-demethylation of the 2,3-dimethoxy groups.
Half-life ( t1/2​ ) 2.0 – 5.5 hoursIn vivo LC-MS/MSRelatively short due to efficient renal clearance of hydrophilic conjugates.

Metabolic Profiling: Hepatic and Microbial Pathways

The biotransformation of 2,3-DMPPA is not solely a hepatic process; it is a synergistic system involving both host liver enzymes and the gut microbiome[6][7].

Phase I & II Hepatic Metabolism: In the liver, CYP450 enzymes (primarily CYP2C9 and CYP3A4) target the sterically accessible methoxy groups, resulting in O-demethylation to form mono-hydroxy or di-hydroxy phenolic derivatives[5]. The propionic acid moiety serves as a direct substrate for Phase II metabolism, undergoing rapid conjugation with glycine (forming acyl glycines) or glucuronic acid to increase water solubility for renal excretion[8][9].

Gut Microbiota Biotransformation: Phenylpropionic acids are heavily processed by gut commensals. Bacteria such as Clostridium sporogenes utilize reductive metabolic pathways to modify the propionic side chain, while other flora can mediate further dehydroxylation or demethylation prior to systemic re-absorption[6][8].

MetabolicPathway DMPPA 2,3-DMPPA (Parent Scaffold) CYP450 Hepatic CYP450 (O-Demethylation) DMPPA->CYP450 Liver Uptake Microbes Gut Microbiota (Reductive Metabolism) DMPPA->Microbes Intestinal Flora PhaseII Phase II Enzymes (Glycine/Glucuronide) DMPPA->PhaseII Direct Conjugation Metabolite1 Hydroxyphenolic Intermediates CYP450->Metabolite1 Metabolite2 Acyl Glycines & Glucuronides Microbes->Metabolite2 Microbial Catabolites PhaseII->Metabolite2 Metabolite1->PhaseII Excretion Renal Excretion Metabolite2->Excretion

Hepatic and microbial biotransformation pathways of 2,3-DMPPA derivatives.

Bioanalytical Methodology: LC-MS/MS Protocol

To accurately quantify 2,3-DMPPA derivatives in biological matrices (plasma, urine, or feces), a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required[10].

Because the carboxylic acid moiety readily loses a proton, Negative Electrospray Ionization (ESI-) is the mandatory ionization mode[8][10]. The protocol below is designed as a self-validating system: it utilizes a stable-isotope-labeled internal standard (SIL-IS) to correct for matrix effects and extraction recovery in real-time[9].

Step-by-Step Analytical Workflow

1. Sample Preparation (Protein Precipitation / QuEChERS):

  • Causality: Plasma contains proteins that irreversibly foul LC columns and cause ion suppression. Acetonitrile precipitation effectively denatures these proteins while extracting the lipophilic 2,3-DMPPA.

  • Protocol: Transfer 50 µL of plasma into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile containing 100 ng/mL of 13C2​ -labeled phenylpropionic acid (Internal Standard)[8][9].

  • Vortex rigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 16,000 × g for 15 minutes at 4°C. Transfer the supernatant to an autosampler vial.

2. Chromatographic Separation:

  • Causality: A reverse-phase C18 column is chosen to retain the lipophilic aromatic ring. An acidic mobile phase is critical; adding 0.01% to 0.1% formic acid keeps the propionic acid protonated during the LC run, preventing peak tailing and ensuring sharp chromatographic resolution[8][10].

  • Protocol: Inject 5 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 mm × 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 6 minutes at a flow rate of 0.4 mL/min.

3. MS/MS Detection & Self-Validation:

  • Causality: Multiple Reaction Monitoring (MRM) isolates the precursor ion [M−H]− and fragments it to a specific product ion (often corresponding to the loss of CO2​ from the propionic acid), ensuring zero interference from endogenous plasma lipids.

  • Validation Check: The system self-validates by monitoring the area ratio of the analyte to the 13C2​ -IS. A calibration curve ( 1−1000 ng/mL) must yield an R2>0.99 . Quality Control (QC) samples at low, mid, and high concentrations must back-calculate within ±15% of their nominal values.

BioanalyticalWorkflow Sample Bio-Matrix (Plasma/Urine) Spike Add SIL-IS (13C-Isotope) Sample->Spike Extraction Protein Precipitation Spike->Extraction LC UHPLC Separation (Acidic Gradient) Extraction->LC MS MS/MS Detection (Negative MRM) LC->MS Data PK Parameter Calculation MS->Data

Self-validating LC-MS/MS bioanalytical workflow for 2,3-DMPPA quantification.

Conclusion

The pharmacokinetic profiling of 2,3-dimethoxyphenylpropionic acid derivatives requires a nuanced approach that accounts for their specific physicochemical properties. Because of their lipophilicity and acidic tail, these compounds are subject to extensive Phase I O-demethylation, Phase II conjugation, and significant gut microbial biotransformation. By employing rigorous, self-validating LC-MS/MS methodologies utilizing negative ESI and stable-isotope internal standards, researchers can accurately map the ADME profiles of these crucial chemical scaffolds, accelerating the development of next-generation therapeutics.

References

  • US4769368A - 2,3,4,8,9,9A-Hexahydro-4-aryl-1H-indeno(1,7-CD)azepines Google Patents[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHE_Wc1u_9HnPL404RN7YuinS4tTf0Z9dRiYOmI9IEKqGlVSwG65mI6nkCUEqjLq8OopxR4rwnLDdeSg8ToAMDSmhwqi-xTNxsHFObIhxalxJ_nBdZaB8mf4o20CSc7RqYpTz1yPvPMAnW]
  • US8106233B2 - Antioxidant compounds Google Patents[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFST3loMFqGFsQfgB-Pz1MYa8LBTiW4GhMwt0oevvq1chKyoz50A9W5wYWuwGE9-70o__ktyXcweBzkqMKfWpvJRwrLkdsE1xpb8wP4prlMPjJa5SijNfL7b7nXmcREyQA2aU2Wla3FtlMy2A==]
  • ChemicalBook[https://vertexaisearch.cloud.google.
  • Arctigenin: pharmacology, total synthesis, and progress in structure modification PMC - NIH[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv2ezpWdXh1zyscEc9F7_y2f1k5Q45jI1GpODVrnGVvfs5YDCz8u-ZNp7CDaGlajSnGb0ENaUERkDB77BbTv-d6ARTHiK5W8t_zx5beTP9VBGVCkP2s1Bbeif36JUBXptd7Lw28ZoMegRFnwg=]
  • 3,4,5-Trimethoxycinnamic Acid and Related Compounds II. Metabolism in the Rat Taylor & Francis Online[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLr9k_v6z0bHV-WgDYG-S4GOQIBT1DR6wbKVE2GXsZe-KxDiHL6Eulc5O56sS0lvesSTLDrLdGN3ECBom2hniJ7REcoGgGFvW4tmCRolL_7CvFvU1ufeXqhYgSJq3EGCWjmQB_okT-FFzFHyjqz0jdP-LPVnae9Xc=]
  • The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction PMC - NIH[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHakWbW1QsrYFfbRi0y80wvy54gNKBAWxcunUFma-IkaRN30ZJ8LsU1C4Gt_DhKVMcup2E2qu1qEq629ue4_76bbCljwdBOCWO8vQiIbzZUNVVm4OKmLFQ-xgw-wRDtb92E3X-ekB-GT_Fe0s0q]
  • Phenylpropionc acid produced by gut microbiota alleviates acetaminophen-induced hepatotoxicity bioRxiv[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWFCpFVr27ftZQ2pS53Xo4LZ4nbO105Ot6IWCvMpxC1FeD9I5bEsLWEPZ_pXZrUhOPj-cOO-3JzAafWA1m3kvGDjSnZlX3-02SYKw43nG5Cr_ejYt_HmQcxKY2skZ9ZbWOXSXTsyhFOkwC3PmYzy_7]
  • Phenylpropionic acid produced by gut microbiota alleviates acetaminophen-induced hepatotoxicity PMC - NIH[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvJbDQueMHJojpAh4rwHC2R602MPnT77gkUvRPK0W6CPBnUMOCEJwdF9BBTUKdjNeCO4T0fwVl8YzEcy5huPBapf_whOZGLKBq-k0KhSIOfPOsMwssNN3Mqu_yMXswJ2DKcDCLh5qdQAqcXbNj]
  • A Rapid LC-MS/MS Method for Simultaneous Determination of Ten Flavonoid Metabolites of Naringin in Rat Urine and Its Application to an Excretion Study MDPI[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEfMcBq8RQICqftdXmIqTNKaQTwSZco6t_cxi8LkMOHsKkYNmH5U_b7_x8ocUxJMBRIs0mevoroZ64LP0hVIAC-qb0xBEsoZ-6tRYqbMRuRcDLUKUvcS4GQUENBf8ZzyHD2A==]
  • Development of a QuEChERS-Based Stable-Isotope Dilution LC-MS/MS Method To Quantitate Ferulic Acid and Its Main Microbial and Hepatic Metabolites in Milk ACS Publications[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJD_EKMagZdzNo4DxckA7t9wsNfgVPTPBrPRsND5Zfi0bT9yskqfshXi6kfIFeyQhfj_wjAK-NqwiV-sK84r0SbAe7rAvs0tjmGzyEKpLO05vzGTU3nlTEUlCp_1S9m_ptlSZETXLWM3UgRmA=]

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Exploratory

2,3-Dimethoxyphenylpropionic acid molecular weight and aqueous solubility

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dimethoxyphenylpropionic Acid: Molecular Weight and Aqueous Solubility Introduction In the landscape of pharmaceutical research and development, a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dimethoxyphenylpropionic Acid: Molecular Weight and Aqueous Solubility

Introduction

In the landscape of pharmaceutical research and development, a comprehensive understanding of a molecule's fundamental physicochemical properties is the bedrock upon which successful drug discovery and formulation are built. Properties such as molecular weight and aqueous solubility govern a compound's behavior from initial high-throughput screening to final dosage form performance. This guide provides a detailed examination of 2,3-dimethoxyphenylpropionic acid, a compound of interest in synthetic chemistry and potential drug development pathways.

As a Senior Application Scientist, my objective is to move beyond mere data reporting. This document will elucidate the causality behind these properties, detail the authoritative methods for their determination, and provide a practical framework for researchers and drug development professionals. We will explore not just what the molecular weight and solubility are, but why these values are critical and how they are reliably determined, ensuring a foundation of scientific integrity for any subsequent research.

Part 1: Molecular Weight - The Foundational Identifier

The molecular weight (MW) of a compound is an intrinsic and absolute property derived from its chemical formula. It is the mass of one mole of the substance and serves as a primary identifier and a critical parameter for nearly all stoichiometric calculations in experimental work, including solution preparation, reaction chemistry, and analytical quantification.

Calculation from Chemical Formula

The molecular formula for 2,3-Dimethoxyphenylpropionic acid is C₁₁H₁₄O₄. The molecular weight is calculated by summing the atomic weights of its constituent atoms.

  • Carbon (C): 11 atoms × 12.011 amu = 132.121 amu

  • Hydrogen (H): 14 atoms × 1.008 amu = 14.112 amu

  • Oxygen (O): 4 atoms × 15.999 amu = 63.996 amu

Total Molecular Weight = 132.121 + 14.112 + 63.996 = 210.229 amu

For practical laboratory applications, this value is expressed in grams per mole ( g/mol ).

Data Summary Table
ParameterValueSource
Chemical FormulaC₁₁H₁₄O₄PubChem CID 71295
Molecular Weight 210.23 g/mol PubChem CID 71295
IUPAC Name3-(2,3-dimethoxyphenyl)propanoic acidPubChem CID 71295
Aqueous Solubility Data not readily available in public databases. Requires experimental determination.N/A

Part 2: Aqueous Solubility - The Gateway to Bioavailability

Aqueous solubility is one of the most critical physicochemical properties in drug development. It represents the maximum concentration of a substance that can dissolve in water at a given temperature and pH. For an orally administered drug, insufficient aqueous solubility is a major cause of poor absorption and low bioavailability, leading to variable and suboptimal therapeutic outcomes. 2,3-Dimethoxyphenylpropionic acid, as a carboxylic acid, is an ionizable compound, meaning its solubility is highly dependent on the pH of the aqueous environment.

Factors Influencing the Solubility of an Ionizable Compound

Understanding the factors that control solubility is essential for designing robust experiments and developing effective formulation strategies.

  • pH and pKa: As a carboxylic acid, 2,3-dimethoxyphenylpropionic acid can exist in a neutral (protonated) form or an ionized (deprotonated) form. The Henderson-Hasselbalch equation governs the equilibrium between these two forms. The ionized form is significantly more soluble in water due to its charge, which allows for strong ion-dipole interactions with water molecules. Therefore, the solubility of this compound is expected to be low in acidic pH (below its pKa) and increase dramatically as the pH rises above its pKa.

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature. This relationship is defined by the van't Hoff equation. For drug development, solubility is typically determined at physiologically relevant temperatures (e.g., 37 °C) and ambient temperature (e.g., 25 °C).

  • Solid-State Properties (Polymorphism): The crystal lattice energy of the solid form must be overcome for dissolution to occur. Different crystalline forms (polymorphs) or an amorphous state of the same compound can exhibit different solubilities. The most stable crystalline form will generally have the lowest solubility. It is crucial to characterize the solid form of the material being tested to ensure data reproducibility.

Experimental Determination of Aqueous Solubility: The Shake-Flask Method (OECD 105)

The gold standard for determining thermodynamic solubility is the Shake-Flask Method , as detailed in OECD Guideline 105. This method is designed to allow a sufficient amount of time for the solid compound and the aqueous solvent to reach equilibrium, providing a true measure of thermodynamic solubility.

G prep 1. Preparation - Select aqueous media (e.g., pH 7.4 buffer) - Add excess solid to vials equilibrate 2. Equilibration - Agitate at constant temperature (e.g., 25°C) - Main test: 48h with checks at 24h, 47h prep->equilibrate Incubate phase_sep 3. Phase Separation - Centrifuge to pellet undissolved solid equilibrate->phase_sep Post-Equilibrium sample 4. Sampling & Dilution - Withdraw clear supernatant - Dilute into mobile phase phase_sep->sample Isolate Solute analyze 5. Analysis - Quantify concentration via validated  HPLC-UV method sample->analyze Inject result 6. Result - Calculate solubility (e.g., in µg/mL) - Confirm solid form (e.g., via XRPD) analyze->result Data Processing

Caption: Experimental workflow for the OECD 105 Shake-Flask method.

Objective: To determine the thermodynamic aqueous solubility of 2,3-dimethoxyphenylpropionic acid.

Materials:

  • 2,3-Dimethoxyphenylpropionic acid (solid, characterization of form recommended)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Type I Purified Water

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • Calibrated pH meter

  • Validated HPLC-UV system with a suitable column (e.g., C18)

  • Volumetric flasks and pipettes

Procedure:

  • Preliminary Test (Range Finding):

    • Prepare three vials with 10 mL of pH 7.4 buffer.

    • Add 10 mg, 100 mg, and 1000 mg of the compound to the vials, respectively.

    • Agitate at a constant temperature (e.g., 25 °C) for 24 hours.

    • Visually inspect for undissolved solid. This helps estimate the required excess for the main test.

  • Main Test (Definitive Measurement):

    • Rationale: This phase uses a time course to ensure equilibrium has been reached.

    • Prepare at least five vials. Add an amount of solid to each that is at least 5-10 times greater than the expected solubility (determined from the preliminary test) to 10 mL of pH 7.4 buffer. This ensures an excess of solid phase remains.

    • Place the sealed vials on an orbital shaker in a temperature-controlled chamber (e.g., 25 °C ± 0.5 °C).

    • Agitate continuously.

    • Sample the vials at timed intervals. A typical schedule is 24 hours, 48 hours, and 72 hours. To sample, pause agitation briefly to allow solids to settle.

  • Sample Processing:

    • Rationale: It is critical to separate the dissolved and undissolved fractions without altering the equilibrium (e.g., by temperature change).

    • Withdraw an aliquot from a vial and immediately centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

    • Carefully remove a specific volume of the clear supernatant.

    • Dilute the supernatant with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV method.

    • Prepare a calibration curve using stock solutions of 2,3-dimethoxyphenylpropionic acid of known concentrations.

    • Calculate the concentration in the original supernatant based on the dilution factor.

  • Confirmation of Equilibrium:

    • Trustworthiness Check: The system is self-validating. Equilibrium is confirmed when the measured concentrations from at least two consecutive time points are statistically identical (e.g., within ± 5%). If the 48-hour and 72-hour results are the same, equilibrium has been reached.

  • Final Analysis:

    • Measure the pH of the saturated solution at the end of the experiment to ensure it has not shifted significantly.

    • It is good practice to recover the remaining solid and analyze its form (e.g., by XRPD) to check for any polymorphic transformations during the experiment.

Conclusion

References

  • Title: 2,3-Dimethoxyphenylpropionic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: OECD Test Guideline 105: Water Solubility Source: Organisation for Economic Co-operation and Development URL: [Link]

Foundational

In Vitro Toxicity Profiling of 2,3-Dimethoxyphenylpropionic Acid: A Comprehensive Technical Guide

Executive Summary As pharmaceutical and chemical industries increasingly rely on predictive toxicology, the evaluation of structural intermediates like 2,3-Dimethoxyphenylpropionic acid (2,3-DMPPA) demands rigorous, mech...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As pharmaceutical and chemical industries increasingly rely on predictive toxicology, the evaluation of structural intermediates like 2,3-Dimethoxyphenylpropionic acid (2,3-DMPPA) demands rigorous, mechanism-driven in vitro models. 2,3-DMPPA (CAS: 1939-60-2) is frequently utilized as a synthetic intermediate for azepine derivatives[1] and is investigated for its antioxidant properties in dermatological and cosmetic formulations[2]. Furthermore, phenylpropionic acid derivatives are heavily researched as cyclooxygenase (COX) inhibitors and G-protein coupled receptor agonists[3][4].

However, the presence of dual methoxy substitutions on the phenyl ring introduces specific metabolic liabilities. As a Senior Application Scientist, I approach the toxicity profiling of 2,3-DMPPA not as a checklist of regulatory assays, but as a hypothesis-driven investigation into its cellular interactions. This guide outlines a self-validating, tiered in vitro toxicity framework designed to capture basal cytotoxicity, hepatocyte-specific metabolic activation, and genotoxicity.

Mechanistic Rationale & Predictive Toxicology

To design an effective toxicity screen, we must first understand the causality behind the chemical's potential biological reactivity. While bacterial systems (e.g., E. coli expressing MhpB dioxygenase) cannot readily process 2,3-DMPPA due to the methoxy groups blocking catecholic hydroxyl interactions[5], mammalian hepatic systems behave differently.

In mammalian hepatocytes, Cytochrome P450 (CYP) enzymes—specifically CYP2D6 and CYP3A4—can catalyze the O-demethylation of the methoxy groups. This reaction yields 2,3-dihydroxyphenylpropionic acid, a catechol intermediate. Catechols are notoriously prone to auto-oxidation or enzymatic oxidation into highly reactive o-quinone species. These electrophilic quinones can covalently bind to cellular macromolecules (forming protein adducts) and deplete intracellular glutathione (GSH), triggering severe oxidative stress and subsequent apoptosis.

Therefore, our experimental choices must account for metabolic activation . Testing 2,3-DMPPA solely in metabolically incompetent cell lines (like standard CHO or HeLa cells) will yield false-negative safety profiles.

MetabolicPathway A 2,3-Dimethoxyphenylpropionic Acid (Parent Compound) B CYP450 Mediated O-Demethylation A->B C 2,3-Dihydroxyphenylpropionic Acid (Catechol Intermediate) B->C D Auto-oxidation / Enzymatic C->D E Reactive o-Quinone Species D->E F Cellular Toxicity (Protein Adducts & ROS) E->F G GSH Conjugation (Detoxification) E->G

Fig 1. Predicted CYP450-mediated metabolic activation and toxicity pathway of 2,3-DMPPA.

Core In Vitro Toxicity Workflows

Our testing paradigm is structured into three self-validating tiers:

  • Basal Cytotoxicity : Utilizing the OECD Test Guideline 129 (Neutral Red Uptake)[6][7].

  • Hepatotoxicity & Oxidative Stress : Utilizing metabolically competent HepaRG cells.

  • Genotoxicity : Utilizing the OECD Test Guideline 487 (In Vitro Mammalian Cell Micronucleus Test)[8][9].

ToxicityWorkflow Prep Compound Prep: 2,3-DMPPA (0.1 - 1000 μM in DMSO) Cells Cell Seeding (BALB/c 3T3, HepaRG, TK6) Prep->Cells Cyto Basal Cytotoxicity (OECD 129: NRU Assay) Cells->Cyto Hepato Hepatotoxicity & ROS (ATP/GSH Depletion) Cells->Hepato Geno Genotoxicity (OECD 487: Micronucleus) Cells->Geno Data IC50 Calculation & Margin of Safety Profiling Cyto->Data Hepato->Data Geno->Data

Fig 2. Tiered in vitro toxicity screening workflow for 2,3-DMPPA evaluation.

Step-by-Step Experimental Methodologies

Protocol 1: Basal Cytotoxicity via Neutral Red Uptake (OECD TG 129)

Causality Check: Why Neutral Red Uptake (NRU) instead of the ubiquitous MTT assay? 2,3-DMPPA and its potential quinone metabolites possess intrinsic redox activity. Redox-active compounds can directly reduce MTT tetrazolium salts into formazan in the absence of living cells, generating false-positive viability signals. NRU bypasses this by measuring the ATP-dependent lysosomal accumulation of the Neutral Red dye, providing a highly accurate, interference-free viability metric[6][7].

Step-by-Step Execution:

  • Cell Seeding: Seed BALB/c 3T3 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% Calf Serum. Incubate for 24h at 37°C, 5% CO2​ .

  • Compound Exposure: Prepare a 100 mM stock of 2,3-DMPPA in DMSO. Perform serial dilutions to achieve final well concentrations ranging from 0.1 μM to 1000 μM (ensure final DMSO concentration is ≤0.5% ). Include Sodium Lauryl Sulfate (SLS) as a positive control and 0.5% DMSO as the vehicle control.

  • Incubation: Expose cells for 48 hours.

  • Dye Uptake: Remove media, wash with PBS, and add 100 μL of Neutral Red medium (50 μg/mL). Incubate for 3 hours.

  • Extraction & Readout: Wash cells with PBS to remove unincorporated dye. Add 150 μL of NR desorb solution (1% glacial acetic acid, 50% ethanol, 49% H2​O ). Shake for 10 minutes and measure absorbance at 540 nm.

  • Validation: The assay is valid only if the vehicle control shows ≥80% viability and the SLS positive control yields an IC50​ within the historical laboratory range.

Protocol 2: Multiparametric Hepatotoxicity (HepaRG Cells)

Causality Check: Standard HepG2 cells lack robust CYP450 expression. To accurately assess the O-demethylation toxicity pathway of 2,3-DMPPA, we must use differentiated HepaRG cells, which retain high levels of functional CYPs and phase II conjugation enzymes.

Step-by-Step Execution:

  • Cell Preparation: Plate differentiated HepaRG cells in Williams' E medium supplemented with HepaRG Maintenance Supplement.

  • Exposure: Treat cells with 2,3-DMPPA (1 μM – 500 μM) for 24 and 72 hours. Use Chlorpromazine (50 μM) as a positive control for phospholipidosis/hepatotoxicity.

  • Multiplexed Readout:

    • GSH Depletion: Use the GSH-Glo™ Glutathione Assay (Promega) to measure luminescent signals proportional to intracellular GSH. A drop in GSH precedes cell death and confirms quinone-mediated electrophilic stress.

    • ATP Viability: Use CellTiter-Glo® to measure total ATP as a marker of terminal cell death.

Protocol 3: In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

Causality Check: Genotoxicity testing is critical for novel synthetic intermediates. The in vitro micronucleus (MNvit) test detects both clastogenic (chromosome breakage) and aneugenic (chromosome loss) events[8][10]. We utilize Cytochalasin B to block cytokinesis. This ensures we only score binucleated cells—proving the cell has undergone exactly one division during exposure. Without Cytochalasin B, cell cycle arrest caused by high toxicity could lead to false negatives[8][9].

Step-by-Step Execution:

  • Cell Seeding: Seed TK6 human lymphoblastoid cells at 5×105 cells/mL in RPMI 1640 medium.

  • Treatment (+/- S9): Treat cells with 2,3-DMPPA for 3-6 hours in the presence and absence of 5% rat liver S9 fraction (for exogenous metabolic activation), followed by a 24-hour recovery period.

  • Cytokinesis Block: Add Cytochalasin B (6 μg/mL) prior to mitosis to trap dividing cells in the binucleate stage[8].

  • Controls: Mitomycin C (clastogen positive control) and Colchicine (aneugen positive control).

  • Harvest & Staining: Harvest cells, treat with hypotonic solution, fix in methanol:acetic acid (3:1), and stain with Acridine Orange or DAPI.

  • Scoring: Analyze 2,000 binucleated cells per concentration using fluorescence microscopy or automated flow cytometry. Calculate the Cytokinesis-Block Proliferation Index (CBPI) to ensure cytotoxicity does not exceed 55±5% at the highest scored dose[9].

Data Presentation & Quantitative Thresholds

To standardize the evaluation of 2,3-DMPPA, quantitative data must be benchmarked against established thresholds. The table below summarizes the expected assay outputs and the decision-making criteria for advancing the compound.

Assay CategorySpecific TestBiomarker / MetricRegulatory GuidelineBenchmark / Threshold for 2,3-DMPPA
Basal Cytotoxicity Neutral Red Uptake IC50​ (Viability)OECD TG 129 >100μM indicates low basal toxicity hazard.
Hepatotoxicity ATP Depletion (HepaRG) IC50​ (Viability)Internal / FDA GuidanceCompare HepaRG IC50​ to 3T3 IC50​ . A ratio <0.5 indicates metabolism-mediated toxicity.
Oxidative Stress GSH-Glo™ EC50​ (GSH Depletion)MechanisticSignificant depletion at doses ≤50μM confirms quinone formation.
Genotoxicity MNvit Test (+/- S9)% Micronucleated CellsOECD TG 487Statistically significant, dose-dependent increase over vehicle control = Positive hazard.

References

  • Antioxidant compounds - Google Patents Source: US Patent 8106233B2 URL
  • 2,3,4,8,9,9A-Hexahydro-4-aryl-1H-indeno(1,7-CD)
  • Biodegradation of Aromatic Compounds by Escherichia coli Source: Microbiology and Molecular Biology Reviews (ASM Journals) URL:[Link]

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - ResearchGate Source: ResearchGate URL:[Link]

  • OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test Source: National Toxicology Program (NIH) URL:[Link]

  • Decoding the Revised OECD 487 Guideline: What Inotiv Clients Need to Know Source: Inotiv URL:[Link]

  • Capsicum chinense cell cultures Source: InnCoCells URL:[Link]

  • การศึกษาพิษของสารสกัดยาตํารับห ารากด วยนํ้า ในเซลล เพาะเลี้ยง (Toxicity Study using OECD Test Guideline 129) Source: TTPA URL:[Link]

Sources

Exploratory

Decoding the Mechanism of Action of 2,3-Dimethoxyphenylpropionic Acid in Biological Assays: A Technical Guide

Executive Summary 2,3-Dimethoxyphenylpropionic acid (2,3-DMPPA) is a highly versatile aromatic compound utilized extensively in biochemical research and drug development. Unlike active pharmaceutical ingredients that dir...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3-Dimethoxyphenylpropionic acid (2,3-DMPPA) is a highly versatile aromatic compound utilized extensively in biochemical research and drug development. Unlike active pharmaceutical ingredients that directly agonize or antagonize targets, 2,3-DMPPA primarily functions as a structural probe , a pharmacophore precursor , and a comparative baseline in biological assays. By replacing reactive phenolic hydroxyl groups with sterically hindered, electron-donating methoxy groups, researchers can isolate specific mechanistic variables—such as metal-ion coordination requirements, metabolic stability, and free-radical scavenging capacity.

This whitepaper provides an in-depth analysis of 2,3-DMPPA’s mechanism of action across three distinct biological assay systems: extradiol dioxygenase enzymology, D1-dopaminergic receptor binding, and antioxidant profiling.

Enzymatic Structural Probing in Extradiol Dioxygenase Assays

Mechanistic Overview

In the microbial catabolism of aromatic compounds, the Escherichia coli enzyme MhpB (2,3-dihydroxyphenylpropionate 1,2-dioxygenase) catalyzes the extradiol cleavage of 2,3-dihydroxyphenylpropionate (DHPP)[1]. This reaction requires the substrate to coordinate with a non-heme Iron(II) center in the enzyme's active site.

2,3-DMPPA is strategically deployed in these assays as a negative structural probe. Assays demonstrate that MhpB completely rejects 2,3-DMPPA as a substrate[1]. The causality is rooted in coordination chemistry: the bulky methyl groups on the 2,3-positions prevent the bidentate chelation of the Fe(II) center required to activate molecular oxygen for ring cleavage. This validates that the active site strictly requires free catecholic hydroxyl groups, even though the enzyme can accommodate variations in the alkyl side chain[1].

Experimental Protocol: MhpB Cleavage Assay

This self-validating protocol utilizes 2,3-DMPPA to confirm the specificity of the recombinant MhpB active site.

  • Enzyme Preparation: Purify recombinant MhpB from E. coli cell lysates using affinity chromatography. Maintain the enzyme in 50 mM Tris-HCl buffer (pH 7.5) containing 1 mM ascorbic acid to keep the iron center in the Fe(II) state.

  • Substrate Preparation: Prepare 1 mM stock solutions of native DHPP and the probe 2,3-DMPPA in degassed buffer.

  • Assay Initiation: In a quartz cuvette, mix 980 µL of buffer, 10 µL of substrate/probe, and initiate the reaction with 10 µL of purified MhpB.

  • Spectrophotometric Monitoring: Continuously monitor the absorbance at 345 nm. The native DHPP will yield a rapid increase in absorbance due to the formation of the meta-cleavage product, 2-hydroxy-6-keto-nona-2,4-diene-1,9-dioic acid (HKNDA).

  • Validation: The cuvette containing 2,3-DMPPA will show zero change at 345 nm, confirming that O-methylation completely abolishes extradiol cleavage.

MhpB_Pathway DHPP DHPP (Native Substrate) MhpB MhpB Dioxygenase Fe(II) Center DHPP->MhpB Binds Active Site HKNDA HKNDA (Cleavage Product) MhpB->HKNDA Extradiol Cleavage DMPPA 2,3-DMPPA (Structural Probe) DMPPA->MhpB Competitive Entry Blocked Steric Clash & No Fe(II) Coordination DMPPA->Blocked Methoxy Groups Prevent Binding

Mechanism of MhpB active site probing using 2,3-DMPPA vs. native DHPP.

Pharmacophore Validation in D1-Dopaminergic Receptor Assays

Mechanistic Overview

In neuropharmacology, 2,3-DMPPA serves as a critical synthetic precursor for developing selective D1-dopamine receptor agents, such as 2,3,4,8,9,9a-hexahydro-4-aryl-1H-indeno[1,7-cd]azepines[2].

The mechanism relies on the structural mimicry of the dopamine pharmacophore. The dimethoxy groups of 2,3-DMPPA mimic the catecholamine structure required for receptor binding but provide a crucial advantage: they protect the resulting ligand from rapid degradation by Catechol-O-methyltransferase (COMT). When 2,3-DMPPA is cyclized using polyphosphoric acid, it forms an indanone intermediate that is subsequently converted into a rigid indenoazepine ring system[2]. This rigid structure locks the methoxy groups into a specific spatial orientation that heavily favors D1 receptor binding over D2 receptors[2].

Experimental Protocol: Radioligand Binding Assay

To validate the D1-specificity of the 2,3-DMPPA-derived indenoazepines, a competitive radioligand displacement assay is employed.

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 15 minutes, discard the supernatant, and resuspend the pellet.

  • Incubation Setup: In 96-well plates, combine 50 µg of membrane protein, 0.5 nM of [3H]-SCH23390 (a highly specific D1 antagonist radioligand), and varying concentrations (10⁻¹⁰ to 10⁻⁵ M) of the 2,3-DMPPA-derived compound.

  • Equilibration: Incubate the mixture at 37°C for 60 minutes to allow the test compound to competitively displace the radioligand from the D1 active sites.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash the filters three times with ice-cold buffer.

  • Scintillation Counting: Add liquid scintillation cocktail to the filters and measure the retained radioactivity. Calculate the IC50 to determine the binding affinity.

Radical Scavenging and Antioxidant Profiling (DPPH Assay)

Mechanistic Overview

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is the gold standard for evaluating the free-radical scavenging ability of compounds[3]. Antioxidants typically neutralize the dark-violet DPPH radical by donating a hydrogen atom from a free phenolic hydroxyl group, resulting in a colorless solution[3].

2,3-DMPPA is utilized in these assays to map the exact contribution of O-methylation to antioxidant capacity. Because its hydroxyl groups are methylated, 2,3-DMPPA cannot undergo standard hydrogen atom transfer (HAT). Consequently, it exhibits a high EC50 (low scavenging capacity) compared to standards like tocopherol[3]. However, it is highly valued in dermatological formulations because it retains molecular stability after UV exposure, acting as a UV-filtering agent and protecting surrounding cells from oxidative stress without being consumed by autoxidation[3].

Experimental Protocol: High-Throughput DPPH Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH radical in analytical grade methanol. Protect the solution from light.

  • Sample Dilution: Prepare serial dilutions of 2,3-DMPPA and a positive control (e.g., Tocopherol) ranging from 1 µg/mL to 500 µg/mL.

  • Reaction: In a 96-well microplate, add 100 µL of the sample to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Read the absorbance at 515 nm using a microplate spectrophotometer. Calculate the EC50 (the concentration required to reduce the initial DPPH absorbance by 50%)[3].

DPPH_Assay DPPH DPPH Radical (Dark Violet, 515nm) Phenol Free Phenol (e.g., Tocopherol) DPPH->Phenol DMPPA 2,3-DMPPA (Methoxy Substituted) DPPH->DMPPA Reduction H-Atom Transfer (Colorless) Phenol->Reduction Rapid Scavenging NoReduction No H-Atom Transfer (Remains Violet) DMPPA->NoReduction Blocked by O-Methylation

Comparative DPPH radical scavenging workflow demonstrating the effect of O-methylation.

Quantitative Data Summary

The following table synthesizes the quantitative behavior of 2,3-DMPPA across the discussed biological assays, highlighting its utility as a comparative standard against native substrates and controls.

Assay SystemTarget / ReagentNative Substrate / Control2,3-DMPPA PerformanceMechanistic Implication
Enzymatic Cleavage MhpB DioxygenaseDHPP (100% Cleavage Rate)0% Cleavage Rate Validates absolute requirement for free hydroxyls for Fe(II) coordination.
Receptor Binding D1-Dopaminergic ReceptorsDopamine (Endogenous)High Affinity (as indenoazepine derivative)Methoxy groups provide COMT resistance while maintaining required spatial geometry.
Antioxidant Capacity DPPH Radical (515 nm)Tocopherol (Low EC50 / High Scavenging)High EC50 (Low Direct Scavenging)Proves O-methylation blocks Hydrogen Atom Transfer (HAT); shifts utility to UV-filtering.

References

  • Biodegradation of Aromatic Compounds by Escherichia coli Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • US4769368A - 2,3,4,8,9,9A-Hexahydro-4-aryl-1H-indeno(1,7-CD)
  • US8106233B2 - Antioxidant compounds Source: Google Patents URL

Sources

Foundational

Precursor Identification for the Biosynthesis of 2,3-Dimethoxyphenylpropionic Acid: A Strategic Approach

An In-Depth Technical Guide Authored by: Gemini, Senior Application Scientist Abstract 2,3-Dimethoxyphenylpropionic acid is a significant chemical entity, recognized as a key intermediate in the synthesis of various phar...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Authored by: Gemini, Senior Application Scientist

Abstract

2,3-Dimethoxyphenylpropionic acid is a significant chemical entity, recognized as a key intermediate in the synthesis of various pharmaceuticals, including the widely used muscle relaxant Methocarbamol. While its chemical synthesis is well-established, the exploration of a biosynthetic pathway offers a promising route for sustainable and green production. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying the biosynthetic precursors of 2,3-Dimethoxyphenylpropionic acid. We will delve into the logical deduction of potential pathways, detail rigorous experimental protocols for precursor validation, and explain the causality behind these strategic choices, ensuring a self-validating and robust scientific investigation.

Introduction: The Rationale for a Biosynthetic Pathway

The synthesis of fine chemicals and pharmaceutical intermediates is increasingly shifting towards biotechnological methods. Biosynthesis, utilizing engineered microorganisms, presents numerous advantages over traditional chemical synthesis, including reduced environmental impact, milder reaction conditions, high stereospecificity, and the potential for cost-effective production from renewable feedstocks.

2,3-Dimethoxyphenylpropionic acid, a derivative of guaiacol, serves as a critical building block in pharmaceutical manufacturing. Establishing a biosynthetic route for this compound would be a significant advancement. The primary challenge, and the focus of this guide, is the initial and most critical step: the unambiguous identification of its core metabolic precursors.

This document outlines a systematic, multi-pillar approach to precursor identification, grounded in established biochemical principles and validated through a suite of analytical techniques.

Structural Analysis and Pathway Hypothesis

The molecular structure of 2,3-Dimethoxyphenylpropionic acid provides foundational clues to its biosynthetic origins. The key features are:

  • A C6-C3 Phenylpropanoid Backbone: This structure is a hallmark of compounds derived from the shikimate pathway, which produces the aromatic amino acids L-phenylalanine and L-tyrosine.

  • A 2,3-Disubstituted Aromatic Ring: The oxygenation pattern (two adjacent methoxy groups) is less common than the 3,4-substitution seen in many plant-derived phenylpropanoids (e.g., caffeic acid). This suggests the involvement of specific hydroxylases and O-methyltransferases.

Based on this analysis, we can postulate a plausible biosynthetic pathway originating from L-phenylalanine. This pathway would involve a series of enzymatic reactions, including deamination, hydroxylation, and methylation.

Diagram: Postulated Biosynthetic Pathway

The following diagram illustrates a hypothetical pathway from the central metabolite Chorismate to the target molecule.

G cluster_shikimate Shikimate Pathway cluster_main_pathway Hypothetical Phenylpropanoid Pathway Chorismate Chorismate Phenylalanine L-Phenylalanine Chorismate->Phenylalanine Multiple Steps CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL OrthoCoumaricAcid o-Coumaric Acid (2-Hydroxycinnamic Acid) CinnamicAcid->OrthoCoumaricAcid C2H (Cinnamate-2-hydroxylase) DihydroxyCA 2,3-Dihydroxycinnamic Acid OrthoCoumaricAcid->DihydroxyCA Hydroxylase (e.g., P450) Methylated_1 2-Hydroxy-3-methoxy- cinnamic acid DihydroxyCA->Methylated_1 OMT 1 (SAM) Methylated_2 2,3-Dimethoxy- cinnamic acid Methylated_1->Methylated_2 OMT 2 (SAM) Target_precursor 2,3-Dimethoxy- cinnaldehyde Methylated_2->Target_precursor CCR (Carboxylic Acid Reductase) Target 2,3-Dimethoxyphenyl- propionic Acid Target_precursor->Target Multiple Steps (Reduction/Oxidation) G Start Prepare parallel cultures of host organism Feed_Test Add U-¹³C₉ L-Phenylalanine (Test Group) Start->Feed_Test Feed_Control Add unlabeled L-Phenylalanine (Control Group) Start->Feed_Control Incubate Incubate under production conditions Feed_Test->Incubate Feed_Control->Incubate Extract Harvest and extract metabolites Incubate->Extract Purify Purify target compound via HPLC Extract->Purify Analyze Analyze via LC-MS Purify->Analyze Result Compare Mass Spectra Analyze->Result

Exploratory

An In-depth Technical Guide to the Thermodynamic Properties of 2,3-Dimethoxyphenylpropionic Acid

Abstract This technical guide provides a comprehensive overview of the thermodynamic properties of 2,3-Dimethoxyphenylpropionic acid (CAS No. 10538-48-4).

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 2,3-Dimethoxyphenylpropionic acid (CAS No. 10538-48-4). Given the limited availability of direct experimental data for this specific compound, this document emphasizes the methodologies for determining and estimating its key thermodynamic parameters. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the experimental and computational characterization of this and similar molecules. The guide covers essential properties such as melting point, enthalpy of fusion, thermal stability, vapor pressure, and enthalpy of sublimation, and provides a framework for approaching the thermodynamic profiling of compounds where data is scarce.

Introduction: The Significance of Thermodynamic Properties in Scientific Research and Drug Development

The thermodynamic properties of a compound are fundamental to understanding its physical behavior, stability, and interactions. For a molecule like 2,3-Dimethoxyphenylpropionic acid, which holds potential in the synthesis of biologically active compounds, a thorough understanding of its thermodynamics is crucial.[1] These properties govern critical aspects of drug development, including formulation, stability, and bioavailability. For instance, solubility, which is intrinsically linked to Gibbs free energy, dictates how a drug is absorbed in the body, while the melting point and thermal stability are vital for manufacturing and storage.

This guide will navigate the essential thermodynamic characterization of 2,3-Dimethoxyphenylpropionic acid, providing a roadmap for researchers to obtain reliable data through a combination of experimental techniques and computational modeling.

Physicochemical and Structural Identity

A foundational step in any thermodynamic study is the unambiguous identification of the compound .

PropertyValueSource
CAS Number 10538-48-4[2]
Molecular Formula C₁₁H₁₄O₄[2]
Molecular Weight 210.23 g/mol [2]
Canonical SMILES COC1=C(C=CC=C1CCC(=O)O)OC
InChI Key QPHAUUNQQLRYCJ-UHFFFAOYSA-N
Appearance Solid
Purity (Typical) ≥99%

Phase Transitions and Thermal Stability

Melting Point and Enthalpy of Fusion

The melting point (Tₘ) is a primary indicator of a compound's purity and the strength of its crystal lattice. While a literature value for the melting point of 2,3-Dimethoxyphenylpropionic acid is available, a precise determination, along with the enthalpy of fusion (ΔHբᵤₛ), is best achieved through Differential Scanning Calorimetry (DSC).

Literature Melting Point: 64-68 °C

Experimental Protocol: Determination of Melting Point and Enthalpy of Fusion by DSC

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[3][4]

Workflow for DSC Analysis:

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Analysis Sample Weigh 2-5 mg of 2,3-Dimethoxyphenylpropionic acid Pan Hermetically seal in an aluminum pan Sample->Pan Method Program temperature ramp (e.g., 25°C to 100°C at 10°C/min) Calibrate Calibrate with indium standard Atmosphere Set inert atmosphere (e.g., N₂ at 50 mL/min) Calibrate->Atmosphere Atmosphere->Method Thermogram Obtain heat flow vs. temperature thermogram Method->Thermogram Run Experiment Analysis Integrate endotherm peak to determine Tₘ (onset) and ΔHբᵤₛ Thermogram->Analysis

Caption: Workflow for DSC analysis of 2,3-Dimethoxyphenylpropionic acid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: An inert atmosphere, typically nitrogen, is used to prevent oxidative degradation of the sample at elevated temperatures.

  • Heating Rate: A heating rate of 10°C/min is a common starting point. Slower rates can provide better resolution of thermal events, while faster rates can increase sensitivity.

  • Calibration: Calibration with a standard of known melting point and enthalpy of fusion, such as indium, is crucial for ensuring the accuracy of the measured values.

Thermal Stability

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. This is critical for establishing safe handling and storage temperatures.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Workflow for TGA Analysis:

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Analysis Sample Place 5-10 mg of sample in a tared TGA pan Method Program temperature ramp (e.g., 25°C to 500°C at 10°C/min) Atmosphere Set atmosphere (e.g., N₂ or air at 20 mL/min) Atmosphere->Method Thermogram Obtain mass vs. temperature thermogram Method->Thermogram Run Experiment Analysis Determine onset of decomposition temperature (Tₒ) Thermogram->Analysis

Caption: Workflow for TGA analysis of 2,3-Dimethoxyphenylpropionic acid.

Vapor Pressure and Enthalpy of Sublimation

The vapor pressure of a solid is a measure of its tendency to sublime. The enthalpy of sublimation (ΔHₛᵤₑ) is the energy required for this phase change and is a key parameter in understanding intermolecular forces. For compounds like substituted phenylpropionic acids, the Knudsen mass-loss effusion technique is a suitable method for determining vapor pressure at different temperatures.

While no direct data exists for 2,3-dimethoxyphenylpropionic acid, a study on related methoxy-substituted 3-phenylpropionic acids provides valuable context and a methodological framework.

Experimental Protocol: Knudsen Mass-Loss Effusion

This technique involves measuring the rate of mass loss of a substance effusing through a small orifice in a cell under vacuum. The vapor pressure can then be calculated using the Hertz-Knudsen equation.

Logical Relationship for Vapor Pressure Determination:

Vapor_Pressure_Logic MassLoss Measure Mass Loss Rate (dm/dt) at constant T HertzKnudsen Apply Hertz-Knudsen Equation: p = (dm/dt) * (2πRT/M)¹/² / A MassLoss->HertzKnudsen to calculate vapor pressure (p) ClausiusClapeyron Plot ln(p) vs. 1/T and apply Clausius-Clapeyron Equation HertzKnudsen->ClausiusClapeyron at various temperatures SublimationEnthalpy Determine ΔHₛᵤₑ from the slope (slope = -ΔHₛᵤₑ/R) ClausiusClapeyron->SublimationEnthalpy to derive

Caption: Logical flow for determining vapor pressure and enthalpy of sublimation.

Enthalpy of Formation

The standard enthalpy of formation (ΔHբ°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental thermodynamic property that is essential for calculating reaction enthalpies.

5.1. Experimental Determination via Combustion Calorimetry

Combustion calorimetry involves burning a known amount of the substance in an excess of oxygen and measuring the heat released. This, combined with the known enthalpies of formation of the combustion products (CO₂ and H₂O), allows for the calculation of the enthalpy of formation of the compound. Comprehensive studies on substituted benzoic acids have utilized this technique to obtain high-precision data.[5][6]

5.2. Computational Estimation

In the absence of experimental data, computational chemistry provides powerful tools for estimating the enthalpy of formation.

Computational Workflow for Enthalpy of Formation:

Computational_Workflow cluster_model Molecular Modeling cluster_calculation Quantum Chemical Calculation cluster_analysis Enthalpy Calculation Build Build 3D structure of 2,3-Dimethoxyphenylpropionic acid Optimize Optimize geometry using DFT (e.g., B3LYP/6-31G(d)) Build->Optimize Frequency Perform frequency calculation to obtain zero-point vibrational energy Optimize->Frequency Energy Calculate single-point energy with a higher level of theory Frequency->Energy Atomization Use atomization or isodesmic reaction schemes Energy->Atomization FinalValue Calculate ΔHբ° using known enthalpies of formation of atoms/reference molecules Atomization->FinalValue

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2,3-Dimethoxyphenylpropionic Acid and Its Derivatives

Abstract This comprehensive guide details the synthetic protocols for 2,3-dimethoxyphenylpropionic acid, a valuable building block in medicinal chemistry and drug discovery. The primary and most robust synthetic route, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details the synthetic protocols for 2,3-dimethoxyphenylpropionic acid, a valuable building block in medicinal chemistry and drug discovery. The primary and most robust synthetic route, involving a Doebner condensation followed by catalytic hydrogenation, is presented with a detailed, step-by-step methodology. An alternative synthetic strategy via the Heck reaction is also outlined, offering researchers flexibility in their synthetic approach. Furthermore, this guide provides protocols for the synthesis of key derivatives, specifically the methyl ester and the N-benzyl amide of 2,3-dimethoxyphenylpropionic acid. Each protocol is accompanied by critical safety information, a discussion of the underlying chemical principles, and guidelines for the characterization of the synthesized compounds. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this important class of molecules.

Introduction

Arylpropionic acids are a significant class of organic compounds, with many derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The substitution pattern on the aromatic ring plays a crucial role in modulating the pharmacological profile of these molecules. 2,3-Dimethoxyphenylpropionic acid, with its specific methoxy substitution, presents a key scaffold for the development of novel therapeutic agents. The methoxy groups can influence the molecule's polarity, metabolic stability, and binding interactions with biological targets. This application note provides a detailed and practical guide to the synthesis of this parent acid and selected derivatives, empowering researchers to explore its potential in various drug discovery programs.

Primary Synthetic Pathway: Doebner Condensation and Catalytic Hydrogenation

The most established and reliable method for the synthesis of 2,3-dimethoxyphenylpropionic acid commences with the Doebner condensation of 2,3-dimethoxybenzaldehyde with malonic acid. This is followed by the catalytic hydrogenation of the resulting cinnamic acid derivative.[2]

Reaction Scheme

Primary Synthesis 2,3-Dimethoxybenzaldehyde 2,3-Dimethoxybenzaldehyde Intermediate_1 (E)-3-(2,3-Dimethoxyphenyl)acrylic acid 2,3-Dimethoxybenzaldehyde->Intermediate_1 Malonic Acid, Pyridine, Piperidine Final_Product 2,3-Dimethoxyphenylpropionic Acid Intermediate_1->Final_Product H2, Pd/C, Ethanol

Caption: Primary synthetic route to 2,3-dimethoxyphenylpropionic acid.

Part 1: Synthesis of (E)-3-(2,3-Dimethoxyphenyl)acrylic acid via Doebner Condensation

The Doebner modification of the Knoevenagel condensation involves the reaction of an aldehyde with malonic acid in the presence of a basic catalyst, typically pyridine with a catalytic amount of piperidine.[2][3] The reaction proceeds via a carbanion mechanism, followed by decarboxylation to yield the α,β-unsaturated carboxylic acid.

Materials

ReagentMolar Mass ( g/mol )QuantityMoles
2,3-Dimethoxybenzaldehyde166.1716.6 g0.1
Malonic Acid104.0612.5 g0.12
Pyridine79.1050 mL-
Piperidine85.151 mL-
10% Hydrochloric Acid-100 mL-
Ethanol46.07As needed-
Water18.02As needed-

Protocol

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine 2,3-dimethoxybenzaldehyde (16.6 g, 0.1 mol), malonic acid (12.5 g, 0.12 mol), and pyridine (50 mL).[2]

  • Initiation: Add piperidine (1 mL) to the mixture.

  • Reaction: Heat the mixture under reflux in an oil bath at 100-110 °C for 4 hours. The evolution of carbon dioxide should be observed.[2]

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of cold water and 100 mL of 10% hydrochloric acid to precipitate the product.[2]

  • Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water. Recrystallize the solid from an ethanol/water mixture to yield pure (E)-3-(2,3-dimethoxyphenyl)acrylic acid.[2]

Part 2: Synthesis of 2,3-Dimethoxyphenylpropionic Acid via Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of carbon-carbon double bonds. In this step, the α,β-unsaturated acid is reduced using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[2]

Materials

ReagentMolar Mass ( g/mol )QuantityMoles
(E)-3-(2,3-Dimethoxyphenyl)acrylic acid208.2110.4 g0.05
10% Palladium on Carbon (Pd/C)-0.5 g-
Ethanol46.07100 mL-
Celite-As needed-

Protocol

  • Reaction Setup: In a hydrogenation flask, dissolve (E)-3-(2,3-dimethoxyphenyl)acrylic acid (10.4 g, 0.05 mol) in 100 mL of ethanol. Add 10% Palladium on carbon (0.5 g) to the solution.[2]

  • Hydrogenation: Subject the mixture to hydrogenation in a Parr apparatus at 50 psi of hydrogen pressure at room temperature for 12 hours, or until hydrogen uptake ceases.[2]

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product.[2]

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield 2,3-dimethoxyphenylpropionic acid as a solid. The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, if necessary.[2]

Alternative Synthetic Pathway: Heck Reaction

Reaction Scheme

Alternative_Synthesis 2,3-Dimethoxy-iodobenzene 2,3-Dimethoxy-iodobenzene Intermediate_2 Ethyl (E)-3-(2,3-dimethoxyphenyl)acrylate 2,3-Dimethoxy-iodobenzene->Intermediate_2 Ethyl acrylate, Pd(OAc)2, PPh3, Et3N Final_Product 2,3-Dimethoxyphenylpropionic Acid Intermediate_2->Final_Product 1. NaOH, H2O/EtOH 2. H3O+

Caption: Alternative synthetic route via the Heck reaction.

Materials

ReagentMolar Mass ( g/mol )QuantityMoles
2,3-Dimethoxy-iodobenzene264.042.64 g0.01
Ethyl acrylate100.121.2 mL0.012
Palladium(II) acetate (Pd(OAc)₂)224.5022.5 mg0.0001
Triphenylphosphine (PPh₃)262.2952.5 mg0.0002
Triethylamine (Et₃N)101.192.8 mL0.02
Toluene-20 mL-
Sodium hydroxide (NaOH)40.00As needed-
Hydrochloric acid (HCl)36.46As needed-

Protocol

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (22.5 mg, 0.0001 mol), triphenylphosphine (52.5 mg, 0.0002 mol), 2,3-dimethoxy-iodobenzene (2.64 g, 0.01 mol), and toluene (20 mL).

  • Reagent Addition: Add triethylamine (2.8 mL, 0.02 mol) and ethyl acrylate (1.2 mL, 0.012 mol) to the reaction mixture.

  • Reaction: Heat the mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Hydrolysis: Purify the crude ethyl (E)-3-(2,3-dimethoxyphenyl)acrylate by column chromatography. Subsequently, hydrolyze the ester using a solution of sodium hydroxide in a mixture of water and ethanol, followed by acidification with hydrochloric acid to yield 2,3-dimethoxyphenylpropionic acid.

Synthesis of Derivatives

Esterification: Synthesis of Methyl 2,3-Dimethoxyphenylpropionate

Esterification of the carboxylic acid can be achieved through various methods, with Fischer esterification being a classic and effective approach.[5]

Materials

ReagentMolar Mass ( g/mol )QuantityMoles
2,3-Dimethoxyphenylpropionic acid210.232.10 g0.01
Methanol32.0420 mL-
Sulfuric acid (conc.)98.080.5 mL-
Saturated sodium bicarbonate solution-As needed-
Brine-As needed-
Anhydrous magnesium sulfate-As needed-

Protocol

  • Reaction Setup: Dissolve 2,3-dimethoxyphenylpropionic acid (2.10 g, 0.01 mol) in methanol (20 mL) in a round-bottom flask.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) to the solution.

  • Reaction: Heat the mixture at reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2,3-dimethoxyphenylpropionate, which can be purified by column chromatography.

Amidation: Synthesis of N-Benzyl-2,3-dimethoxyphenylpropionamide

Amide bond formation can be accomplished by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine.[6]

Materials

ReagentMolar Mass ( g/mol )QuantityMoles
2,3-Dimethoxyphenylpropionic acid210.232.10 g0.01
Thionyl chloride (SOCl₂)118.971.1 mL0.015
Benzylamine107.151.2 mL0.011
Dichloromethane (DCM)84.9330 mL-
Triethylamine (Et₃N)101.192.1 mL0.015
1M Hydrochloric acid-As needed-
Saturated sodium bicarbonate solution-As needed-
Brine-As needed-
Anhydrous sodium sulfate-As needed-

Protocol

  • Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,3-dimethoxyphenylpropionic acid (2.10 g, 0.01 mol) in dichloromethane (15 mL). Add thionyl chloride (1.1 mL, 0.015 mol) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Amine Addition: In a separate flask, dissolve benzylamine (1.2 mL, 0.011 mol) and triethylamine (2.1 mL, 0.015 mol) in dichloromethane (15 mL) and cool to 0 °C.

  • Reaction: Slowly add the freshly prepared acyl chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-benzyl-2,3-dimethoxyphenylpropionamide can be purified by recrystallization or column chromatography.

Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

2,3-Dimethoxyphenylpropionic Acid

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 6.95-6.80 (m, 3H, Ar-H), 3.88 (s, 3H, OCH₃), 3.86 (s, 3H, OCH₃), 2.95 (t, J=7.6 Hz, 2H, Ar-CH₂), 2.68 (t, J=7.6 Hz, 2H, CH₂-COOH).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 179.0, 152.9, 147.2, 134.1, 124.3, 122.5, 111.9, 60.8, 55.9, 34.2, 26.1.

  • FTIR (KBr, cm⁻¹): 2950-3100 (br, O-H), 1705 (s, C=O), 1580, 1480 (m, C=C), 1260, 1080 (s, C-O).

  • MS (ESI): m/z 211.09 [M+H]⁺, 233.07 [M+Na]⁺.

Methyl 2,3-Dimethoxyphenylpropionate

  • Expected ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~6.9-6.8 (m, 3H), ~3.8 (s, 3H), ~3.8 (s, 3H), ~3.6 (s, 3H, COOCH₃), ~2.9 (t, 2H), ~2.6 (t, 2H).

  • Expected ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~173, ~153, ~147, ~134, ~124, ~122, ~112, ~61, ~56, ~52, ~34, ~26.

  • Expected FTIR (neat, cm⁻¹): ~1735 (s, C=O), ~1260, ~1080 (s, C-O).

  • Expected MS (ESI): m/z 225.11 [M+H]⁺, 247.09 [M+Na]⁺.

N-Benzyl-2,3-dimethoxyphenylpropionamide

  • Expected ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.3-7.2 (m, 5H, Bn-H), ~6.9-6.8 (m, 3H, Ar-H), ~5.8 (br s, 1H, NH), ~4.4 (d, 2H, NH-CH₂), ~3.8 (s, 3H), ~3.8 (s, 3H), ~2.9 (t, 2H), ~2.5 (t, 2H).

  • Expected ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~172, ~153, ~147, ~138, ~135, ~129, ~128, ~127, ~124, ~122, ~112, ~61, ~56, ~44, ~36, ~27.

  • Expected FTIR (KBr, cm⁻¹): ~3300 (m, N-H), ~1640 (s, C=O, Amide I), ~1550 (m, N-H bend, Amide II).

  • Expected MS (ESI): m/z 300.16 [M+H]⁺, 322.14 [M+Na]⁺.

Safety and Handling

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • A thorough risk assessment should be conducted before starting any chemical synthesis.

Reagent-Specific Hazards:

  • 2,3-Dimethoxybenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation.[7][8]

  • Malonic Acid: Harmful if swallowed and causes serious eye damage.[9][10]

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • Piperidine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry or containing adsorbed hydrogen. Handle under an inert atmosphere and do not add dry catalyst to organic solvents in the presence of air.[11][12]

  • Hydrogen Gas: Extremely flammable gas. Forms explosive mixtures with air. Handle with appropriate safety measures, including the use of a fume hood and avoiding ignition sources.

  • Thionyl Chloride: Causes severe skin burns and eye damage. Reacts violently with water. Harmful if inhaled.

References

  • Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. Wiley.
  • Flinn Scientific. (n.d.).
  • H.E.L Group. (2026, February 2).
  • Carl ROTH. (n.d.).
  • Chandra, T., & Zebrowski, J. P. (n.d.).
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • ChemicalBook. (n.d.). 2,3-Dimethoxybenzaldehyde(86-51-1).
  • Spectrum Chemical. (2014, December 1).
  • Carl ROTH. (n.d.).
  • ResearchGate. (n.d.).
  • Honrel. (2025, February 27).
  • CDH Fine Chemical. (n.d.).
  • Fisher Scientific. (2015, June 17).
  • Apollo Scientific. (n.d.). Palladium on carbon, 10% Pd, powder.
  • Carl ROTH. (n.d.). Safety Data Sheet: Palladium on activated carbon 10 % Pd/C with approx.
  • Santa Cruz Biotechnology. (n.d.). Palladium 10% on Carbon (wetted with ca.
  • Spectrum Chemical. (2014, December 1).
  • Sigma-Aldrich. (n.d.). 2,3-Dimethoxybenzaldehyde 98 86-51-1.
  • Thermo Fisher Scientific. (2025, September 10).
  • BenchChem. (n.d.). Synthesis of 3-(2,3-Dihydroxyphenyl)
  • ChemRxiv. (n.d.). Regioselective Preparation of Hetero-2,3-Diarylpropionic Acids.
  • Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. (n.d.). PMC.
  • The Chemists' Cookbook. (2025, February 1). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube.
  • ChemRxiv. (n.d.). Regioselective Preparation of Hetero-2,3-Diarylpropionic Acids.
  • Allen, C. L., Chhatwal, A. R., & William, J. M. J. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. The Royal Society of Chemistry.
  • Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. (2018, February 21). PMC.
  • BenchChem. (n.d.).
  • Kumar, A., Singh, S. K., & Sharma, C. (n.d.).
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013, August 5). Beilstein Journals.
  • BenchChem. (n.d.). Application Notes and Protocols for the Amidation of Benzylamine in Propionamide Synthesis.
  • BenchChem. (2025, November 3).
  • Proline-Mediated Knoevenagel–Doebner Condensation in Ethanol: A Sustainable Access to p-Hydroxycinnamic Acids. (2019, April 18).
  • Effect of additives on the amidation of 3-phenyl- propanoic acid (1) with L-Glu-OH (2e) a). (n.d.).
  • The Heck reaction of b-Arylacrylamides: An Approach to 4-Aryl- 2-quinolones. (n.d.).
  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor.
  • Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid. (n.d.). PMC.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC.
  • ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS C
  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017, October 27). Pure.
  • The FTIR spectra of MFA form I and form II. (n.d.).
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023, June 2). RSC Publishing.
  • How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. (2026, January 11).
  • ESTERIFICATION OF MIXTURES OF PURE FATTY ACIDS WITH METHANOL. (2013, July 29). Journal of Chemical Technology and Metallurgy.

Sources

Application

Application Notes &amp; Protocols: The Strategic Incorporation of 2,3-Dimethoxyphenylpropionic Acid Derivatives in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Canonical Twenty—Engineering Peptides with Novel Building Blocks The field of peptide therapeutics is undergoing a profound evoluti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Canonical Twenty—Engineering Peptides with Novel Building Blocks

The field of peptide therapeutics is undergoing a profound evolution, driven by the need for molecules with enhanced stability, targeted efficacy, and improved pharmacokinetic profiles. While the 20 proteinogenic amino acids provide the fundamental blueprint for countless biological functions, the strategic incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful tool for overcoming the limitations of native peptides, such as susceptibility to proteolysis and poor bioavailability.

This guide focuses on a specific class of ncAAs derived from 2,3-dimethoxyphenylpropionic acid, particularly its amino-functionalized variants like (S)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid. These structures are not reagents in the classical sense of facilitating peptide bond formation (e.g., coupling agents) but are instead sophisticated building blocks that impart unique structural and functional properties to a peptide sequence. The dimethoxyphenyl moiety offers a distinct combination of steric bulk, hydrophobicity, and potential for specific molecular interactions, making it an attractive scaffold for drug design.

The rationale for incorporating these building blocks is rooted in medicinal chemistry principles: the methoxy groups can modulate receptor binding affinity and the overall electronic properties of the side chain, while the phenylpropionic acid backbone introduces conformational constraints that can stabilize secondary structures like turns or helices. This guide provides the scientific context and detailed protocols for leveraging these unique building blocks in solid-phase peptide synthesis (SPPS) for the development of next-generation peptide-based therapeutics.

Core Principles & Advantages of Incorporating 2,3-Dimethoxyphenyl-Containing Amino Acids

The decision to incorporate a specialized building block like 3-amino-3-(2,3-dimethoxyphenyl)propionic acid is driven by the desire to achieve specific design objectives that are unattainable with standard amino acids.

Causality Behind Experimental Choice:

  • Conformational Rigidity: The bulky dimethoxyphenyl group restricts the rotational freedom of the peptide backbone in its vicinity. This can be exploited to lock the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target and potentially increasing affinity and selectivity.

  • Enhanced Metabolic Stability: Peptidases often recognize and cleave peptide bonds adjacent to specific canonical amino acid residues. Introducing a structurally distinct ncAA can sterically hinder the approach of these enzymes, thereby increasing the peptide's half-life in vivo.

  • Modulation of Pharmacokinetics: The dimethoxyphenyl group increases the lipophilicity of the peptide, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. This can be a critical parameter for developing orally bioavailable peptides or those designed to cross cellular membranes.

  • Novel Receptor Interactions: The methoxy-substituted phenyl ring can engage in unique non-covalent interactions with a biological target, such as pi-stacking, hydrophobic interactions, or hydrogen bonding (via the oxygen atoms). This provides an avenue for exploring novel binding modes and improving ligand efficiency.

  • Inhibition of Fibril Formation: Certain modified amino acid backbones, such as those found in beta-amino acid derivatives, have been shown to completely inhibit amyloid fibril formation, a process implicated in numerous diseases. Incorporating structures like 3-amino-3-(2,3-dimethoxyphenyl)propionic acid could be a strategy to disrupt pathogenic protein aggregation.

Comparative Physicochemical Properties
PropertyCanonical Amino Acid (e.g., Phenylalanine)3-Amino-3-(2,3-dimethoxyphenyl)propionic acidRationale for Use
Structure α-amino acidβ-amino acidAlters backbone geometry, can induce turn-like structures.
Side Chain Phenyl2,3-DimethoxyphenylMethoxy groups add polarity and H-bond accepting capability.
Lipophilicity ModerateHigherCan improve membrane permeability and alter solubility.
Conformational Freedom HighRestrictedStabilizes specific secondary structures, enhances binding affinity.
Proteolytic Susceptibility High (at specific sites)LowIncreases in vivo half-life.

Workflow for Peptide Synthesis Incorporating a Specialized ncAA

The integration of a non-canonical amino acid like an appropriately protected 3-amino-3-(2,3-dimethoxyphenyl)propionic acid into a peptide sequence follows the standard principles of solid-phase peptide synthesis (SPPS). The most common and versatile method is the Fmoc/tBu strategy.

spss_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Finalization Resin 1. Start with Resin (e.g., Wang, Rink Amide) Attach_AA 2. Couple First Canonical Amino Acid Resin->Attach_AA Standard Coupling Deprotect 3. Fmoc Deprotection (Piperidine in DMF) Attach_AA->Deprotect Wash1 4. Wash (DMF) Deprotect->Wash1 Couple 5. Couple Next Amino Acid (Canonical or ncAA) Reagents: Fmoc-AA-OH, Activator (HATU/HBTU), Base (DIPEA) in DMF Wash1->Couple Wash2 6. Wash (DMF) Couple->Wash2 Wash2->Deprotect Repeat for next residue Final_Deprotect 7. Final Fmoc Deprotection Wash2->Final_Deprotect After last residue Cleave 8. Cleavage & Side-Chain Deprotection (e.g., TFA Cocktail) Final_Deprotect->Cleave Purify 9. Purification (RP-HPLC) Cleave->Purify Analyze 10. Analysis (LC-MS) Purify->Analyze

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocols

Protocol 1: Preparation of Fmoc-Protected Building Block

For successful incorporation, the amino group of the 3-amino-3-(2,3-dimethoxyphenyl)propionic acid must be protected with a base-labile group, typically Fmoc.

Materials:

  • (S)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid

  • 9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Diethyl Ether

  • Magnesium Sulfate (MgSO₄)

  • 0.5 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: Dissolve 1 equivalent of (S)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid in a 10% aqueous solution of sodium bicarbonate in a round-bottom flask.

  • Addition of Fmoc-OSu: In a separate flask, dissolve 1.1 equivalents of Fmoc-OSu in 1,4-dioxane. Add this solution dropwise to the amino acid solution while stirring vigorously at room temperature.

  • Reaction: Allow the reaction to proceed for 4-6 hours, monitoring for the consumption of the starting material by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with deionized water and wash with diethyl ether to remove unreacted Fmoc-OSu and other non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 using 0.5 M HCl. A white precipitate of the Fmoc-protected amino acid should form.

  • Extraction: Extract the product into ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude Fmoc-(S)-3-amino-3-(2,3-dimethoxyphenyl)propionic acid.

  • Purification: Purify the crude product by flash column chromatography if necessary.

Protocol 2: Automated Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle

This protocol outlines a single coupling cycle on an automated peptide synthesizer for incorporating the prepared Fmoc-protected ncAA.

Reagents & Consumables:

  • Peptide synthesis-grade Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF (for Fmoc deprotection)

  • Coupling Solution:

    • 0.5 M solution of Fmoc-(S)-3-amino-3-(2,3-dimethoxyphenyl)propionic acid in DMF

    • 0.5 M solution of HATU (or HBTU) in DMF

    • 2 M solution of N,N-Diisopropylethylamine (DIEA) in NMP or DMF

  • Resin-bound peptide with a free N-terminal amine

Automated Synthesizer Cycle:

StepOperationReagent/SolventDurationPurpose
1Swelling/WashDMF3 x 1 minPrepares resin for reaction.
2Fmoc Deprotection 20% Piperidine in DMF1 x 3 minRemoves the Fmoc group from the N-terminus of the growing peptide chain.
3Fmoc Deprotection 20% Piperidine in DMF1 x 7 minEnsures complete deprotection.
4WashDMF6 x 1 minRemoves residual piperidine and cleaved Fmoc-dibenzofulvene adduct.
5Coupling Pre-activated mixture of Fmoc-ncAA-OH (5 eq), HATU (4.9 eq), and DIEA (10 eq)1 x 45 minActivates the carboxylic acid of the incoming ncAA and facilitates amide bond formation.
6WashDMF3 x 1 minRemoves excess reagents and byproducts.

Expert Note on Causality: A longer coupling time (45 min) is recommended for specialized or bulky amino acids to ensure the reaction goes to completion. Incomplete coupling is a common source of deletion-sequence impurities. The use of HATU is often preferred as it is known to be highly efficient and can reduce racemization, although racemization is not a concern for this specific β-amino acid at the α-carbon.

Protocol 3: Cleavage from Resin and Side-Chain Deprotection

Materials:

  • Peptide-bound resin (dried)

  • Cleavage Cocktail (Reagent B):

    • Trifluoroacetic acid (TFA): 88%

    • Phenol: 5%

    • Water: 5%

    • Triisopropylsilane (TIS): 2%

  • Cold Diethyl Ether

Procedure:

  • Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of peptide). Allow the mixture to react for 2-3 hours at room temperature with occasional swirling.

  • Causality behind Scavengers: Phenol and TIS are included as "scavengers." During cleavage, acid-labile side-chain protecting groups (like t-Butyl) are removed, generating reactive carbocations. These scavengers trap the carbocations, preventing them from re-attaching to sensitive residues like Tryptophan or Methionine.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise into a 50 mL conical tube containing cold diethyl ether (at least 10x the volume of the TFA solution). A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet twice with cold diethyl ether to remove residual scavengers and dissolved organic impurities.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Analysis and Characterization

The final product must be rigorously analyzed to confirm its identity and purity.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude peptide and for purifying it. A gradient of water (0.1% TFA) and acetonitrile (0.1% TFA) is typically used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the synthesized peptide, ensuring that the specialized amino acid was successfully incorporated. The observed mass should match the calculated theoretical mass.

Conclusion

2,3-Dimethoxyphenylpropionic acid, in its amino-functionalized form, is not a mere process reagent but a strategic design element in modern peptide synthesis. Its incorporation offers a sophisticated method for engineering peptides with enhanced stability, constrained conformations, and potentially novel biological activities. The protocols outlined in this guide provide a robust framework for researchers to utilize these and other non-canonical amino acids, pushing the boundaries of peptide-based drug discovery and development. By understanding the causal principles behind each synthetic step, from building block preparation to final cleavage, scientists can confidently and efficiently create complex, custom-designed peptides for therapeutic and research applications.

References

  • Chem-Impex. (2S,3S)-3-Amino-2-hydroxy-3-(2,3-dimethoxyphenyl)-propionic acid. Available from: [Link]

  • Chem-Impex. (2R,3R)-3-Amino-2-hydroxy-3-(2,3-dimethoxyphenyl)-propionic acid. Available from: [Link]

  • Kaur, H., et al. (2017). Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6-7) sequence: inhibition of fibril formation. Organic & Biomolecular Chemistry, 15(19), 4218-4225. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols: 2-(3-Methoxyphenyl)-2-methyl
Method

Application Note: Catalytic Hydrogenation of 2,3-Dimethoxycinnamic Acid to 3-(2,3-Dimethoxyphenyl)propanoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary The selective reduction of α,β-unsaturat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The selective reduction of α,β-unsaturated carboxylic acids is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs), coumarin derivatives, and indanones. This application note details the highly efficient, quantitative catalytic hydrogenation of 2,3-dimethoxycinnamic acid to 3-(2,3-dimethoxyphenyl)propanoic acid (also known as 2,3-dimethoxyphenylpropionic acid). By utilizing a Palladium on Carbon (Pd/C) catalyst under low-pressure hydrogen in an optimized solvent system, researchers can achieve near-100% yields with excellent chemoselectivity, preserving both the aromatic ring and the methoxy substituents[1],[2].

Mechanistic Principles & Experimental Causality

To ensure a robust and reproducible workflow, it is critical to understand the causality behind the selected reaction conditions:

  • Catalyst Selection (10% Pd/C): Palladium is the premier transition metal for the hydrogenation of olefinic double bonds conjugated to aromatic systems. Unlike Ruthenium or Rhodium, which can inadvertently reduce the aromatic ring under prolonged exposure, Pd/C offers exquisite chemoselectivity for the alkene at low pressures (e.g., 45 psi)[1].

  • Solvent System (Ethanol/Glacial Acetic Acid): While pure ethanol is a viable solvent[3], the addition of glacial acetic acid (typically in a 3:1 EtOH:AcOH volumetric ratio) serves a dual mechanistic purpose. First, it significantly enhances the solubility of the relatively non-polar 2,3-dimethoxycinnamic acid substrate. Second, the mildly acidic environment helps to clean and activate the palladium surface, preventing catalyst poisoning and ensuring rapid turnover rates[2].

  • Pressure & Temperature Dynamics: The reaction is highly exothermic at the catalyst surface. By utilizing a low-pressure Parr shaker system (45 psi) and initiating the reaction after a mild warming phase, the hydrogen uptake is rapid and controlled, typically reaching completion within 45 minutes[2].

Workflow & Pathway Visualization

ReactionPathway Substrate 2,3-Dimethoxycinnamic Acid (Starting Material) Catalyst 10% Pd/C + H2 (45 psi) EtOH / AcOH Solvent Substrate->Catalyst Product 3-(2,3-Dimethoxyphenyl)propanoic Acid (Target Product) Catalyst->Product Downstream Demethylation / Cyclization (e.g., Indanone Synthesis) Product->Downstream

Figure 1: Catalytic reduction pathway of 2,3-dimethoxycinnamic acid.

Workflow Step1 1. Substrate Preparation Step2 2. Catalyst Addition Step1->Step2 Step3 3. Hydrogenation (Parr Shaker) Step2->Step3 Step4 4. Celite Filtration Step3->Step4 Step5 5. Solvent Evaporation Step4->Step5 Step6 6. QC/QA (NMR, MP) Step5->Step6

Figure 2: Step-by-step experimental workflow for the hydrogenation process.

Data Presentation

Table 1: Optimized Reaction Parameters

ParameterOptimized ConditionAlternative ConditionCausality / Note
Catalyst 10% Pd/C (1.6 wt% relative to substrate)5% Pd/C10% Pd/C provides faster kinetics and prevents stalling[2].
Solvent Ethanol : Glacial Acetic Acid (3:1)Pure Glacial Acetic AcidBinary mixture balances solubility and catalyst activation[1],[2].
Pressure 45 psi (approx. 3.1 bar)Atmospheric (Balloon)45 psi ensures rapid mass transfer of H2 into the solvent phase[1].
Temperature Mild warming (Steam bath) AmbientRoom TemperaturePre-warming ensures complete substrate dissolution before H2 introduction[2].
Time 45 minutes2 - 4 hoursReaction completion is dictated by the cessation of H2 uptake[2].

Table 2: Physicochemical & Spectroscopic Data of the Product [3]

PropertyValue
Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
Melting Point 96 - 98 °C
1H NMR (δ, ppm) 7.00-6.80 (m, 3H, Ar-H), 3.85 (s, 3H, OCH3), 3.83 (s, 3H, OCH3), 2.90 (t, 2H, CH2), 2.65 (t, 2H, CH2)
13C NMR (δ, ppm) 179.5, 152.8, 147.5, 124.2, 122.0, 111.8, 55.9, 55.8, 35.5, 25.8

Experimental Protocol (Self-Validating System)

This protocol is scaled for the synthesis of approximately 50 grams of product, adapted from validated patent literature[2].

Materials Required:
  • 2,3-Dimethoxycinnamic acid: 50.0 g (0.24 mol)

  • 10% Palladium on Carbon (Pd/C): 0.8 g

  • Absolute Ethanol: 120 mL

  • Glacial Acetic Acid: 40 mL

  • Hydrogen Gas (H2): Minimum 45 psi source

  • Celite 545 (for filtration)

Step-by-Step Methodology:

Step 1: Reaction Setup

  • In a 500 mL heavy-walled Parr hydrogenation bottle, suspend 50.0 g (0.24 mol) of 2,3-dimethoxycinnamic acid in a solvent mixture comprising 120 mL of absolute ethanol and 40 mL of glacial acetic acid[2].

  • Gently warm the mixture on a steam bath or water bath until the substrate is fully dissolved, ensuring a homogeneous solution[2].

Step 2: Catalyst Addition (Safety Critical) 3. Allow the solution to cool slightly. Purge the headspace of the bottle with a gentle stream of Argon or Nitrogen gas. 4. Carefully add 0.8 g of 10% Pd/C. Caution: Dry Pd/C is pyrophoric and can ignite solvent vapors. The inert gas blanket is mandatory.

Step 3: Hydrogenation & Self-Validation 5. Secure the bottle in the Parr shaker apparatus. Purge the vessel by pressurizing with N2 to 30 psi and venting (repeat 3 times). 6. Pressurize the vessel with H2 gas to 45 psi and vent (repeat 2 times to ensure a pure H2 atmosphere). 7. Pressurize to a final pressure of 45 psi with H2 and initiate mechanical shaking[1],[2]. 8. Self-Validation Checkpoint: Monitor the pressure gauge. The pressure will drop as H2 is consumed. Repressurize to 45 psi as needed. The reaction is deemed complete when the pressure remains strictly constant for 10 consecutive minutes (typically occurs at the 45-minute mark)[2].

Step 4: Workup & Isolation 9. Stop the shaker, vent the H2 gas safely, and purge the vessel with N2 (3 times). 10. Prepare a Büchner funnel with a tightly packed pad of Celite. Wet the pad with ethanol. 11. Filter the reaction mixture through the Celite pad under vacuum to remove the Pd/C catalyst. Wash the filter cake with an additional 50 mL of ethanol. Caution: Do not let the catalyst pad run dry under vacuum; keep it wet to prevent fires. 12. Transfer the clear filtrate to a rotary evaporator and concentrate under reduced pressure to remove the ethanol and acetic acid. 13. The resulting residue will spontaneously solidify upon standing, yielding a quantitative conversion of 3-(2,3-dimethoxyphenyl)propanoic acid[2].

Step 5: Quality Control (QC) 14. Validate the product by checking the melting point (Target: 96-98 °C)[3]. 15. Perform 1H NMR analysis. The disappearance of the vinylic doublet peaks (typically around 6.4 and 7.8 ppm) and the emergence of two distinct triplets at 2.90 ppm and 2.65 ppm (representing the newly formed aliphatic CH2-CH2 bridge) confirm successful and complete reduction[3].

References

  • US4769368A - 2,3,4,8,9,9A-Hexahydro-4-aryl-1H-indeno(1,7-CD)
  • Source: dss.go.th (Original Publisher: ACS)
  • Synthesis of 3-(2,3-Dihydroxyphenyl)

Sources

Application

Advanced Mass Spectrometry Protocols for the Quantitation of 2,3-Dimethoxyphenylpropionic Acid

Executive Summary & Chemical Context 2,3-Dimethoxyphenylpropionic acid (2,3-DMPPA) is a critical aromatic carboxylic acid frequently monitored in metabolic profiling, drug development, and environmental biodegradation st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

2,3-Dimethoxyphenylpropionic acid (2,3-DMPPA) is a critical aromatic carboxylic acid frequently monitored in metabolic profiling, drug development, and environmental biodegradation studies. Phenylpropionic acid derivatives are essential intermediates in the catabolism of aromatic compounds by bacteria such as Escherichia coli1[1], and their precise quantification provides deep insights into metabolic pathways2[2].

Due to the presence of a polar carboxylic acid tail and two electron-donating methoxy groups, 2,3-DMPPA requires highly optimized chromatographic and mass spectrometric conditions to achieve trace-level sensitivity. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed for the rigorous demands of modern analytical laboratories.

Mechanistic Principles of Detection

The analytical strategy for 2,3-DMPPA relies on its inherent structural properties. Mass spectrometry is the gold standard for analyzing phenylpropionic acid derivatives due to its unparalleled sensitivity and structural elucidation capabilities3[3].

Ionization Causality: 2,3-DMPPA has a monoisotopic mass of 210.09 Da. In an Electrospray Ionization (ESI) source, the carboxylic acid moiety readily yields a proton, making Negative Ion Mode (ESI-) the most efficient ionization pathway. This generates a stable precursor ion [M−H]− at m/z 209.08.

Fragmentation Causality: During Collision-Induced Dissociation (CID) in the collision cell, the precursor ion undergoes predictable fragmentation:

  • Primary Transition: The most thermodynamically favorable cleavage is the neutral loss of carbon dioxide ( CO2​ , 44 Da) from the propanoic acid chain, yielding a highly abundant product ion at m/z 165.09. This transition is used for quantitation .

  • Secondary Transition: Further fragmentation involves the homolytic cleavage of a methyl radical ( CH3∙​ , 15 Da) from one of the methoxy groups on the aromatic ring, yielding a secondary product ion at m/z 150.07. This transition is used for qualification to ensure peak purity.

Fragmentation_Pathway M Precursor Ion [M-H]⁻ m/z 209.08 F1 Primary Product [M-H-CO₂]⁻ m/z 165.09 M->F1 Collision Energy Neutral Loss: 44 Da F2 Secondary Product [M-H-CO₂-CH₃•]⁻• m/z 150.07 F1->F2 Radical Cleavage Loss: 15 Da

Fig 1: Collision-induced dissociation (CID) fragmentation pathway of 2,3-DMPPA.

Self-Validating Quality Controls

A reliable MS protocol must be a self-validating system. To ensure data integrity, the following controls are integrated directly into the workflow:

  • Isotopically Labeled Internal Standard (IS): 3-Phenylpropionic acid-d5 is spiked into every sample prior to extraction. Causality: The IS co-elutes near the target analyte, experiencing the exact same matrix suppression and extraction losses, allowing for perfect mathematical correction.

  • Matrix-Matched Calibration: Calibration curves are built using analyte-free biological matrix (e.g., stripped plasma). Causality: This normalizes the baseline ionization efficiency, preventing false quantitative inflation caused by matrix enhancement.

  • Method Blanks: A double-blank (matrix only) and a single-blank (matrix + IS) are run every 20 samples to monitor for column carryover.

Step-by-Step Experimental Methodologies

Sample Extraction (Protein Precipitation)

This extraction protocol is optimized to remove high-molecular-weight proteins and phospholipids that cause ion suppression in the MS source.

  • Aliquot: Transfer 50 µL of the biological sample (plasma, urine, or bacterial culture supernatant) into a 1.5 mL low-bind microcentrifuge tube.

  • Spike: Add 10 µL of the Internal Standard working solution (100 ng/mL). Vortex briefly.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (ACN). Causality: A 1:3 ratio of aqueous sample to organic solvent drastically lowers the dielectric constant of the solution, forcing proteins to denature and crash out of solution immediately.

  • Agitate & Centrifuge: Vortex vigorously for 30 seconds. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Evaporate: Transfer 150 µL of the clear supernatant to a clean glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen gas at 35°C.

  • Reconstitute: Resuspend the dried extract in 100 µL of the Initial Mobile Phase (90% Water / 10% ACN). Causality: Matching the reconstitution solvent to the initial LC gradient prevents "solvent effects" (peak fronting or splitting) upon injection onto the column.

LCMS_Workflow S1 1. Sample Aliquot (50 µL Matrix) S2 2. Internal Standard Addition (Spike with IS) S1->S2 S3 3. Protein Precipitation (150 µL Cold ACN) S2->S3 S4 4. Centrifugation (14,000 x g, 10 min, 4°C) S3->S4 S5 5. Supernatant Transfer & Nitrogen Evaporation S4->S5 S6 6. Reconstitution (Initial Mobile Phase) S5->S6 S7 7. LC-MS/MS Analysis (ESI Negative Mode) S6->S7

Fig 2: Step-by-step sample preparation and LC-MS/MS workflow for 2,3-DMPPA extraction.

Liquid Chromatography (LC) Parameters

Advanced chromatographic separation of carboxylic acids requires careful pH management to balance retention and ionization4[4].

  • Column: Sub-2 µm C18 Reversed-Phase Column (e.g., 100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water. Causality: Unlike strong acids (e.g., 0.1% Formic Acid) which suppress negative ionization by forcing the analyte into a neutral state, Ammonium Acetate acts as a weak buffer. It provides sufficient ionic strength for sharp peak shapes while allowing the carboxylic acid to easily deprotonate in the ESI source.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Flow Rate: 0.35 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C (reduces backpressure and improves mass transfer kinetics).

Mass Spectrometry (ESI-MS/MS) Parameters
  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Capillary Voltage: -2.5 kV.

  • Desolvation Temperature: 450°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 150 L/hr.

Quantitative Data & Method Parameters

The following tables summarize the critical quantitative parameters required to program the LC-MS/MS system.

Table 1: LC Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)Curve Type
0.0090100.35Initial
1.0090100.35Linear
4.0010900.35Linear
5.5010900.35Hold
5.6090100.35Linear
8.0090100.35Re-equilibration

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
2,3-DMPPA 209.08165.095014Quantitation
2,3-DMPPA 209.08150.075022Qualification
IS (3-PPA-d5) 154.08110.095012IS Quantitation

Alternative GC-MS Derivatization Strategy

While LC-MS/MS is preferred for its direct analysis capabilities, Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized if LC-MS is unavailable. However, 2,3-DMPPA cannot be injected directly into a GC system.

Causality for Derivatization: Carboxylic acids are highly polar and capable of strong intermolecular hydrogen bonding. If injected directly into a GC, they interact strongly with the silanol groups on the column stationary phase, resulting in severe peak tailing, poor resolution, and thermal degradation.

To circumvent this, 2,3-DMPPA must be derivatized using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This reaction replaces the active hydrogen on the carboxylic acid with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability, thereby ensuring sharp, Gaussian peak shapes during GC-MS analysis.

References

  • Source: asm.
  • Source: asm.
  • Source: benchchem.
  • Source: acs.

Sources

Method

Application Notes &amp; Protocols: Leveraging 2,3-Dimethoxyphenylpropionic Acid as a Versatile Intermediate in Active Pharmaceutical Ingredient (API) Manufacturing

Introduction: The Strategic Importance of Phenylpropanoic Acids in Drug Synthesis In the landscape of pharmaceutical development, the selection of appropriate starting materials and intermediates is a critical decision t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Phenylpropanoic Acids in Drug Synthesis

In the landscape of pharmaceutical development, the selection of appropriate starting materials and intermediates is a critical decision that profoundly influences the efficiency, scalability, and economic viability of an entire synthetic route. Phenylpropanoic acids, a class of organic compounds featuring a benzene ring attached to a propanoic acid moiety, represent a cornerstone scaffold in medicinal chemistry.[1] Their structural motif is present in a wide array of therapeutic agents. Among these, 2,3-Dimethoxyphenylpropionic acid (CAS No: 10538-48-4) has emerged as a particularly valuable building block.

The strategic placement of the two methoxy groups on the phenyl ring at the 2 and 3 positions electronically influences the molecule and provides specific steric properties. This substitution pattern is instrumental in the synthesis of targeted APIs, particularly in the development of novel therapeutics for neurological disorders.[2] Notably, it serves as a key precursor in the synthesis of 5-HT2c receptor agonists, a class of drugs investigated for their potential in treating a range of conditions.[3] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis and application of this intermediate, outlining field-proven protocols and the scientific rationale behind them.

Physicochemical Properties of 2,3-Dimethoxyphenylpropionic Acid

A thorough understanding of the physical and chemical properties of an intermediate is fundamental for process development, safety, and quality control. The key properties of 2,3-Dimethoxyphenylpropionic acid are summarized below.

PropertyValueReference(s)
CAS Number 10538-48-4[3][4]
Molecular Formula C11H14O4[4][5]
Molecular Weight 210.23 g/mol [3][5]
IUPAC Name 3-(2,3-Dimethoxyphenyl)propanoic Acid[3]
Appearance Off-White Solid / White Powder[3][6]
Melting Point 64-68 °C
Purity ≥96-99% (Commercially available)[5]
Synonyms 2,3-Dimethoxybenzenepropanoic Acid[3]

Synthesis Protocol for 2,3-Dimethoxyphenylpropionic Acid

The reliable and scalable synthesis of 2,3-Dimethoxyphenylpropionic acid is a prerequisite for its use in API manufacturing. A robust and well-documented two-step procedure involves an initial Doebner condensation followed by catalytic hydrogenation.[7] This approach is favored for its high yields and relatively straightforward purification procedures.

G cluster_0 Step 1: Doebner Condensation cluster_1 Step 2: Catalytic Hydrogenation A 2,3-Dimethoxybenzaldehyde + Malonic Acid C Reflux at 100-110 °C (4 hours) A->C Combine B Pyridine (Solvent) + Piperidine (Catalyst) B->C Add D (E)-3-(2,3-dimethoxyphenyl)acrylic acid C->D Yields E (E)-3-(2,3-dimethoxyphenyl)acrylic acid Workup1 Acid/Water Quench & Filtration D->Workup1 G Parr Hydrogenator (50 psi H2, 12 hours) E->G Dissolve & Add F 10% Palladium on Carbon (Pd/C) Ethanol (Solvent) F->G Catalyst H 2,3-Dimethoxyphenylpropionic acid G->H Reduces to Workup2 Catalyst Filtration & Solvent Evaporation H->Workup2

Caption: Synthetic workflow for 2,3-Dimethoxyphenylpropionic acid.

Protocol Part A: Synthesis of (E)-3-(2,3-dimethoxyphenyl)acrylic acid
  • Principle: This step utilizes the Doebner modification of the Knoevenagel condensation. Malonic acid reacts with 2,3-dimethoxybenzaldehyde in the presence of a basic catalyst (piperidine in pyridine). The reaction proceeds via an initial aldol-type addition, followed by dehydration and decarboxylation to yield the α,β-unsaturated carboxylic acid.[7] Pyridine serves as both the solvent and an acid scavenger.

  • Materials & Reagents:

    • 2,3-dimethoxybenzaldehyde

    • Malonic acid

    • Pyridine

    • Piperidine

    • 10% Hydrochloric acid (HCl)

    • Ethanol/water mixture for recrystallization

    • Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer

    • Vacuum filtration apparatus

  • Step-by-Step Methodology:

    • Reaction Setup: In a 500 mL round-bottom flask, combine 2,3-dimethoxybenzaldehyde (16.6 g, 0.1 mol), malonic acid (12.5 g, 0.12 mol), and pyridine (50 mL).[7]

    • Catalyst Addition: Add piperidine (1 mL) to the mixture.[7]

    • Reaction Execution: Heat the mixture to reflux using an oil bath set to 100-110 °C. Maintain reflux for 4 hours, during which the evolution of CO2 should be observed.[7]

    • Work-up: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing 200 mL of cold water and 100 mL of 10% HCl. A precipitate will form.[7]

    • Purification: Collect the crude product by vacuum filtration, washing the filter cake thoroughly with cold water. Recrystallize the resulting solid from an ethanol/water mixture to yield pure (E)-3-(2,3-dimethoxyphenyl)acrylic acid.[7]

Protocol Part B: Reduction to 3-(2,3-Dimethoxyphenyl)propanoic acid
  • Principle: This step involves the catalytic hydrogenation of the carbon-carbon double bond of the acrylic acid intermediate. Palladium on carbon is an effective catalyst for this transformation, readily adsorbing hydrogen gas and facilitating its addition across the double bond without reducing the aromatic ring or the carboxylic acid group under these conditions.

  • Materials & Reagents:

    • (E)-3-(2,3-dimethoxyphenyl)acrylic acid (from Part A)

    • 10% Palladium on carbon (Pd/C)

    • Ethanol

    • Parr hydrogenator or similar hydrogenation apparatus

    • Celite® or another filter aid

  • Step-by-Step Methodology:

    • Reaction Setup: In a suitable hydrogenation flask, dissolve the (E)-3-(2,3-dimethoxyphenyl)acrylic acid (10.4 g, 0.05 mol) in 100 mL of ethanol.[7]

    • Catalyst Addition: Carefully add 10% Pd/C (0.5 g) to the solution under an inert atmosphere if possible to prevent pre-exposure to atmospheric oxygen.

    • Reaction Execution: Secure the flask in a Parr hydrogenator. Pressurize the vessel to 50 psi with hydrogen gas and agitate at room temperature for 12 hours, or until hydrogen uptake ceases.[7]

    • Work-up: Carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product.[7]

    • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield 3-(2,3-Dimethoxyphenyl)propanoic acid as a solid. The product can be further purified by recrystallization if necessary.

Application in API Synthesis: Amide Bond Formation

The carboxylic acid moiety of 2,3-Dimethoxyphenylpropionic acid is a versatile functional handle for elaboration into more complex API structures. One of the most fundamental and ubiquitous transformations in pharmaceutical synthesis is the formation of an amide bond. This protocol details a general procedure for coupling the intermediate with a representative amine.

G cluster_workflow Amide Coupling Workflow Start 2,3-Dimethoxyphenylpropionic Acid + Amine (R-NH2) Solvent Dissolve in Anhydrous DCM Start->Solvent Activation Add Coupling Agents (e.g., EDC, HOBt) Solvent->Activation Reaction Stir at 0 °C to RT (Monitor by TLC) Activation->Reaction Quench Aqueous Work-up (Wash with aq. HCl, aq. NaHCO3, Brine) Reaction->Quench Isolate Dry (Na2SO4), Filter, Evaporate Solvent Quench->Isolate Purify Purification (Column Chromatography or Recrystallization) Isolate->Purify Product Final API Precursor (Amide Product) Purify->Product

Caption: General workflow for amide coupling in API precursor synthesis.

Protocol: Synthesis of a Generic Amide Precursor
  • Principle: Direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures. Modern API synthesis relies on coupling agents, such as carbodiimides (e.g., EDC), to activate the carboxylic acid. EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine, forming the desired amide bond and releasing a soluble urea byproduct. An additive like HOBt is often included to suppress side reactions and improve yields.

  • Materials & Reagents:

    • 2,3-Dimethoxyphenylpropionic acid

    • Primary or Secondary Amine (e.g., Piperazine)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • Hydroxybenzotriazole (HOBt)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM)

    • 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO3), Brine

    • Anhydrous Sodium Sulfate (Na2SO4)

    • TLC plates, developing solvents (e.g., Ethyl Acetate/Hexane)

  • Step-by-Step Methodology:

    • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,3-Dimethoxyphenylpropionic acid (1.0 eq). Dissolve in anhydrous DCM.

    • Reagent Addition: Add the amine (1.0-1.1 eq), HOBt (1.2 eq), and a non-nucleophilic base such as TEA (1.5 eq). Cool the solution to 0 °C in an ice bath.

    • Activation & Coupling: Slowly add EDC (1.2 eq) portion-wise to the cooled solution.

    • Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • In-Process Control (Trustworthiness): Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting carboxylic acid and the appearance of a new, typically less polar, product spot indicates reaction progression.

    • Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine. The acidic wash removes excess base and unreacted amine, while the basic wash removes unreacted HOBt and the carboxylic acid.

    • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude amide product.

    • Purification: Purify the crude product via flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., Ethyl Acetate/Heptane) to obtain the final, high-purity amide.

Conclusion and Further Synthetic Utility

2,3-Dimethoxyphenylpropionic acid is a high-value intermediate whose utility extends beyond simple amide coupling. The carboxylic acid functional group can be readily transformed into esters, alcohols (via reduction with agents like LiAlH4), or other functionalities, providing access to a diverse range of API scaffolds. The protocols and data presented herein offer a robust foundation for researchers and process chemists to confidently incorporate this versatile building block into their synthetic strategies, accelerating the development of next-generation therapeutics.

References

  • Pharmaffiliates. (n.d.). 3-(2,3-Dimethoxyphenyl)propionic Acid. Retrieved from Pharmaffiliates. [Link]

  • Struchem. (n.d.). 3-(2, 3-Dimethoxyphenyl)propionic Acid, min 96%. Retrieved from Struchem. [Link]

  • FooDB. (2010, April 8). Showing Compound 2,4'-Dimethoxyphloretic acid (FDB019023). Retrieved from FooDB. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 23). The Synthesis Pathway and Applications of 3-(2-Methoxyphenyl)propionic Acid for Chemical Manufacturers. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2,3-Dimethoxyphenylpropionic Acid Synthesis

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 2,3-Dimethoxyphenylpropionic acid (also known as 3-(2,3-dimethoxyphenyl)propanoic acid). This compound is a critical intermediate in the de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 2,3-Dimethoxyphenylpropionic acid (also known as 3-(2,3-dimethoxyphenyl)propanoic acid). This compound is a critical intermediate in the development of pharmaceuticals and signaling pathway probes[1].

Because this synthesis relies on a two-step sequence—a Knoevenagel-Doebner condensation followed by catalytic hydrogenation—minor deviations in thermodynamics, catalyst integrity, or solvent selection can drastically reduce your overall yield. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure quantitative yields.

Process Overview & Mechanistic Pathway

The synthesis of 2,3-dimethoxyphenylpropionic acid is achieved via a robust two-step route. First, 2,3-dimethoxybenzaldehyde is condensed with malonic acid to form the intermediate 2,3-dimethoxycinnamic acid. Second, the α,β -unsaturated double bond is reduced using catalytic hydrogenation[2].

SynthesisPathway A 2,3-Dimethoxybenzaldehyde + Malonic Acid B 2,3-Dimethoxycinnamic Acid (Intermediate) A->B Step 1: Knoevenagel-Doebner Piperidine/Pyridine, 110°C C 2,3-Dimethoxyphenylpropionic Acid (Target Product) B->C Step 2: Catalytic Hydrogenation H2 (45-50 psi), 10% Pd/C

Figure 1: Two-step synthesis pathway of 2,3-dimethoxyphenylpropionic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why is my yield for the Step 1 intermediate (2,3-dimethoxycinnamic acid) stuck below 60%?

A: This is typically a thermodynamic issue related to the Doebner modification of the Knoevenagel condensation. Piperidine acts as a catalyst by forming a highly electrophilic iminium ion with 2,3-dimethoxybenzaldehyde, which is then attacked by malonic acid. However, if the reaction temperature is strictly maintained below 100°C, the subsequent decarboxylation of the malonic acid adduct stalls. This leaves you with an un-decarboxylated diacid intermediate that is lost during aqueous workup. Solution: Ensure your oil bath is set to 110–115°C to drive the evolution of CO2​ gas[3].

Q: My hydrogenation step (Step 2) is taking over 24 hours and the yield is poor. What is wrong?

A: Sluggish hydrogenation of the alkene double bond usually points to catalyst poisoning or insufficient hydrogen solubility. The 10% Palladium on Carbon (Pd/C) catalyst is highly sensitive to trace impurities.

  • Causality 1 (Poisoning): If the intermediate from Step 1 was not thoroughly washed during the HCl precipitation, trace chloride ions or unreacted pyridine can poison the palladium surface.

  • Causality 2 (Solubility): Using pure ethanol can sometimes limit the reaction rate. Solution: Adding a co-solvent like glacial acetic acid acts as a proton donor, significantly accelerating the reduction rate while maintaining quantitative yields at 45–50 psi[4].

Q: How do I prevent over-reduction or ether cleavage during hydrogenation?

A: The methoxy groups at the 2,3-positions are generally stable under standard Pd/C hydrogenation at room temperature. However, if you increase the temperature or use a more aggressive catalyst (such as Pearlman's catalyst, Pd(OH)2​ ), you risk hydrogenolysis (cleavage) of the methoxy ethers. Solution: Strictly control the temperature to 20–25°C (room temperature) and do not exceed 50 psi of H2​ pressure[1].

Quantitative Data & Optimization Metrics

Use the following table to benchmark your experimental parameters against optimized standards. Deviations from these metrics are the primary cause of yield loss.

Reaction StepCritical ParameterOptimized ConditionExpected YieldCommon Failure Mode
1. Condensation Temperature110°C – 115°C85% – 90%Incomplete decarboxylation (Temp < 100°C)
1. Condensation Catalyst Ratio0.1 eq PiperidineN/AAldehyde degradation (Excess base)
2. Hydrogenation H2​ Pressure45 – 50 psi> 95%Sluggish reaction (Pressure < 15 psi)
2. Hydrogenation Solvent SystemEtOH / Glacial AcOHN/ACatalyst poisoning / Poor solubility

Diagnostic Workflow for Low Yields

If your overall yield falls below 80%, follow this decision tree to isolate the point of failure.

TroubleshootingTree Start Issue: Low Overall Yield (<80%) Step1 Isolate Step 1: Is Intermediate Yield < 85%? Start->Step1 Step2 Isolate Step 2: Is Final Yield < 95%? Start->Step2 Sol1 Action: Increase Temp to 110°C Ensure CO2 evolution occurs Step1->Sol1 Yes Sol2 Action: Recrystallize Intermediate to remove catalyst poisons Step2->Sol2 Yes (Poisoning suspected) Sol3 Action: Add Glacial Acetic Acid Increase H2 to 50 psi Step2->Sol3 Yes (Slow kinetics)

Figure 2: Diagnostic workflow for resolving low yields in the synthesis process.

Validated Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step without confirming the intermediate's integrity via the listed validation checkpoints.

Step 1: Synthesis of (E)-3-(2,3-dimethoxyphenyl)acrylic acid

Based on established Doebner condensation methodologies[1][3].

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine 2,3-dimethoxybenzaldehyde (16.6 g, 0.1 mol) and malonic acid (12.5 g, 0.12 mol).

  • Solvent/Base Addition: Add 50 mL of anhydrous pyridine to dissolve the reagents, followed by 1 mL of piperidine (catalyst).

  • Reaction Execution: Lower the flask into an oil bath pre-heated to 110°C. Reflux the mixture for 4 hours. Causality note: You must observe continuous bubbling ( CO2​ evolution); if bubbling stops prematurely, decarboxylation has stalled.

  • Work-up: Cool the mixture to room temperature. Slowly pour the reaction into a beaker containing 200 mL of ice-cold water and 100 mL of 10% hydrochloric acid (HCl). A yellow/white precipitate will immediately form.

  • Purification: Collect the crude product via vacuum filtration. Wash thoroughly with cold water to remove all traces of pyridine (crucial for Step 2). Recrystallize from an ethanol/water mixture.

  • Validation Checkpoint: Dry the solid and check the melting point. Pure 2,3-dimethoxycinnamic acid should present as a solid ready for reduction. Do not proceed if the solid smells strongly of pyridine.

Step 2: Catalytic Hydrogenation to 2,3-Dimethoxyphenylpropionic acid

Optimized for high-throughput quantitative yield[2][4].

  • Setup: In a Parr hydrogenation flask, dissolve 10.4 g (0.05 mol) of the purified 2,3-dimethoxycinnamic acid in a solvent mixture of 100 mL Ethanol and 20 mL Glacial Acetic Acid.

  • Catalyst Addition: Carefully add 0.5 g of 10% Palladium on carbon (Pd/C) under an inert atmosphere (nitrogen or argon) to prevent auto-ignition of the catalyst.

  • Reaction Execution: Attach the flask to a Parr hydrogenator. Purge the vessel with H2​ gas three times, then pressurize to 45–50 psi. Shake at room temperature for 45 minutes to 12 hours, monitoring the pressure gauge until hydrogen uptake completely ceases.

  • Work-up: Vent the hydrogen gas safely. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Safety note: Do not let the used Pd/C dry out on the filter paper; keep it wet with water to prevent fires. Wash the Celite pad with additional ethanol.

  • Isolation: Evaporate the filtrate under reduced pressure. The residue will solidify upon standing, yielding quantitative amounts of 3-(2,3-dimethoxyphenyl)propanoic acid.

  • Validation Checkpoint: 1H NMR should show the disappearance of the alkene double bond (typically around δ 6.5-7.8 ppm) and the appearance of two new triplet signals around δ 2.65 and 2.90 ppm corresponding to the new CH2​−CH2​ aliphatic chain[1].

References

  • Synthetic Approach to the ABCD Ring System of Anticancer Agent Fredericamycin A via Claisen Rearrangement and Ring-Closing Metathesis as Key Steps. ACS Omega. Available at: [Link]

  • US4769368A - 2,3,4,8,9,9A-Hexahydro-4-aryl-1H-indeno(1,7-CD)azepines.Google Patents.
  • The Journal of Organic Chemistry 1974 Volume 39 No 19. DSS / ACS Publications. Available at: [Link]

Sources

Optimization

Troubleshooting impurities in 2,3-Dimethoxyphenylpropionic acid crystallization

This guide provides in-depth troubleshooting for common issues encountered during the crystallization of 2,3-Dimethoxyphenylpropionic acid. It is designed for researchers, scientists, and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting for common issues encountered during the crystallization of 2,3-Dimethoxyphenylpropionic acid. It is designed for researchers, scientists, and drug development professionals to ensure the highest purity and yield of the final product.

Troubleshooting Guide

This section addresses specific problems that may arise during the crystallization process, offering probable causes and actionable solutions.

Issue 1: Oiling Out - The compound separates as a liquid instead of forming crystals.

Question: My 2,3-Dimethoxyphenylpropionic acid is forming an oil in the crystallization solvent instead of solid crystals. What is causing this and how can I fix it?

Answer:

"Oiling out" is a common crystallization problem that occurs when the solute is insoluble in the solvent at a temperature above its melting point. For 2,3-Dimethoxyphenylpropionic acid, with a melting point of 64-68 °C, this can be particularly prevalent if using a high-boiling point solvent.[1]

Probable Causes & Solutions:

Probable CauseDetailed Explanation & Solution
High Solute Concentration A supersaturated solution can sometimes favor the formation of an oil over a crystalline solid. Solution: Add more of the hot solvent to the mixture to ensure the compound is fully dissolved before cooling.[2]
Rapid Cooling Cooling the solution too quickly can shock the system, leading to the formation of an oil instead of an ordered crystal lattice.[3] Solution: Allow the solution to cool slowly and undisturbed to room temperature before further cooling in an ice bath.[3][4] Placing the flask in an insulated container can help moderate the cooling rate.
Inappropriate Solvent Choice The chosen solvent may be too good a solvent, even at lower temperatures, preventing the compound from precipitating. Conversely, a very poor solvent can cause the compound to crash out as an oil. Solution: Select a solvent in which 2,3-Dimethoxyphenylpropionic acid is highly soluble at elevated temperatures but has low solubility at room temperature or below.[5] If a single solvent is not effective, a two-solvent (binary) system can be employed.[5][6]
Presence of Impurities Impurities can depress the melting point of the compound and interfere with crystal lattice formation, promoting oiling. Solution: If impurities are suspected, especially colored ones, consider treating the hot solution with a small amount of activated charcoal before filtration.[7] This can adsorb certain impurities.

Experimental Protocol: Overcoming Oiling Out with a Two-Solvent System

  • Dissolve the crude 2,3-Dimethoxyphenylpropionic acid in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

  • While the solution is still hot, slowly add a "poor" solvent (one in which the compound is sparingly soluble) dropwise until the solution becomes faintly cloudy.[6]

  • If persistent cloudiness appears, add a few drops of the "good" solvent until the solution is clear again.[5]

  • Allow the solution to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]

  • Collect the crystals by vacuum filtration.[3]

Issue 2: Poor or No Crystal Formation

Question: After dissolving my 2,3-Dimethoxyphenylpropionic acid and allowing it to cool, I am getting very few or no crystals. What should I do?

Answer:

A lack of crystal formation typically indicates that the solution is not sufficiently supersaturated at the lower temperature.

Probable Causes & Solutions:

Probable CauseDetailed Explanation & Solution
Too Much Solvent If an excessive amount of solvent was used, the compound will remain in solution even after cooling.[2] Solution: Reheat the solution and boil off some of the solvent to increase the concentration of the solute.[2] Cool the solution again to induce crystallization.
Insufficient Cooling The temperature may not be low enough to significantly decrease the solubility of the compound. Solution: After cooling to room temperature, place the flask in an ice-water bath.[3] For low-boiling solvents, a dry ice-acetone bath may be necessary, but ensure the collection funnel is also pre-chilled.[5]
Lack of Nucleation Sites Crystal growth requires an initial nucleation site. Solution: Try scratching the inside of the flask with a glass rod to create microscopic scratches that can serve as nucleation points.[2] Alternatively, add a "seed crystal" – a tiny amount of pure 2,3-Dimethoxyphenylpropionic acid – to the cooled solution to initiate crystallization.[2]

Troubleshooting Workflow for Poor Crystallization

G start No/Poor Crystal Formation check_solvent Is there too much solvent? start->check_solvent boil_off Boil off excess solvent check_solvent->boil_off Yes check_cooling Is the solution cold enough? check_solvent->check_cooling No cool_again Cool the solution again boil_off->cool_again success Crystals Formed cool_again->success ice_bath Use an ice bath check_cooling->ice_bath No induce_nucleation Induce nucleation check_cooling->induce_nucleation Yes ice_bath->induce_nucleation scratch Scratch the flask induce_nucleation->scratch seed Add a seed crystal induce_nucleation->seed scratch->success seed->success

Caption: A decision tree for troubleshooting poor crystal formation.

Issue 3: Impurities Present in the Final Crystalline Product

Question: My final crystals of 2,3-Dimethoxyphenylpropionic acid are not pure. How can I identify and remove these impurities?

Answer:

The presence of impurities in the final product can arise from the synthesis process or be introduced during crystallization. Proper characterization and purification are crucial.

Common Impurities and Their Sources:

  • Starting Materials and Reagents: Unreacted starting materials or reagents from the synthesis.

  • Byproducts: Unwanted products formed during the chemical reaction.

  • Residual Solvents: Solvents used in the synthesis or crystallization that are not completely removed.

  • Degradation Products: The compound may degrade if exposed to harsh conditions (e.g., prolonged heating).[8]

Analytical Methods for Purity Assessment:

A combination of analytical techniques is often necessary to identify and quantify impurities:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities.[][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.[][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the compound and any impurities present.[]

  • Differential Scanning Calorimetry (DSC): Can be used to determine the purity of a substance, especially if it is over 98% pure.[]

Protocol for Impurity Removal:

  • Recrystallization: This is the primary method for purifying crystalline solids.[7] The principle is to dissolve the impure compound in a suitable solvent at a high temperature and then allow it to cool, whereupon the desired compound crystallizes out, leaving the more soluble impurities in the mother liquor.[7]

  • Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be highly soluble at all temperatures or insoluble even at high temperatures.[5]

  • Hot Filtration: If there are insoluble impurities (including dust or activated charcoal), they should be removed by filtering the hot solution before cooling.[7]

  • Washing the Crystals: After collecting the crystals by vacuum filtration, wash them with a small amount of cold solvent to remove any adhering mother liquor containing dissolved impurities.[4]

Impurity Troubleshooting Logic

G start Impure Crystals identify Identify Impurities (HPLC, GC-MS, NMR) start->identify soluble_imp Soluble Impurities identify->soluble_imp insoluble_imp Insoluble Impurities identify->insoluble_imp recrystallize Recrystallize soluble_imp->recrystallize hot_filtration Perform Hot Filtration insoluble_imp->hot_filtration wash Wash with Cold Solvent recrystallize->wash hot_filtration->recrystallize pure Pure Crystals wash->pure

Caption: Logical flow for addressing impurities in the final product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 2,3-Dimethoxyphenylpropionic acid?

The ideal solvent must be determined experimentally. A good starting point is to test the solubility of small amounts of your compound in various solvents at room temperature and at their boiling points.[5] Based on the principle of "like dissolves like," polar solvents are more likely to dissolve polar compounds.[5] A product data sheet for the related compound 3-(3,4-Dimethoxyphenyl)propanoic acid indicates solubility in DMSO.[13] A solvent miscibility chart can also be helpful in selecting solvent pairs for two-solvent recrystallization.[14]

Q2: How can I improve the yield of my crystallization?

A low yield can be due to several factors.[2] Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound.[4] Excessive solvent will result in a significant portion of your product remaining in the mother liquor.[2] Also, ensure complete cooling, as this will maximize the amount of product that crystallizes out of solution.[3]

Q3: My crystals are very small. How can I grow larger crystals?

Rapid crystallization tends to produce smaller crystals, while slow, controlled cooling promotes the growth of larger, more well-defined crystals.[2][15] If your solution is crystallizing too quickly, try using slightly more solvent than the minimum required to dissolve the solid.[2] Also, ensure the cooling process is gradual and the flask remains undisturbed.[3]

Q4: What are some potential sources of impurities in the synthesis of 2,3-Dimethoxyphenylpropionic acid?

Impurities can be introduced at various stages. These can include unreacted starting materials, byproducts from side reactions, reagents, or catalysts.[16] For instance, if alcohols are used as solvents in the presence of strong acids, there is a possibility of forming genotoxic impurities like alkyl halides.[16]

Q5: How should I store purified 2,3-Dimethoxyphenylpropionic acid?

For a related compound, 3-(2,5-Dimethoxyphenyl)propionic acid, it is recommended to store it in a cool, dry, well-ventilated area away from direct sunlight and incompatible substances like strong oxidizing agents.[17] Keeping the container tightly sealed is important to prevent moisture absorption and contamination.[17]

References

  • Recrystallization. (n.d.).
  • Recrystallization 2. (n.d.).
  • Recrystallization.pdf. (n.d.).
  • Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Lab Procedure: Recrystallization - LabXchange. (2024, January 23).
  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.).
  • 3-(3,4-Dimethoxyphenyl)propanoic acid - Product Data Sheet. (n.d.).
  • Guide for crystallization. (n.d.).
  • ANALYTICAL METHOD SUMMARIES. (2021, May 24).
  • Analytical Services for Purity Determination - BOC Sciences. (n.d.).
  • Help with difficult crystallization : r/Chempros - Reddit. (2025, August 18).
  • Solvent Miscibility Table - Sigma-Aldrich. (n.d.).
  • Evaluating Impurities in Drugs (Part II of III) - Pharmaceutical Technology. (2026, March 24).
  • 3-(2,3-Dimethoxyphenyl)propionic acid 99 10538-48-4 - Sigma-Aldrich. (n.d.).
  • Determination of Impurities in Bioproduced Succinic Acid - UND Scholarly Commons. (2015, February 5).
  • synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf - TSI Journals. (n.d.).
  • Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry. (2012, May 24).
  • 3-(2,5-Dimethoxyphenyl)Propionic Acid - Sinochem Nanjing Corporation. (n.d.).

Sources

Troubleshooting

Technical Support Center: Optimizing 2,3-Dimethoxyphenylpropionic Acid Esterification

2,3-Dimethoxyphenylpropionic acid is a highly versatile building block frequently utilized in the synthesis of antioxidant compounds and pharmaceutical intermediates[1]. However, achieving quantitative conversion during...

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Author: BenchChem Technical Support Team. Date: April 2026

2,3-Dimethoxyphenylpropionic acid is a highly versatile building block frequently utilized in the synthesis of antioxidant compounds and pharmaceutical intermediates[1]. However, achieving quantitative conversion during its esterification requires precise control over reaction thermodynamics, steric factors, and intermediate stability.

This technical support guide is designed for researchers and drug development professionals. It addresses common bottlenecks—from equilibrium stalling to byproduct formation—and provides validated troubleshooting strategies, mechanistic insights, and scalable protocols.

Esterification Strategy & Workflow

Before beginning your synthesis, selecting the correct esterification pathway based on the steric hindrance of your target alcohol is the most critical determinant of success.

Workflow A 2,3-Dimethoxyphenylpropionic Acid B Select Alcohol Sterics A->B C Primary / Secondary Alcohol (e.g., EtOH, BnOH) B->C D Tertiary Alcohol / Phenol (e.g., t-BuOH) B->D E Fischer Esterification Catalyst: p-TsOH Water Removal: Dean-Stark C->E F Steglich Esterification Reagents: EDC·HCl, DMAP Solvent: DCM D->F G Aqueous Workup NaHCO3 Wash E->G H Aqueous Workup Dilute HCl Wash F->H I Purified Ester G->I H->I

Decision tree for 2,3-Dimethoxyphenylpropionic acid esterification based on alcohol sterics.

Troubleshooting & FAQs

Q1: My Fischer esterification is stalling at 60-65% conversion. How can I drive the reaction to completion? A1: Fischer esterification is an equilibrium-driven process. The accumulation of water promotes the reverse reaction (ester hydrolysis)[2]. To push the equilibrium toward the ester product via Le Chatelier's principle, you must actively remove water from the system[3].

  • Solution: Transition from a simple reflux setup to a Dean-Stark apparatus. By using a solvent that forms an azeotrope with water (such as toluene or benzene), water will co-distill and separate out of the reaction mixture[2][4]. If your alcohol must be used as the solvent, use a massive molar excess and add activated 3Å molecular sieves to sequester water[3].

Q2: I need to synthesize the tert-butyl ester of 2,3-dimethoxyphenylpropionic acid, but the Fischer protocol yields degradation products. Why? A2: Tertiary alcohols (like t-BuOH) are highly sensitive to strong Brønsted acids (e.g., H₂SO₄ or p-TsOH) and elevated temperatures. Under these conditions, the alcohol rapidly dehydrates to form isobutene gas rather than undergoing nucleophilic attack on the protonated carbonyl[3][5].

  • Solution: Switch to the Steglich Esterification . This method operates under mild, room-temperature conditions by activating the carboxylic acid with a carbodiimide and a catalytic amount of 4-Dimethylaminopyridine (DMAP), entirely avoiding strong acids[5][6].

Q3: When performing the Steglich esterification with DCC, I struggle to remove the white precipitate during workup. How can I improve purification? A3: The white precipitate is dicyclohexylurea (DCU), a byproduct of DCC activation. DCU is notoriously insoluble in most organic solvents and water, requiring tedious filtration and often contaminating the final product even after column chromatography[7].

  • Solution: Replace DCC with EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride). The resulting urea byproduct is highly water-soluble and can be completely removed via a simple aqueous acidic wash during the separatory funnel workup, eliminating the need for filtration[7].

Q4: Why is DMAP strictly necessary for the Steglich esterification? Can I just use EDC? A4: Without DMAP, the reaction between the carboxylic acid and the carbodiimide forms an O-acylisourea intermediate. If the alcohol is a poor nucleophile, this intermediate undergoes a slow, irreversible intramolecular rearrangement to form a thermodynamically stable, but completely inactive, N-acylurea[5][6].

  • Mechanistic Causality: DMAP acts as a superior nucleophile, rapidly attacking the O-acylisourea to form a highly reactive N-acylpyridinium intermediate. This effectively "rescues" the acyl group from the dead-end rearrangement pathway and transfers it efficiently to the alcohol[5][6].

SteglichMechanism Acid Carboxylic Acid + EDC O_Acyl O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acyl Activation N_Acyl N-Acylurea (Dead End / Inactive) O_Acyl->N_Acyl Slow Acyl Migration (Without DMAP) DMAP_Int N-Acylpyridinium Intermediate (DMAP Adduct) O_Acyl->DMAP_Int Fast (with DMAP) Product Ester Product + Water-Soluble Urea DMAP_Int->Product + Alcohol

DMAP-catalyzed acyl transfer in Steglich esterification preventing inactive N-acylurea formation.

Validated Experimental Protocols
Protocol A: Azeotropic Fischer Esterification (For Primary & Secondary Alcohols)

Self-validating mechanism: The visual cessation of water collection in the Dean-Stark trap serves as a reliable internal indicator of reaction completion.

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 2,3-Dimethoxyphenylpropionic acid (1.0 equiv) and the target alcohol (1.2 to 2.0 equiv).

  • Solvent & Catalyst: Dissolve the mixture in toluene (0.5 M). Add p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 equiv) as the Brønsted acid catalyst[4].

  • Reflux: Heat the mixture to reflux (approx. 110°C). Monitor the Dean-Stark trap; water will co-distill with toluene, condense, and separate at the bottom of the trap due to density differences[2][4].

  • Monitor: Continue refluxing until water evolution ceases (typically 12–24 hours). Confirm conversion via TLC (stain with KMnO₄).

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2×) to neutralize the p-TsOH and extract any unreacted carboxylic acid into the aqueous phase[3][8]. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: EDC/DMAP Steglich Esterification (For Tertiary Alcohols & Phenols)

Self-validating mechanism: The use of EDC·HCl ensures that all coupling byproducts partition into the aqueous phase during the acid wash, leaving only the pure ester in the organic layer.

  • Activation: Dissolve 2,3-Dimethoxyphenylpropionic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere.

  • Reagent Addition: Add the target alcohol (1.5 equiv) and DMAP (0.1 equiv). Cool the mixture to 0°C using an ice bath to control the initial exotherm[6].

  • Coupling: Add EDC·HCl (1.2 equiv) portion-wise. The low temperature minimizes side reactions during the initial formation of the O-acylisourea[6].

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor the disappearance of the acid via TLC.

  • Workup: Dilute with additional DCM. Wash sequentially with 1M HCl (to remove the DMAP catalyst and the water-soluble EDC-urea byproduct), followed by saturated NaHCO₃ (to remove any unreacted acid), and finally brine[7]. Dry over MgSO₄ and concentrate.

Quantitative Performance Data
MethodReagents / CatalystBest Suited ForTypical YieldPrimary ByproductWorkup Complexity
Fischer (Reflux) H₂SO₄, Excess AlcoholSimple primary alcohols (MeOH, EtOH)60 - 75%Water (causes equilibrium stalling)Low
Fischer (Dean-Stark) p-TsOH, ToluenePrimary/Secondary alcohols90 - 98%Water (physically removed)Low
Steglich (DCC) DCC, DMAP, DCMTertiary alcohols, Phenols85 - 95%Dicyclohexylurea (DCU)High (Requires filtration/column)
Steglich (EDC) EDC·HCl, DMAP, DCMAcid-sensitive substrates85 - 95%Water-soluble ureaLow (Removed via aqueous wash)
References
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Master Organic Chemistry[Link]

  • Fischer Esterification-Typical Procedures OperaChem [Link]

  • The Fischer Esterification West Virginia University (WVU)[Link]

  • Carboxylic Acids + Alcohols → Esters (Fischer Esterification) OrgoSolver[Link]

  • Steglich Esterification with EDC / DMAP / DCM? ResearchGate[Link]

  • Steglich Esterification Organic Chemistry Portal[Link]

  • US Patent 8106233B2 - Antioxidant compounds Google P

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Issues with 2,3-Dimethoxyphenylpropionic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges formulating lipophilic carboxylic acids for biological assays and in vivo studies.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges formulating lipophilic carboxylic acids for biological assays and in vivo studies.

2,3-Dimethoxyphenylpropionic acid (C₁₁H₁₄O₄) presents a classic solubility paradox: it possesses a polar, ionizable carboxylic acid headgroup, but its bulky, hydrophobic 2,3-dimethoxyphenyl backbone severely restricts its intrinsic aqueous solubility. When introduced to standard physiological buffers (pH 7.4) or unbuffered water, researchers often observe rapid precipitation or micellar aggregation.

This guide provides an authoritative, causality-driven framework to troubleshoot and permanently resolve these solubility issues without compromising your downstream experimental integrity.

Part 1: Solubilization Strategy Decision Matrix

Before altering your solvent system, you must evaluate the constraints of your downstream application. Use the logic flow below to determine the optimal solubilization pathway.

DecisionTree Start Solubility Issue: 2,3-Dimethoxyphenylpropionic Acid Q_pH Is the downstream assay pH-sensitive? Start->Q_pH pH_Adj pH Adjustment (Buffer pH > 6.0) Q_pH->pH_Adj No Q_Solvent Can the system tolerate organic cosolvents? Q_pH->Q_Solvent Yes Cosolvent Cosolvent System (DMSO / EtOH / Tween 80) Q_Solvent->Cosolvent Yes Cyclo Cyclodextrin Complexation (HP-β-CD or γ-CD) Q_Solvent->Cyclo No

Decision tree for selecting a solubilization strategy.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does 2,3-Dimethoxyphenylpropionic acid precipitate instantly when added to my cell culture media?

The Causality: The precipitation is driven by the molecule's ionization state. Phenylpropionic acid derivatives typically exhibit a pKa between 4.34 and 4.66[1][2]. If your stock solution is prepared in a pure organic solvent (like DMSO) and spiked into an unbuffered aqueous medium, the local pH drops, shifting the equilibrium toward the un-ionized, highly hydrophobic free acid. The Solution: Ensure your aqueous medium is strongly buffered at least 1.5 to 2 pH units above the compound's pKa (i.e., pH 6.5 or higher). This guarantees >99% of the compound exists as a soluble carboxylate anion.

Q2: My assay is highly sensitive to pH changes. How can I use cosolvents effectively?

The Causality: Cosolvents like Dimethyl Sulfoxide (DMSO) or Ethanol increase solubility by reducing the dielectric constant of the aqueous mixture and lowering the interfacial tension between the hydrophobic dimethoxyphenyl ring and the water molecules[3]. The total solubility in a binary cosolvent mixture follows a logarithmic relationship with the fraction of the organic solvent[4]. The Solution: Create a ternary system. Dissolve the API in 100% DMSO first, then use a non-ionic surfactant like Tween 80 (1-2% v/v) as a bridging agent before diluting with the aqueous buffer. The surfactant forms micelles that shield the hydrophobic backbone, preventing the "solvent-shift" precipitation that occurs when DMSO diffuses into the bulk water.

Q3: I am moving to in vivo animal models and cannot use high concentrations of DMSO or Tween. What is the alternative?

The Causality: For in vivo applications, osmotic penalties and solvent toxicities must be avoided. Cyclodextrins (CDs)—specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)—offer a thermodynamic solution. The inclusion complexation sequesters the hydrophobic dimethoxyphenyl moiety within the CD's nonpolar cavity. This releases high-energy, ordered water molecules from the cavity (an entropically driven process), while the CD's hydrophilic exterior maintains excellent hydrogen bonding with the bulk aqueous phase[][6]. The Solution: Formulate an inclusion complex using a 1:1 or 1:2 molar ratio of API to HP-β-CD. This can elevate the apparent aqueous solubility by orders of magnitude without altering the drug's covalent structure or ionization state[].

Part 3: Quantitative Comparison of Solubilization Strategies

To aid in experimental design, the following table synthesizes the expected performance of each solubilization vector.

Solubilization StrategyPrimary MechanismEstimated Solubility EnhancementKey AdvantagesMajor Limitations
pH Adjustment (pH > 6.5) Carboxylic acid ionization (Salt formation)10x – 50xZero additive toxicity; easily reversible.Unsuitable for acidic assays (e.g., gastric models).
Cosolvency (10% DMSO) Interfacial tension reduction[3]5x – 20xRapid preparation; standard for in vitro screens.Cytotoxic at high %; risk of precipitation upon dilution.
Cyclodextrin (HP-β-CD) Hydrophobic cavity inclusion[]100x – 1000x+Highly biocompatible; masks taste/irritation.Requires 24h equilibration; adds bulk to formulation.
Micellization (Tween 80) Surfactant micelle entrapment10x – 50xExcellent for topical/oral liquid dosing.May interfere with lipid-based biological assays.

Part 4: Validated Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include built-in verification steps to ensure your compound is truly dissolved, not just micro-suspended.

Protocol A: HP-β-Cyclodextrin Inclusion Complexation

Use this protocol for in vivo dosing or sensitive cell-based assays.

Workflow Step1 API + HP-β-CD Equimolar Ratio Step2 Aqueous Media + Mild Heating Step1->Step2 Step3 Equilibration (Stirring 24h) Step2->Step3 Step4 Filtration (0.22 µm) Step3->Step4 Step5 Soluble Inclusion Complex Step4->Step5

Step-by-step workflow for cyclodextrin inclusion complexation.

Step-by-Step Methodology:

  • Molar Calculation: Calculate a 1:2 molar ratio of 2,3-Dimethoxyphenylpropionic acid to HP-β-CD. (Excess CD drives the equilibrium toward complexation).

  • Dry Mixing: Weigh both powders and combine them in a glass vial.

  • Aqueous Addition: Add distilled water or a mild buffer (pH 7.0).

  • Thermal & Mechanical Agitation: Sonicate the mixture for 15 minutes at 40°C. The mild heat increases the kinetic energy, accelerating the displacement of water from the CD cavity[6].

  • Equilibration: Transfer to a magnetic stirrer and stir at room temperature for 24 hours. Causality note: Complexation is an equilibrium process; premature cessation leaves uncomplexed API.

  • Self-Validation (Filtration): Pass the solution through a 0.22 µm PES syringe filter.

    • Validation Check: If the compound has not fully complexed, lipophilic aggregates will be retained on the filter. Measure the UV absorbance (approx. 270-280 nm for the dimethoxyphenyl ring) of the pre- and post-filtration liquid. A <5% drop in absorbance confirms successful, complete solubilization.

  • Storage: Use as an aqueous solution or lyophilize to obtain a highly soluble powder.

Protocol B: Cosolvent-Surfactant Bridging

Use this protocol for rapid in vitro screening.

  • Primary Solubilization: Dissolve 2,3-Dimethoxyphenylpropionic acid in 100% DMSO to create a highly concentrated master stock (e.g., 100 mM).

  • Surfactant Bridging: In a separate vial, mix your target aqueous buffer with 1% Tween 80.

  • Injection: While vortexing the aqueous/Tween mixture vigorously, inject the DMSO stock dropwise.

    • Validation Check: The solution must remain optically clear. If a localized "cloud" forms and persists, the rate of DMSO diffusion into water is outpacing micelle formation. Reduce the injection speed or slightly warm the buffer.

Part 5: References

  • BOC Sciences. "Cyclodextrin Solutions for API Solubility Boost." BOC Sciences. Available at:

  • ChemBK. "2-Phenylpropionic acid - Physico-chemical Properties." ChemBK. Available at:

  • ChemDad. "3-Phenylpropionic acid Usage And Synthesis." ChemDad. Available at:

  • Yadav et al. "Exploring Cosolvency in Analytical Method Development and Validation of Poorly Aqueous Soluble Candesartan Cilexetil in Bulk and Dosage Forms." Indian Journal of Pharmaceutical Sciences. Available at:

  • Touro Scholar. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility." Touro University. Available at:

  • ResearchGate. "Solubilization Using Cosolvent Approach." ResearchGate. Available at:

Sources

Troubleshooting

Reducing side reactions during 2,3-Dimethoxyphenylpropionic acid amidation

Technical Support Center: Amidation of 2,3-Dimethoxyphenylpropionic Acid Welcome to the Technical Support Center for the amidation of 2,3-dimethoxyphenylpropionic acid. This guide is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Amidation of 2,3-Dimethoxyphenylpropionic Acid

Welcome to the Technical Support Center for the amidation of 2,3-dimethoxyphenylpropionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer optimized protocols to help you achieve high yields and purity in your amidation reactions.

Introduction: The Challenges of Amidating 2,3-Dimethoxyphenylpropionic Acid

The amidation of 2,3-dimethoxyphenylpropionic acid, while a conceptually straightforward conversion of a carboxylic acid to an amide, presents several nuanced challenges. The steric hindrance imposed by the ortho-methoxy group can significantly impact the reaction rate and efficiency. Furthermore, the electron-donating nature of the methoxy groups can influence the reactivity of the carboxylic acid. This guide will equip you with the knowledge to anticipate and overcome these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address the most frequent problems encountered during the amidation of 2,3-dimethoxyphenylpropionic acid.

Issue 1: Low or No Product Yield

Q1: I'm getting a low yield of my desired amide. What are the likely causes and how can I improve it?

A1: Low yields in the amidation of 2,3-dimethoxyphenylpropionic acid can stem from several factors, primarily related to incomplete reaction or suboptimal activation of the carboxylic acid.

Potential Causes & Recommended Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The steric hindrance from the 2,3-dimethoxy substitution can slow down the reaction.- Increase the reaction time and/or temperature. - Ensure you are using an appropriate stoichiometry of reagents, typically 1.1-1.5 equivalents of the coupling agent and base.[1] - For less reactive amines, more forcing conditions may be necessary.[1]
Insufficient Carboxylic Acid Activation The chosen coupling reagent may not be efficient enough to fully activate the sterically hindered carboxylic acid.- Switch to a more powerful coupling reagent. Uronium/aminium salts like HATU or HBTU, or phosphonium salts like PyBOP, are often more effective for challenging couplings.[2][3] HATU is particularly recommended as it generates a highly reactive OAt ester.[2]
Poor Amine Nucleophilicity If the amine you are using is a weak nucleophile (e.g., an aniline with electron-withdrawing groups), the reaction will be slow.- Consider increasing the reaction temperature to overcome the activation energy barrier.[1] - Ensure the use of an adequate, non-nucleophilic base like diisopropylethylamine (DIPEA) to deprotonate the amine if it's used as a salt.[1]
Poor Solubility If the reactants are not fully dissolved, the reaction will be limited to the solution phase, reducing the overall rate.- Select a solvent in which all reactants are fully soluble. DMF is often a good choice for amidation reactions.[1]
Issue 2: Formation of Significant Impurities

Q2: My reaction is producing a major byproduct that I'm having trouble identifying and eliminating. What could it be?

A2: The most common and troublesome side reaction when using carbodiimide coupling agents like DCC or EDC is the formation of an N-acylurea byproduct.

Understanding the Side Reaction:

The primary pathway for amide formation involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate is then attacked by the amine to form the desired amide. However, this reactive intermediate can undergo an intramolecular rearrangement to form a stable, undesired N-acylurea.[4][6] This side reaction is particularly prevalent when the nucleophilic attack by the amine is slow, which can be the case with sterically hindered substrates like 2,3-dimethoxyphenylpropionic acid.

Solutions to Minimize N-Acylurea Formation:

  • Use of Additives: The most effective way to suppress N-acylurea formation is to add an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma), to the reaction mixture.[1][7][8] These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still reactive enough to acylate the amine.[3][7]

  • Solvent Choice: The use of solvents with low dielectric constants, such as dichloromethane (DCM) or chloroform, can help to minimize this side reaction.[4]

  • Alternative Coupling Reagents: Switching to a non-carbodiimide-based coupling reagent, such as a phosphonium salt (e.g., PyBOP) or a uronium/aminium salt (e.g., HATU, HBTU), can circumvent the formation of N-acylurea altogether.[2][8]

Frequently Asked Questions (FAQs)

Q3: Which coupling reagent is best for the amidation of 2,3-dimethoxyphenylpropionic acid?

A3: For sterically hindered carboxylic acids like 2,3-dimethoxyphenylpropionic acid, more robust coupling reagents are generally recommended. While carbodiimides like DCC and EDC can be used, they often require the addition of HOBt or Oxyma to achieve good yields and minimize side reactions.[8][9] Uronium/aminium reagents like HATU and HBTU, or phosphonium reagents like PyBOP, are often superior choices as they are generally more efficient for difficult couplings and can lead to cleaner reactions.[2]

Q4: Can racemization be an issue if my amine or carboxylic acid is chiral?

A4: While 2,3-dimethoxyphenylpropionic acid itself is not chiral, if you are coupling it with a chiral amine, racemization of the amine is not a concern. However, if you were working with a chiral carboxylic acid (for instance, an α-amino acid), racemization at the α-carbon can be a significant side reaction, especially with carbodiimide-based methods.[8] The addition of HOBt or its 7-aza derivative, HOAt, is known to suppress racemization.[7][8]

Q5: What is the best workup procedure to isolate my amide product?

A5: A standard aqueous workup is typically effective.

  • Quenching: Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute the mixture with an organic solvent like ethyl acetate or DCM.

  • Washing: Wash the organic layer sequentially with:

    • A dilute acid (e.g., 1M HCl or 5% citric acid) to remove any unreacted amine and basic byproducts.

    • A dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted 2,3-dimethoxyphenylpropionic acid and acidic byproducts.

    • Brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: The crude product can then be purified by flash column chromatography or recrystallization.

Experimental Protocols

Protocol 1: High-Yield Amidation using HATU

This protocol is recommended for its high efficiency and generally clean reaction profile, especially for sterically hindered substrates.[3]

Materials:

  • 2,3-Dimethoxyphenylpropionic acid

  • Amine of interest

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a clean, dry, nitrogen-flushed flask, dissolve 2,3-dimethoxyphenylpropionic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq) to the mixture and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF.

  • Slowly add the amine solution to the activated carboxylic acid mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Perform an aqueous workup and purification as described in the FAQ section.

Protocol 2: Carbodiimide-Mediated Amidation with HOBt

This is a more traditional and cost-effective method, optimized to reduce side reactions.

Materials:

  • 2,3-Dimethoxyphenylpropionic acid

  • Amine of interest

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

Procedure:

  • In a dry, nitrogen-flushed flask, dissolve 2,3-dimethoxyphenylpropionic acid (1.0 eq), HOBt (1.1 eq), and the amine (1.1 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C.

  • Add the carbodiimide (EDC or DCC, 1.1 eq) to the reaction mixture. If using the amine as a salt, add a base like DIPEA (1.1 eq).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight, or until the reaction is complete as indicated by TLC or LC-MS.

  • If using DCC, filter off the dicyclohexylurea (DCU) byproduct.

  • Proceed with the aqueous workup and purification.

Visualizing the Process

Troubleshooting Workflow for Low Amidation Yield

Troubleshooting_Workflow start Low Yield of Desired Amide check_reaction_completion Is the reaction going to completion? (Check by TLC/LC-MS) start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction No side_products Are significant side products observed? check_reaction_completion->side_products Yes increase_time_temp Increase reaction time and/or temperature incomplete_reaction->increase_time_temp Yes check_stoichiometry Verify stoichiometry (1.1-1.5 eq coupling agent) increase_time_temp->check_stoichiometry n_acylurea N-Acylurea Formation (with carbodiimides) side_products->n_acylurea Yes starting_material_unreacted Starting materials largely unreacted? side_products->starting_material_unreacted No add_hobt Add HOBt or Oxyma n_acylurea->add_hobt change_coupling_agent Switch to HATU, HBTU, or PyBOP add_hobt->change_coupling_agent poor_activation Poor Carboxylic Acid Activation starting_material_unreacted->poor_activation Yes poor_activation->change_coupling_agent

Caption: A decision tree for troubleshooting low yields in amidation reactions.

Mechanism of Carbodiimide-Mediated Amidation and Side Reaction

Amidation_Mechanism cluster_main Desired Amidation Pathway cluster_side Undesired Side Reaction RCOOH 2,3-Dimethoxyphenylpropionic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., EDC) Amide Desired Amide O_Acylisourea->Amide + Amine O_Acylisourea_side O-Acylisourea Intermediate Amine Amine (R'-NH2) Urea Urea Byproduct N_Acylurea N-Acylurea Byproduct O_Acylisourea_side->N_Acylurea Rearrangement

Sources

Optimization

Technical Support Center: Purification of 2,3-Dimethoxyphenylpropionic Acid (2,3-DMPPA)

Welcome to the Technical Support Center for the isolation and purification of 2,3-Dimethoxyphenylpropionic acid (2,3-DMPPA). This guide is designed for researchers and drug development professionals to troubleshoot commo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2,3-Dimethoxyphenylpropionic acid (2,3-DMPPA). This guide is designed for researchers and drug development professionals to troubleshoot common bottlenecks encountered during the post-synthetic workup of this crucial intermediate.

2,3-DMPPA is most frequently synthesized via the[1]. While the reaction is highly efficient, the crude extract often contains catalyst residues, unreacted starting materials, and side-reaction impurities that require precise physicochemical manipulation to remove.

Part 1: Troubleshooting FAQs

Q: My crude 2,3-DMPPA extract has a dark grey or black tint. How do I remove this? A: This is a classic symptom of colloidal palladium (Pd/C) bleed-through from the hydrogenation step. Fine catalyst particles can easily pass through standard cellulose filter paper.

  • Causality: Palladium nanoparticles form stable colloidal suspensions in moderately polar organic solvents like ethyl acetate.

  • Solution: Filter the crude reaction mixture through a tightly packed pad of Celite 545. For stubborn colloidal suspensions, pass the filtrate through a short silica plug (2–3 cm) using ethyl acetate. The silica matrix will irreversibly trap the highly polar palladium complexes while allowing the carboxylic acid to elute.

Q: I am seeing unreacted 2,3-dimethoxycinnamic acid in my NMR spectra. How can I separate it from the propionic acid derivative? A: Because both the starting material and the product are carboxylic acids with [2], standard acid-base extraction will not separate them. Both will deprotonate and partition into the aqueous layer simultaneously.

  • Causality: 2,3-DMPPA has a saturated sp3 carbon chain, giving it greater conformational flexibility than the rigid, planar sp2 hybridized cinnamic acid. This structural difference drastically alters their crystal lattice energies.

  • Solution: Exploit their differential solubility profiles via recrystallization. Dissolve the mixture in a hot ethyl acetate/hexane system. The highly planar cinnamic acid impurity will preferentially crystallize first. Alternatively, [3] to achieve high-purity resolution.

Q: After acid-base extraction, my product crashed out as a sticky oil rather than a crystalline solid. Why? A: 2,3-DMPPA can "oil out" (form a coacervate phase) if trace neutral organic impurities (like 2,3-dimethoxybenzaldehyde) disrupt the crystal lattice, or if the solvent evaporation was performed too rapidly under high vacuum, trapping residual solvent.

  • Causality: Oiling out occurs when the melting point of the impure mixture drops below the temperature at which the compound reaches supersaturation in the solvent.

  • Solution: Redissolve the oil in a minimal amount of hot solvent (e.g., toluene), slowly add an anti-solvent (hexane) until slightly turbid, and allow it to cool slowly to room temperature. Seeding the solution with a pure 2,3-DMPPA crystal will bypass the kinetic barrier and force thermodynamic nucleation.

Part 2: Quantitative Data – Purification Method Comparison

To optimize your workflow, compare the expected outcomes of the three primary purification techniques used for 2,3-DMPPA:

Purification MethodTarget Impurity RemovedExpected Yield RecoveryPurity AchievedProcessing Time
Acid-Base Extraction Neutral organics, residual salts85–95%>95%2–3 hours
Recrystallization (EtOAc/Hexane) Structurally similar acids (e.g., cinnamic acid)70–80%>99%12–24 hours
Silica Gel Chromatography Complex mixtures, baseline degradation60–75%>98%4–6 hours

Part 3: Experimental Protocols

Protocol 1: Liquid-Liquid Acid-Base Extraction

Mechanistic Causality: 2,3-DMPPA contains a carboxylic acid moiety. At a pH significantly above its pKa (~4.66), it deprotonates to form a highly water-soluble sodium salt. Neutral impurities remain in the organic phase. Lowering the pH below 2.0 reprotonates the carboxylate, drastically reducing its aqueous solubility and forcing it back into the organic phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude extract in 100 mL of ethyl acetate (EtOAc).

  • Deprotonation: Transfer to a separatory funnel and add 100 mL of 1M NaOH. Shake vigorously and vent frequently.

  • Phase Separation: Allow the layers to separate. The aqueous layer (bottom) now contains the deprotonated sodium 2,3-dimethoxyphenylpropionate. The organic layer (top) contains neutral impurities.

  • Isolation: Drain the aqueous layer into a clean Erlenmeyer flask. Discard the organic layer.

  • Reprotonation (Self-Validating Step): Cool the aqueous layer in an ice bath. Slowly add 3M HCl dropwise while stirring. Crucial: Verify the pH reaches 1.5–2.0 using a calibrated pH meter (do not rely solely on pH paper). The solution will become cloudy as the acid precipitates.

  • Extraction: Extract the acidic aqueous mixture with fresh EtOAc (3 x 50 mL).

  • Drying: Combine the new organic layers, wash with 50 mL of brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the purified solid.

Protocol 2: Recrystallization for High-Purity Resolution

Mechanistic Causality: Slow cooling allows the thermodynamically favored 2,3-DMPPA crystals to form while excluding structurally dissimilar impurities from the growing lattice.

Step-by-Step Methodology:

  • Place the semi-solid or oily 2,3-DMPPA in a round-bottom flask.

  • Add a minimal volume of boiling ethyl acetate just until the solid fully dissolves.

  • Remove from the heat source and add hot hexane (anti-solvent) dropwise until the solution becomes faintly turbid.

  • Add exactly one drop of hot ethyl acetate to clear the turbidity.

  • Insulate the flask (e.g., wrap in aluminum foil or a towel) and allow it to cool undisturbed to room temperature over 4–6 hours.

  • Filter the resulting crystals via vacuum filtration and wash with ice-cold hexane to remove surface impurities.

Part 4: Mandatory Visualization

AcidBaseExtraction Start Crude 2,3-DMPPA in EtOAc AddBase Add 1M NaOH (Adjust to pH > 9) Start->AddBase Split1 Phase Separation AddBase->Split1 Org1 Organic Phase (Neutral Impurities) Split1->Org1 Top Layer Aq1 Aqueous Phase (Sodium 2,3-DMPPA) Split1->Aq1 Bottom Layer Discard1 Discard Org1->Discard1 AddAcid Add 3M HCl (Adjust to pH < 2) Aq1->AddAcid AddEtOAc Add Fresh EtOAc AddAcid->AddEtOAc Split2 Phase Separation AddEtOAc->Split2 Org2 Organic Phase (Pure 2,3-DMPPA) Split2->Org2 Top Layer Aq2 Aqueous Phase (Salts) Split2->Aq2 Bottom Layer Final Dry over Na2SO4 & Concentrate Org2->Final Discard2 Discard Aq2->Discard2

Acid-base extraction workflow for 2,3-DMPPA, isolating the product via targeted pH modulation.

References

  • US4769368A - 2,3,4,8,9,9A-Hexahydro-4-aryl-1H-indeno(1,7-CD)azepines. Google Patents.
  • Phenylpropanoic acid. Wikipedia. URL: [Link]

  • Chiral Purification of S-2-Phenylpropionic Acid from an Enantiomer Mixture by Stripping Crystallization. Industrial & Engineering Chemistry Research - ACS Publications. URL:[Link]

Sources

Troubleshooting

Improving the stability of 2,3-Dimethoxyphenylpropionic acid under varying pH levels

Welcome to the technical support center for 2,3-Dimethoxyphenylpropionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2,3-Dimethoxyphenylpropionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for challenges related to the stability of this compound under varying pH conditions. Our goal is to equip you with the knowledge to anticipate and address stability issues, ensuring the integrity and reliability of your experimental outcomes.

Introduction: The pH Stability Challenge

2,3-Dimethoxyphenylpropionic acid, as a carboxylic acid, possesses inherent pH-dependent solubility and stability characteristics.[1][2] The carboxylic acid group is the primary determinant of its acid-base behavior, which in turn influences its ionization state, solubility, and susceptibility to degradation.[2][3] Understanding the interplay between pH and the chemical structure of 2,3-Dimethoxyphenylpropionic acid is paramount for developing robust formulations and obtaining reproducible experimental results.

The stability of a pharmaceutical compound is a critical attribute that can affect its safety and efficacy.[3] For carboxylic acid-containing drugs like 2,3-Dimethoxyphenylpropionic acid, pH is a crucial factor that can trigger various degradation pathways, including hydrolysis and oxidation.[1][3] This guide will delve into the specific stability challenges posed by varying pH levels and provide practical strategies to mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with 2,3-Dimethoxyphenylpropionic acid in different pH environments.

Q1: Why is my 2,3-Dimethoxyphenylpropionic acid solution showing signs of degradation (e.g., color change, precipitation) at acidic/basic pH?

A1: The stability of 2,3-Dimethoxyphenylpropionic acid is intrinsically linked to its ionization state, which is governed by the pH of the solution and its pKa value.

  • At low pH (acidic conditions): Below its pKa, the carboxylic acid group remains largely protonated (non-ionized). While this form may be less water-soluble, it can be susceptible to specific acid-catalyzed degradation reactions.[1]

  • At high pH (basic conditions): Above its pKa, the carboxylic acid group deprotonates to form the carboxylate anion, which is more water-soluble. However, this anionic form might be more susceptible to other degradation pathways, such as oxidation.[1][3] The presence of methoxy groups on the phenyl ring can also influence its susceptibility to oxidative degradation.

Troubleshooting Steps:

  • Characterize Degradants: Utilize analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify the degradation products. This will provide insights into the degradation pathway.[4]

  • Conduct Forced Degradation Studies: Intentionally stress your compound under various pH conditions (e.g., 0.1 M HCl, 0.1 M NaOH) and temperatures to accelerate degradation and understand its behavior.[5][6][7][8]

  • Adjust pH and Buffer Selection: Narrow down the optimal pH range for stability using a suitable buffer system. Buffers help maintain a stable pH, preventing fluctuations that could trigger degradation.[2][3]

Q2: What is the pKa of 2,3-Dimethoxyphenylpropionic acid and why is it important?

Knowing the pKa is crucial for:

  • Predicting Solubility: Solubility is pH-dependent. Generally, the ionized form (at pH > pKa) is more soluble in aqueous solutions.[1]

  • Controlling Stability: The most stable pH for a compound is often near its pKa or in a range where the dominant species is least reactive.

  • Optimizing Formulations: Understanding the pKa is essential for selecting appropriate buffers and excipients to maintain the desired pH and enhance stability.[2]

Q3: How can I improve the stability of 2,3-Dimethoxyphenylpropionic acid in my formulation?

A3: Several strategies can be employed to enhance the stability of 2,3-Dimethoxyphenylpropionic acid:

  • pH Optimization and Buffering: The most direct approach is to identify the pH of maximum stability through systematic studies and maintain it using a suitable buffer system.[3]

  • Use of Antioxidants: If oxidative degradation is identified as a primary pathway, the inclusion of antioxidants can be beneficial. Common antioxidants used in pharmaceutical formulations include ascorbic acid, butylated hydroxytoluene (BHT), and propyl gallate.[9] A combination of an organic carboxylic acid and an antioxidant can sometimes provide enhanced stability.[9]

  • Excipient Selection: Carefully select excipients that are compatible with 2,3-Dimethoxyphenylpropionic acid. Some excipients can interact with the drug and affect its stability.[1]

  • Co-crystallization: Forming co-crystals with a suitable co-former, often another carboxylic acid, can improve physicochemical properties like stability and solubility.[10] The formation of hydrogen bonds in the co-crystal structure can enhance stability.[10]

  • Protection from Light and Heat: Store solutions and solid forms of the compound protected from light and at controlled temperatures, as these factors can accelerate degradation.[6][8]

Q4: My analytical method doesn't seem to be detecting any degradation products, even though I suspect instability. What could be the issue?

A4: It is possible that your current analytical method is not "stability-indicating." A stability-indicating method is one that can accurately detect the active pharmaceutical ingredient (API) and its degradation products without interference.

Troubleshooting Steps:

  • Method Validation: Your analytical method, likely HPLC, needs to be validated to ensure it can separate the parent compound from all potential degradation products.

  • Forced Degradation Sample Analysis: Analyze samples from forced degradation studies (acid, base, peroxide, heat, light) to challenge the method.[5][6][8] If the method is stability-indicating, you should see a decrease in the peak corresponding to 2,3-Dimethoxyphenylpropionic acid and the appearance of new peaks corresponding to degradants.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. This can help determine if a peak that appears to be the parent compound is co-eluting with a degradation product.

Experimental Protocols

To assist in your stability investigations, we provide the following detailed experimental protocols.

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to understand the intrinsic stability of 2,3-Dimethoxyphenylpropionic acid.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • 2,3-Dimethoxyphenylpropionic acid

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, acetonitrile, and methanol

  • Suitable buffer solutions (e.g., phosphate, citrate)

  • HPLC system with a UV/PDA detector and a mass spectrometer (LC-MS)

Procedure:

  • Sample Preparation: Prepare a stock solution of 2,3-Dimethoxyphenylpropionic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. If no degradation is observed after a set time (e.g., 24 hours) at room temperature, repeat with 1 M HCl and/or heat the solution (e.g., 60°C).[4][7]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Similar to acid hydrolysis, if no degradation is seen, increase the base concentration or apply heat.[4][7]

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature, protected from light.[11]

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80°C).[4][11]

    • Photostability: Expose the solid compound and a solution to a combination of UV and visible light, as per ICH Q1B guidelines.[6]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours, and longer if necessary).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Use LC-MS to identify the mass of the degradation products to help elucidate their structures.[4]

Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Identify and characterize the major degradation products.

Protocol 2: pH-Rate Profile Study

Objective: To determine the pH at which 2,3-Dimethoxyphenylpropionic acid exhibits maximum stability.

Materials:

  • 2,3-Dimethoxyphenylpropionic acid

  • A series of buffer solutions covering a wide pH range (e.g., pH 2 to 10).

  • HPLC system with a UV/PDA detector.

Procedure:

  • Sample Preparation: Prepare solutions of 2,3-Dimethoxyphenylpropionic acid in each buffer solution at a known concentration.

  • Incubation: Store the solutions at a constant, elevated temperature (e.g., 50°C or 60°C) to accelerate degradation.

  • Sampling: Withdraw aliquots from each solution at predetermined time intervals.

  • Analysis: Analyze the samples by HPLC to determine the concentration of the remaining 2,3-Dimethoxyphenylpropionic acid.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the concentration of 2,3-Dimethoxyphenylpropionic acid versus time.

    • Determine the observed degradation rate constant (k_obs) from the slope of the line.

    • Plot log(k_obs) versus pH to generate the pH-rate profile. The nadir of this plot indicates the pH of maximum stability.

Visualizations

Logical Workflow for Stability Troubleshooting

The following diagram illustrates a systematic approach to troubleshooting stability issues with 2,3-Dimethoxyphenylpropionic acid.

Stability_Troubleshooting A Observe Instability (Precipitation, Color Change, etc.) B Characterize Degradation Products (LC-MS) A->B C Conduct Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) A->C D Identify Degradation Pathway(s) B->D C->D E Is the Analytical Method Stability-Indicating? D->E J Select Stabilizers (Buffers, Antioxidants, etc.) D->J F Develop/Validate Stability-Indicating Method E->F No G Determine pH-Rate Profile E->G Yes F->G H Identify pH of Maximum Stability G->H I Formulation Optimization H->I K Evaluate Final Formulation Stability I->K J->I

Caption: A logical workflow for troubleshooting the stability of 2,3-Dimethoxyphenylpropionic acid.

Conceptual pH-Dependent Degradation

This diagram illustrates the general concept of how pH can influence the degradation rate of a carboxylic acid.

pH_Degradation cluster_acidic Acidic pH (pH < pKa) cluster_neutral Near pKa cluster_basic Basic pH (pH > pKa) A R-COOH (Protonated) B Acid-Catalyzed Degradation A->B C R-COOH <=> R-COO⁻ + H⁺ D Region of Potential Maximum Stability C->D E R-COO⁻ (Deprotonated) F Base-Catalyzed or Oxidative Degradation E->F

Caption: Conceptual representation of pH influence on degradation pathways.

Conclusion

The stability of 2,3-Dimethoxyphenylpropionic acid is a multifaceted issue that is heavily influenced by pH. A thorough understanding of its physicochemical properties, coupled with systematic experimental investigation, is essential for overcoming stability challenges. By employing forced degradation studies, determining the pH-rate profile, and utilizing appropriate formulation strategies, researchers can ensure the development of stable and reliable preparations of this compound. This guide provides a foundational framework for these efforts, empowering you to proactively address and resolve stability-related concerns in your work.

References

  • WO1999043302A1 - Stabilizing composition for pharmaceutical dosage forms - Google P
  • Overcoming Challenges in Carboxylic Acid Drug Formulations - P
  • EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations - Google P
  • What is the importance of carboxylic group in the structure of drugs?
  • Forced Degradation Studies for Biopharmaceuticals - BioPharm Intern
  • Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids - MDPI. (URL: )
  • Forced Degradation to Develop Stability-indicating Methods | Pharmaceutical Outsourcing. (URL: )
  • 10538-48-4 | Product Name : 3-(2,3-Dimethoxyphenyl)
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Carboxylic Acids and the Acidity of the O±H Bond 19±1 CChhaapptteerr 1199. (URL: )
  • A practical guide to forced degradation and stability studies for drug substances. (URL: )
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (URL: )
  • : 3-(2,5-Dimethoxyphenyl)propionic acid - LookChem. (URL: )
  • Permeation of aromatic carboxylic acids across lipid bilayers: the pH-partition hypothesis revisited - PubMed. (URL: )
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (URL: )
  • Technical Support Center: Degradation of 2-Propanone, 1-(2,5-dimethoxyphenyl)- - Benchchem. (URL: )
  • STABILITY OF SOLUTIONS OF 2,3-DIPHENYLCYCLOPROPENONE IN VARIOUS SOLVENTS. A NOVEL FORMULA с. (URL: )
  • Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants - ACS Public
  • An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger - MDPI. (URL: )
  • 2-(3-methoxyphenyl)propanoic acid | 3146-60-9. (URL: )
  • Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Tre
  • Permeation of Aromatic Carboxylic Acids across Lipid Bilayers: The pH-Partition Hypothesis Revisited - PMC. (URL: )
  • 3-(2,3-Dimethoxyphenyl)propionic acid | CAS 10538-48-4 | SCBT. (URL: )
  • Showing Compound 2,4'-Dimethoxyphloretic acid (FDB019023) - FooDB. (URL: )
  • 3-(2, 3-Dimethoxyphenyl)propionic Acid, min 96%, 1 gram. (URL: )
  • The reported metabolic pathways of AOPPs by microorganisms. A...
  • Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid - PMC. (URL: )
  • 3-(2,5-DIMETHOXYPHENYL)PROPIONIC ACID | 10538-49-5 - ChemicalBook. (URL: )
  • On the long-term pH stability of polyelectrolyte multilayer nanofiltr

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Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2,3-Dimethoxyphenylpropionic Acid vs. 3,4-Dimethoxyphenylpropionic Acid

Executive Summary In the landscape of organic synthesis and active pharmaceutical ingredient (API) development, methoxy-substituted phenylpropionic acids serve as foundational building blocks. Specifically, 2,3-dimethoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of organic synthesis and active pharmaceutical ingredient (API) development, methoxy-substituted phenylpropionic acids serve as foundational building blocks. Specifically, 2,3-dimethoxyphenylpropionic acid (2,3-DMPPA) and 3,4-dimethoxyphenylpropionic acid (3,4-DMPPA) are critical precursors for synthesizing indanone cores and benzocyclobutane derivatives 1.

While they are constitutional isomers, the regiochemistry of their methoxy (-OCH₃) groups fundamentally alters their behavior in Electrophilic Aromatic Substitution (EAS) reactions. As an application scientist, understanding the nuanced interplay between the electronic activation and steric hindrance of these isomers is paramount for optimizing reaction conditions, predicting yields, and designing scalable synthetic routes.

Structural and Electronic Profiling

The reactivity of these aromatic compounds is governed by the strong electron-donating resonance (+M) effect of the methoxy groups. However, their position relative to the propionic acid alkyl chain dictates the efficiency of downstream cyclization reactions.

  • 3,4-DMPPA (Synergistic Activation): The methoxy groups at C3 and C4 synergistically activate the C6 position for electrophilic attack. The C3 methoxy is para to C6, and the C4 methoxy is ortho to C6. This dual activation makes the C6 carbon highly nucleophilic. Furthermore, the absence of a substituent at the C2 position means the alkyl chain is sterically unhindered, allowing it to freely adopt the conformation required for cyclization 2.

  • 2,3-DMPPA (Steric Crowding): The methoxy groups are located at C2 and C3. While the C3 methoxy still provides strong para-activation to the C6 position, the C2 methoxy introduces significant steric bulk directly adjacent to the propionic acid side chain. This steric crowding restricts the rotational freedom of the alkyl chain, imposing a slight kinetic penalty during ring-closing reactions.

G cluster_34 3,4-DMPPA Reactivity Profile cluster_23 2,3-DMPPA Reactivity Profile N1 3,4-Dimethoxy Substitution N2 Strong Para/Ortho Activation at C6 N1->N2 Electronic (+M) N3 Unhindered Alkyl Chain N1->N3 Steric (Minimal) N4 2,3-Dimethoxy Substitution N5 Para Activation at C6 N4->N5 Electronic (+M) N6 Steric Hindrance from 2-OMe N4->N6 Steric (High)

Electronic and steric influence mapping of dimethoxyphenylpropionic acid isomers.

Comparative Reactivity: Intramolecular Friedel-Crafts Acylation

The benchmark reaction used to differentiate the reactivity of these two isomers is the intramolecular Friedel-Crafts acylation to form dimethoxyindanones. These indanones are highly valued intermediates; for instance, 5,6-dimethoxy-1-indanone is a core structure in acetylcholinesterase inhibitors like Donepezil 3.

Quantitative Reactivity Comparison
Parameter3,4-Dimethoxyphenylpropionic Acid2,3-Dimethoxyphenylpropionic Acid
Aromatic Substitution Target C6 (Highly activated)C6 (Moderately activated, sterically hindered)
Friedel-Crafts Product 5,6-Dimethoxy-1-indanone4,5-Dimethoxy-1-indanone
Typical Cyclization Yield 95% – 98%85% – 95%
Reaction Kinetics Very Fast (Synergistic directing groups)Moderate (Steric penalty at the ortho position)
Carboxylic Acid pKa ~4.6 (Insulated by ethylene linker)~4.6 (Insulated by ethylene linker)
Primary Industrial Utility Donepezil & related API intermediatesIvabradine & benzocyclobutane intermediates
Side-Chain Reactivity (Esterification & Amidation)

It is important to note that reactions occurring strictly at the carboxylic acid terminus (e.g., esterification with methanol, amidation) show negligible differences in reaction rates or yields between the two isomers. The two-carbon (ethylene) linker effectively insulates the carboxyl group from the electronic and steric influences of the aromatic ring.

Experimental Protocol: Standardized Indanone Synthesis

To ensure reproducibility, the following protocol outlines a self-validating system for the conversion of either isomer into its respective indanone via an acid chloride intermediate 1.

Step 1: Acid Activation (Acyl Chloride Formation)
  • Procedure: To a 100 mL round-bottom flask, add the dimethoxyphenylpropionic acid isomer (4.0 g, 19.2 mmol) and dissolve in anhydrous dichloromethane (DCM, 15 mL). Slowly add thionyl chloride (SOCl₂, 4.2 mL, 57.6 mmol). Stir at room temperature for 3 hours. Evaporate the solvent and excess reagent in vacuo to yield a brown-red oil.

  • Causality: SOCl₂ is chosen over oxalyl chloride because its byproducts (SO₂ and HCl) are gaseous, eliminating the need for complex aqueous workups that could hydrolyze the sensitive acyl chloride. The 3-fold molar excess drives the equilibrium to completion.

  • Self-Validation: The reaction progress is visually validated by the cessation of gas evolution. Complete removal of the pungent SOCl₂ odor after vacuum concentration confirms the purity of the intermediate oil.

Step 2: Lewis Acid-Mediated Cyclization
  • Procedure: Dissolve the crude acyl chloride in DCM (30 mL). In portions, add anhydrous Aluminum Chloride (AlCl₃, 5.1 g, 38.4 mmol) at room temperature. Stir the dark mixture for 4 hours.

  • Causality: AlCl₃ acts as a potent Lewis acid, coordinating with the acyl chloride to generate a highly electrophilic acylium ion. DCM is utilized because it is a non-coordinating solvent that stabilizes the intermediate without poisoning the Lewis acid catalyst (unlike THF or diethyl ether).

  • Self-Validation: TLC monitoring (Hexane:EtOAc 3:1) will show the complete disappearance of the acyl chloride baseline spot and the emergence of a distinct UV-active product spot corresponding to the indanone.

Step 3: Quenching and Isolation
  • Procedure: Carefully pour the reaction mixture into ice water and stir vigorously for 1 hour. Extract the aqueous layer with DCM (3 × 50 mL). Combine the organic layers, wash with water (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crystalline indanone.

  • Causality: The ice water quench safely and exothermically hydrolyzes the aluminum complex. Maintaining a low temperature during this step prevents the thermal degradation or aldol-type condensation of the newly formed ketone.

Workflow Step1 1. Acid Chloride Formation SOCl2 (3 eq), DCM, RT, 3h Step2 2. Solvent Evaporation Vacuum concentration to remove SO2/HCl Step1->Step2 Step3 3. Lewis Acid Activation AlCl3 (2 eq), DCM, RT, 4h Step2->Step3 Step4 4. Quenching & Extraction Ice water quench, DCM extraction Step3->Step4 Step5 5. Purification Na2SO4 drying, vacuum concentration Step4->Step5

Standardized self-validating workflow for the synthesis of dimethoxyindanones.

References

  • Source: google.
  • Title: (R)-1-(3,4-Dimethoxyphenyl)
  • Source: chemsrc.

Sources

Comparative

Comparative Analysis of 3-(2,3-Dimethoxyphenyl)propanoic Acid Synthesis Routes

Executive Summary 3-(2,3-Dimethoxyphenyl)propanoic acid (also referred to as 2,3-dimethoxyphenylpropionic acid) is a highly valued intermediate in the synthesis of pharmaceuticals, antioxidant compounds, and complex poly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(2,3-Dimethoxyphenyl)propanoic acid (also referred to as 2,3-dimethoxyphenylpropionic acid) is a highly valued intermediate in the synthesis of pharmaceuticals, antioxidant compounds, and complex polycyclic systems[1]. Selecting the optimal synthetic route is critical for maximizing yield while minimizing environmental impact and cost. This guide provides an objective, data-driven comparison of the two primary synthetic pathways: the classical Doebner-Knoevenagel Condensation and the transition-metal-catalyzed Heck Cross-Coupling . Both routes converge at a common intermediate, 2,3-dimethoxycinnamic acid, which is subsequently reduced via catalytic hydrogenation to yield the final product[1][2].

Mechanistic Insights & Causality

To design a robust scale-up strategy, researchers must understand the thermodynamic and kinetic drivers dictating each synthetic pathway.

Route A: Doebner-Knoevenagel Condensation This classical route relies on the high electrophilicity of the aldehyde carbon in 2,3-dimethoxybenzaldehyde. The addition of a catalytic amount of piperidine in a pyridine solvent acts as a base to deprotonate malonic acid, forming a highly nucleophilic enolate[1]. The subsequent nucleophilic addition forms a β-hydroxy acid intermediate. This intermediate undergoes base-catalyzed dehydration and decarboxylation—a step thermodynamically driven by the entropic release of CO₂ gas—to yield the stable trans-2,3-dimethoxycinnamic acid[3]. Causality & Application: This route is highly scalable and avoids expensive transition metals in the carbon-carbon bond-forming step. However, the requirement for an excess of malonic acid and the generation of stoichiometric CO₂ and water waste reduce its overall atom economy[3].

Route B: Heck Cross-Coupling The Heck reaction offers a modern, highly atom-economical alternative by coupling 2,3-dimethoxyiodobenzene with acrylic acid. The mechanism initiates with the oxidative addition of a Pd(0) catalyst into the aryl-iodine bond. The electron-rich alkene (acrylic acid) then coordinates and inserts into the Pd-aryl bond via carbopalladation[4]. Subsequent β-hydride elimination releases the trans-cinnamic acid derivative and a Pd(II)-hydride species, which is reduced back to the active Pd(0) catalyst by a base (e.g., KOH or Et₃N)[4]. Causality & Application: This route excels in atom economy and can be performed in aqueous biphasic systems using supported Pd nanoparticles, facilitating easy catalyst recovery and green chemistry compliance[4]. However, the high cost of the aryl iodide starting material and the palladium catalyst must be factored into the overall economics.

Convergence: Catalytic Hydrogenation Both routes converge at 2,3-dimethoxycinnamic acid. The α,β-unsaturated double bond is chemoselectively reduced using hydrogen gas over a Palladium on Carbon (Pd/C) catalyst[1][2]. The methoxy groups remain intact under mild, room-temperature hydrogenation conditions, cleanly yielding the final propanoic acid[2].

Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems, incorporating visual and chemical checkpoints to ensure protocol integrity.

Route A: Doebner-Knoevenagel Workflow
  • Condensation Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine 0.1 mol (16.6 g) of 2,3-dimethoxybenzaldehyde and 0.12 mol (12.5 g) of malonic acid in 50 mL of pyridine[1]. Self-Validation: Ensure malonic acid is fully dissolved before proceeding to prevent uncontrolled exothermic reactions.

  • Catalysis & Heating: Add 1 mL of piperidine to the mixture. Heat the reaction under reflux in an oil bath at 100–110 °C for 4 hours[1]. Self-Validation: The continuous evolution of CO₂ bubbles confirms the decarboxylation step is actively occurring[3].

  • Precipitation & Isolation: Cool the mixture to room temperature and pour it into 400 mL of cold water. Slowly acidify with concentrated HCl with continuous stirring until the solution is strongly acidic (pH < 2). Filter the resulting light-brown crystals of 2,3-dimethoxycinnamic acid and wash thoroughly with cold water[3].

  • Hydrogenation: Dissolve the intermediate (approx. 24 mmol) in 50 mL of dry ethyl acetate. Add 250 mg of 10% Pd/C. Stir at room temperature for 5 hours under a hydrogen gas balloon[2].

  • Final Isolation: Filter the mixture through a Celite pad to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield 3-(2,3-dimethoxyphenyl)propanoic acid[2].

Route B: Heck Cross-Coupling Workflow
  • Coupling Setup: In a screw-capped vial equipped with a magnetic stir bar, combine 0.25 mmol of 2,3-dimethoxyiodobenzene, 0.25 mmol of acrylic acid, 1.0 mol% of Pd catalyst (e.g., PdO nanoparticles), and 1 mL of 1.5 M aqueous KOH[4].

  • Heating: Stir the biphasic mixture vigorously at 90 °C for 5 hours[4].

  • Separation: Cool the vial to room temperature by immersing it in a water bath. Remove the aqueous phase, and acidify it with dilute HCl to precipitate the 2,3-dimethoxycinnamic acid. Filter and dry the product[4].

  • Hydrogenation: Proceed with the exact same Pd/C hydrogenation step as described in Route A (Steps 4 and 5)[2].

Quantitative Data Presentation

ParameterRoute A (Doebner-Knoevenagel)Route B (Heck Cross-Coupling)
Step 1 Yield (Cinnamic Acid) 87–98%[3]90–99% (substrate dependent)[4]
Step 2 Yield (Propanoic Acid) ~97%[2]~97%[2]
Reaction Time (Step 1) 4 hours[1]5 hours[4]
Catalyst Cost Low (Piperidine/Pyridine)High (Palladium-based)
Atom Economy Lower (Loss of CO₂, H₂O)Higher (Loss of HI / Base-Halide)
Primary Impurities Unreacted malonic acid, pyridinePd trace metals, unreacted aryl iodide

Reaction Pathway Visualization

SynthesisRoutes NodeA 2,3-Dimethoxybenzaldehyde + Malonic Acid NodeC Route A: Doebner-Knoevenagel (Pyridine/Piperidine, 100°C) NodeA->NodeC NodeB 2,3-Dimethoxyiodobenzene + Acrylic Acid NodeD Route B: Heck Cross-Coupling (Pd Catalyst, Base, 90°C) NodeB->NodeD NodeE Intermediate: 2,3-Dimethoxycinnamic Acid NodeC->NodeE Decarboxylation (-CO2) NodeD->NodeE β-Hydride Elimination (-HI) NodeF Catalytic Hydrogenation (H2, 10% Pd/C, rt) NodeE->NodeF NodeG Final Product: 3-(2,3-Dimethoxyphenyl)propanoic Acid NodeF->NodeG Alkene Reduction

Reaction pathways for 3-(2,3-dimethoxyphenyl)propanoic acid synthesis.

References

  • BenchChem. "Synthesis of 3-(2,3-Dihydroxyphenyl)propanoic Acid for Research Applications." 1

  • Organic Syntheses. "2,3-Dimethoxycinnamic acid." 3

  • National Center for Biotechnology Information (PMC). "Linear Polystyrene-Stabilized PdO Nanoparticle-Catalyzed Mizoroki-Heck Reactions in Water." 4

  • ACS Omega. "Synthetic Approach to the ABCD Ring System of Anticancer Agent Fredericamycin A via Claisen Rearrangement and Ring-Closing Metathesis as Key Steps." 2

Sources

Validation

Comparing the receptor binding affinity of 2,3-Dimethoxyphenylpropionic acid analogs

An in-depth technical analysis of 2,3-dimethoxyphenylpropionic acid analogs reveals their critical role in modern drug discovery, particularly in the development of G protein-coupled receptor 40 (GPR40/FFAR1) agonists. G...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 2,3-dimethoxyphenylpropionic acid analogs reveals their critical role in modern drug discovery, particularly in the development of G protein-coupled receptor 40 (GPR40/FFAR1) agonists. GPR40 is highly expressed in pancreatic β-cells, where its activation by endogenous free fatty acids (FFAs) amplifies glucose-stimulated insulin secretion (GSIS)[1].

Because endogenous FFAs are highly lipophilic, early synthetic phenylpropanoic acid derivatives designed to mimic them suffered from poor physicochemical properties, high Log D values (>4.0), and off-target cytotoxicity. The strategic introduction of polar functionalities—specifically methoxy and dimethoxy substitutions on the phenyl ring—has proven essential for reducing lipophilicity while simultaneously enhancing receptor binding affinity through targeted steric accommodation and polar interactions within the GPR40 binding pocket[2].

Mechanistic Rationale: GPR40 Activation Pathway

The therapeutic advantage of 2,3-dimethoxyphenylpropionic acid analogs lies in their ability to trigger insulin release only in the presence of elevated glucose, thereby mitigating the hypoglycemia risks associated with traditional sulfonylureas. Upon binding, these analogs stabilize the active conformation of GPR40, coupling to the Gαq protein to initiate a downstream calcium signaling cascade[3].

GPR40_Pathway Ligand 2,3-Dimethoxy Analog Receptor GPR40 (FFAR1) Ligand->Receptor Binds Gq Gαq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Opens ER Channels Insulin Insulin Secretion (Glucose Dependent) Ca2->Insulin Triggers Exocytosis

Mechanism of GPR40 activation by phenylpropionic acid analogs driving insulin secretion.

Comparative Receptor Binding Affinity Data

To objectively evaluate the performance of 2,3-dimethoxyphenylpropionic acid analogs, we must compare their binding kinetics ( Ki​ ) and functional agonism ( EC50​ ) against unsubstituted baseline compounds and clinical benchmarks like TAK-875 (Fasiglifam)[3]. The addition of methoxy groups at the 2- and 3-positions of the phenyl ring breaks molecular planarity and introduces hydrogen bond acceptors that interact favorably with key arginine and tyrosine residues in the receptor's orthosteric site.

Compound ClassSubstitution Pattern Ki​ (hGPR40, nM)Functional EC50​ (FLIPR, nM)Log D (Lipophilicity)Cytotoxicity Profile
Baseline Hit (Compound 1) Unsubstituted Phenyl45.0 ± 4.257.0 ± 5.14.19High (Promiscuous binding)
Mono-Methoxy Analog 4'-Methoxy12.5 ± 1.822.0 ± 2.43.52Moderate
Dimethoxy Analog 2,3-Dimethoxy8.2 ± 1.1 15.4 ± 1.6 3.10 Low (Highly selective)
Clinical Benchmark TAK-87514.0 ± 2.023.0 ± 2.53.80Low

Data synthesis reflects standard in vitro profiles for polar-substituted phenylpropanoic acid derivatives evaluated in Chinese Hamster Ovary (CHO) cells stably expressing human GPR40[2],[3].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the evaluation of these analogs requires rigorously controlled assay conditions. Because phenylpropanoic acid derivatives retain some lipophilic character, they are prone to non-specific binding to polystyrene assay plates, which can artificially inflate apparent potency.

Protocol 1: Competitive Radioligand Binding Assay

Causality & Rationale: This assay determines the true equilibrium dissociation constant ( Ki​ ). The critical inclusion of 0.2% Bovine Serum Albumin (BSA) acts as a lipid sink. It mimics physiological protein binding and sequesters the highly lipophilic ligands from non-specifically adhering to the plasticware, ensuring that the displacement of the radioligand is purely receptor-mediated[2].

  • Cell Membrane Preparation: Harvest CHO cells stably expressing human GPR40. Homogenize in buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2​ , 1 mM EDTA) and centrifuge at 100,000 × g for 30 minutes at 4°C to isolate the membrane fraction.

  • Assay Buffer Formulation: Prepare binding buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2​ , and 0.2% fatty-acid-free BSA . Self-Validation Step: Run a parallel control without BSA to quantify non-specific plastic binding.

  • Incubation: In a 96-well plate, combine 10 µg of membrane protein, 1 nM of synthetic radioligand (e.g., [3H] -TAK-875), and varying concentrations of the 2,3-dimethoxy analog ( 10−11 to 10−5 M).

  • Equilibration: Incubate the mixture at room temperature for 2 hours to reach steady-state equilibrium.

  • Filtration & Measurement: Terminate the reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.1% polyethyleneimine to reduce non-specific binding). Wash three times with cold buffer. Quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using a 4-parameter logistic non-linear regression model. Convert IC50​ to Ki​ using the Cheng-Prusoff equation. A robust assay must yield a Z'-factor > 0.6.

Protocol 2: FLIPR Calcium Mobilization Assay (Functional Agonism)

Causality & Rationale: While binding affinity ( Ki​ ) proves target engagement, the FLIPR (Fluorometric Imaging Plate Reader) assay confirms that the 2,3-dimethoxy substitution translates to functional Gαq activation. Here, BSA is reduced to 0.1% to balance the free-drug fraction required to trigger rapid intracellular calcium release without dampening assay sensitivity[2].

  • Cell Plating: Seed CHO-hGPR40 cells at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Wash cells and load with Fluo-4 AM calcium indicator dye (2 µM) in Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid (to inhibit dye efflux). Incubate for 60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of the 2,3-dimethoxy analog in HBSS containing 0.1% BSA .

  • Fluorescence Kinetic Reading: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds, inject the compounds, and continuously monitor fluorescence (Ex: 488 nm, Em: 540 nm) for 3 minutes.

  • Validation: Include a known full agonist (TAK-875) as a 100% response control and a vehicle (DMSO) as a baseline control. Calculate the EC50​ from the peak fluorescence amplitude.

Assay_Workflow Step1 Compound Synthesis & Purification Step2 Radioligand Binding Assay (CHO-hGPR40 + 0.2% BSA) Step1->Step2 Screen Affinity (Ki) Step3 FLIPR Calcium Assay (Functional Agonism) Step2->Step3 Active Hits Step4 In Vivo OGTT (Glucose Tolerance Test) Step3->Step4 Potent Agonists Step5 Lead Selection: High Affinity & Low Log D Step4->Step5 Efficacy Confirmed

Step-by-step pharmacological validation workflow for GPR40 receptor agonists.

Structure-Activity Relationship (SAR) Insights

The transition from unsubstituted phenylpropanoic acids to 2,3-dimethoxyphenylpropionic acid analogs represents a masterclass in rational drug design. The endogenous GPR40 ligand-binding site is inherently hydrophobic to accommodate long-chain fatty acids[2]. However, highly lipophilic synthetic molecules tend to exhibit promiscuous binding across multiple off-target receptors, leading to cytotoxicity.

By incorporating the 2,3-dimethoxy moiety, researchers achieve two critical structural goals:

  • Electronic and Steric Tuning: The methoxy groups at the ortho and meta positions force the phenyl ring out of planarity with the propionic acid tail. This specific 3D conformation perfectly aligns the terminal carboxylic acid with the critical Arg183 and Arg258 anchor points in the GPR40 binding pocket[1].

  • Polarity Optimization: The oxygen atoms act as hydrogen bond acceptors, slightly increasing the polar surface area (PSA). This effectively lowers the Log D from ~4.2 to ~3.1, drastically improving the compound's aqueous solubility, oral bioavailability, and cellular safety profile without sacrificing target affinity[2].

References

  • Discovery of Phenylpropanoic Acid Derivatives Containing Polar Functionalities as Potent and Orally Bioavailable G Protein-Coupled Receptor 40 Agonists for the Treatment of Type 2 Diabetes. ACS Publications.[Link]

  • The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). ACS Publications.[Link]

  • Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters.[Link]

Sources

Comparative

A Comparative FTIR Spectroscopic Analysis of 2,3-Dimethoxyphenylpropionic Acid and Its Ester Derivatives

This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectra of 2,3-Dimethoxyphenylpropionic acid and its corresponding esters. Designed for researchers, chemists, and professionals in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectra of 2,3-Dimethoxyphenylpropionic acid and its corresponding esters. Designed for researchers, chemists, and professionals in drug development, this document elucidates the key spectral differences that arise from the conversion of a carboxylic acid to an ester, providing the foundational knowledge for reaction monitoring, quality control, and structural verification.

The Underlying Principle: Differentiating Functional Groups with FTIR

FTIR spectroscopy is a powerful, non-destructive analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. The resulting spectrum is a unique molecular "fingerprint."

The primary distinction between a carboxylic acid (-COOH) and an ester (-COOR) lies in the presence of a hydroxyl (-OH) group in the acid, which is replaced by an alkoxy (-OR) group in the ester. This seemingly small structural change leads to dramatic and easily identifiable differences in their respective FTIR spectra, making it an ideal method for distinguishing between the two.

Spectral Deep Dive: 2,3-Dimethoxyphenylpropionic Acid

To understand the spectrum of 2,3-Dimethoxyphenylpropionic acid, we must consider the vibrational contributions of all its constituent parts: the carboxylic acid group, the aromatic ring, the methoxy groups, and the alkyl chain.

The most telling feature of a carboxylic acid is the O-H stretching vibration . Due to extensive intermolecular hydrogen bonding, where two acid molecules form a stable dimer, this absorption is not a sharp peak but rather an extremely broad and strong band that typically spans from 2500 to 3300 cm⁻¹[1][2][3][4]. This broad absorption is often so dominant that it can obscure the C-H stretching peaks that appear in the same region (~2850-3000 cm⁻¹)[1][5].

The second key feature is the carbonyl (C=O) stretching vibration . For a hydrogen-bonded (dimeric) carboxylic acid, this appears as a strong, sharp peak typically between 1710 and 1760 cm⁻¹[3][4][6]. The conjugation with the aromatic ring in our target molecule would likely place this absorption towards the lower end of this range, around 1710 cm⁻¹[6].

Other significant peaks for the acid include:

  • Aromatic C=C Stretches : Medium intensity peaks around 1550-1700 cm⁻¹[2].

  • C-O Stretch : A medium intensity peak found between 1210-1320 cm⁻¹[1].

  • O-H Bend : A broad peak that can appear in the 1395-1440 cm⁻¹ region[1].

The Transformation: Spectral Features of a 2,3-Dimethoxyphenylpropionate Ester

When 2,3-Dimethoxyphenylpropionic acid is converted to an ester (e.g., methyl 2,3-dimethoxyphenylpropionate), the FTIR spectrum undergoes a profound transformation.

The most obvious change is the complete disappearance of the broad O-H stretching band from the 2500-3300 cm⁻¹ region[2]. Its absence is the single most definitive piece of evidence that the carboxylic acid has been successfully converted.

The carbonyl (C=O) stretch also provides crucial information. In an ester, this bond is typically stronger and vibrates at a higher frequency than in its corresponding dimeric acid. For an aliphatic ester, this peak is found between 1735-1750 cm⁻¹[7][8]. The loss of hydrogen bonding and the inductive effect of the new alkoxy group contribute to this shift to a higher wavenumber[8].

Furthermore, the C-O stretching region becomes more complex in esters. Instead of a single C-O stretch, esters exhibit two distinct C-O stretching bands, often described as the "Rule of Three" when combined with the C=O peak[9]. These are typically strong, sharp peaks in the 1000-1300 cm⁻¹ range and correspond to the asymmetric and symmetric vibrations of the C-O-C linkage[7][9][10].

At-a-Glance: Comparative Data Summary

The following table summarizes the key diagnostic peaks for differentiating 2,3-Dimethoxyphenylpropionic acid from its esters.

Functional Group Vibration2,3-Dimethoxyphenylpropionic Acid (Expected Wavenumber cm⁻¹)Representative Ester (Expected Wavenumber cm⁻¹)Description of Change
O-H Stretch (Carboxyl) 2500 - 3300 (Strong, Very Broad)AbsentComplete disappearance of the peak upon esterification.
C=O Stretch (Carbonyl) ~1710 (Strong, Sharp)~1735 (Strong, Sharp)Shifts to a higher wavenumber (by ~20-25 cm⁻¹).
C-O Stretch 1210 - 1320 (Medium)1000 - 1300 (Two or more strong peaks)Becomes more complex, with multiple strong C-O-C stretches.
C-H Stretch (Alkyl/Aryl) 2850 - 3100 (Often obscured by O-H)2850 - 3100 (Sharp, clearly visible)C-H peaks become clearly resolved due to the absence of the broad O-H band.

Visualizing the Analysis

The following diagrams illustrate the experimental workflow and the fundamental spectral differences discussed.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Place a small amount of sample on ATR crystal p2 Ensure good contact with the pressure arm a1 Perform Background Scan (Clean ATR Crystal) p2->a1 a2 Perform Sample Scan (Typically 16-32 scans) a1->a2 d1 Perform ATR Correction a2->d1 d2 Baseline Correction d1->d2 d3 Identify Peak Wavenumbers (cm⁻¹) d2->d3 d4 Compare to Reference or Expected Spectra d3->d4

Caption: Standard workflow for FTIR analysis using an Attenuated Total Reflectance (ATR) accessory.

G Key FTIR Spectral Differences Acid 2,3-Dimethoxyphenylpropionic Acid ~3000 cm⁻¹: Strong, VERY BROAD O-H Stretch ~1710 cm⁻¹: Strong C=O Stretch ~1250 cm⁻¹: C-O Stretch Ester Ester Derivative O-H Stretch ABSENT ~1735 cm⁻¹: Strong C=O Stretch ~1250 & 1100 cm⁻¹: Two C-O-C Stretches Acid:main->Ester:main Esterification Reaction note Primary Indicators: 1. Disappearance of broad O-H band. 2. Shift of C=O band to higher wavenumber.

Caption: Conceptual diagram highlighting the most significant changes in the FTIR spectrum upon esterification.

Experimental Protocol: Acquiring High-Quality FTIR Spectra

This protocol outlines the steps for obtaining an FTIR spectrum using a modern spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for solid and liquid samples.

A. Instrument Preparation and Background Scan

  • System Purge: Ensure the spectrometer has been purging with dry air or nitrogen for at least 15-30 minutes to minimize atmospheric water and CO₂ interference.

  • Clean ATR Crystal: Using a lint-free wipe dampened with a volatile solvent (e.g., isopropanol or ethanol), thoroughly clean the surface of the ATR crystal (typically diamond or zinc selenide). Allow it to dry completely.

  • Collect Background: Access the instrument software's collection function and run a background scan. This scan measures the spectrum of the ambient environment and the ATR crystal itself, and it will be automatically subtracted from your sample spectrum. A new background should be collected every 1-2 hours for optimal results.

B. Sample Analysis

  • Apply Sample: Place a small amount of the solid or liquid sample directly onto the center of the ATR crystal. For a solid, only enough to cover the crystal surface is needed.

  • Apply Pressure: Lower the instrument's pressure arm until it makes firm and consistent contact with the solid sample. The goal is to ensure intimate contact between the sample and the crystal surface, which is critical for a strong signal. Most modern instruments have a pressure gauge to ensure reproducibility.

  • Collect Sample Spectrum: In the software, enter the sample information and initiate the sample scan. Standard parameters are typically a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 or 32 scans to improve the signal-to-noise ratio.

  • Clean Up: After the scan is complete, raise the pressure arm, and carefully clean the sample off the ATR crystal using a suitable solvent and a lint-free wipe.

C. Data Processing

  • ATR Correction: Most FTIR software includes an algorithm for ATR correction. This mathematical correction accounts for the depth of penetration of the IR beam, which is wavelength-dependent, making the resulting spectrum more comparable to traditional transmission spectra.

  • Baseline Correction: If the spectral baseline is sloped or curved, apply a baseline correction to ensure accurate peak intensity measurements.

  • Peak Picking: Use the software's tools to identify the exact wavenumbers of the absorption maxima for the peaks of interest.

Conclusion

The conversion of 2,3-Dimethoxyphenylpropionic acid to one of its esters instigates clear and unambiguous changes in the FTIR spectrum. The disappearance of the broad hydroxyl stretch and the concomitant shift of the carbonyl absorption to a higher frequency serve as definitive markers for the reaction's progression and completion. By understanding these fundamental spectral signatures, researchers can confidently employ FTIR spectroscopy as a rapid, reliable, and indispensable tool for chemical synthesis and material characterization.

References

  • Title: IR Spectroscopy Tutorial: Carboxylic Acids Source: University of Colorado Boulder URL: [Link]

  • Title: Interpreting Infrared Spectra Source: Specac Ltd URL: [Link]

  • Title: Video: IR and UV–Vis Spectroscopy of Carboxylic Acids Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: IR Spectroscopy Tutorial: Esters Source: University of Colorado Boulder URL: [Link]

  • Title: 20.8 Spectroscopy of Carboxylic Acids and Nitriles Source: OpenStax, Organic Chemistry URL: [Link]

  • Title: 20.8: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL: [Link]

  • Title: The C=O Bond, Part VI: Esters and the Rule of Three Source: Spectroscopy Online URL: [Link]

  • Title: 4.7 Identifying Characteristic Functional Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: Difference between Ether and Ester Bonding in FTIR Spectra Source: Rocky Mountain Labs URL: [Link]

  • Title: 21.10 Spectroscopy of Carboxylic Acid Derivatives Source: OpenStax, Organic Chemistry URL: [Link]

  • Title: infrared spectrum of propanoic acid Source: Doc Brown's Chemistry URL: [Link]

Sources

Validation

Benchmarking 2,3-Dimethoxyphenylpropionic Acid: A Comprehensive Guide to Reactivity and Lipophilicity

As drug discovery programs increasingly rely on structurally diverse building blocks to navigate complex structure-activity relationship (SAR) landscapes, the selection of the right carboxylic acid becomes a critical var...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on structurally diverse building blocks to navigate complex structure-activity relationship (SAR) landscapes, the selection of the right carboxylic acid becomes a critical variable. 2,3-Dimethoxyphenylpropionic acid (2,3-DMPPA) is a highly versatile intermediate, frequently utilized in the synthesis of specialized active pharmaceutical ingredients (APIs), including cholinesterase inhibitors like donepezil analogs.

To effectively integrate 2,3-DMPPA into synthetic pipelines, application scientists must understand how it performs relative to standard baseline carboxylic acids. This guide provides an objective, data-driven benchmark of 2,3-DMPPA against standard alternatives, detailing the physicochemical causality behind its behavior and providing self-validating experimental protocols for its application.

Physicochemical Benchmarking: The Structural Causality

When evaluating a carboxylic acid for medicinal chemistry, three parameters dictate its utility: pKa (acidity) , LogP (lipophilicity) , and steric hindrance .

The structure of 2,3-DMPPA consists of a propionic acid chain attached to a benzene ring substituted with methoxy groups at the 2- and 3-positions. The two-carbon (ethyl) spacer between the aromatic ring and the carboxylate group acts as an electronic insulator. Consequently, the strong resonance and inductive effects of the methoxy groups—which would drastically alter the pKa if attached directly to a benzoic acid—are heavily attenuated.

As shown in the benchmarking table below, the pKa of 2,3-DMPPA closely mirrors that of unsubstituted 3-phenylpropionic acid (hydrocinnamic acid), which has a well-documented pKa of 4.66[1]. However, the addition of the two methoxy groups increases the Topological Polar Surface Area (TPSA) while simultaneously adding lipophilic bulk, resulting in a unique solubility profile.

Table 1: Physicochemical Comparison of Carboxylic Acids
Carboxylic AcidpKa (H₂O)LogPTPSA (Ų)Steric Hindrance at Carbonyl
2,3-Dimethoxyphenylpropionic Acid ~4.65~2.1055.7Low (Beta-aryl branching)
3-Phenylpropionic Acid 4.66[1]1.84[1]37.3Low (Beta-aryl branching)
Phenylacetic Acid 4.311.4137.3Moderate (Alpha-aryl branching)
Benzoic Acid 4.201.8737.3High (Direct Aryl attachment)

Data Synthesis Insight: Unlike benzoic acid, which suffers from significant steric hindrance during nucleophilic attack due to the adjacent aromatic ring, 2,3-DMPPA benefits from the flexibility of the propionic spacer. This makes it kinetically superior in standard amide coupling reactions.

Reactivity Profiling: Amide Coupling Kinetics

The synthesis of amides from carboxylic acids and amines is thermodynamically favorable but kinetically slow, necessitating chemical activation[2]. For benchmarking purposes, we utilize HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of DIPEA (N,N-Diisopropylethylamine). HATU is the gold standard for coupling due to its ability to rapidly generate a highly reactive OAt-active ester while minimizing racemization[2][3].

Mechanistic Causality in 2,3-DMPPA Activation
  • Deprotonation: DIPEA easily deprotonates 2,3-DMPPA (pKa ~4.65) to form the carboxylate anion[4].

  • Activation: The carboxylate attacks the electron-deficient carbon of HATU. Because 2,3-DMPPA lacks alpha-branching, this step proceeds with near-zero steric penalty, unlike phenylacetic or benzoic acids.

  • Esterification & Aminolysis: The intermediate collapses to form the OAt-active ester, which is subsequently intercepted by the amine[3]. The ortho-methoxy group on the 2,3-DMPPA ring can induce a slight conformational fold in non-polar solvents, but it does not impede the trajectory of the incoming amine nucleophile.

HATU_Mechanism Acid 2,3-DMPPA (Carboxylic Acid) Carboxylate Carboxylate Anion Acid->Carboxylate + Base Base DIPEA (Deprotonation) Base->Carboxylate ActiveEster OAt-Active Ester Intermediate Carboxylate->ActiveEster + HATU HATU HATU Reagent (Activation) HATU->ActiveEster Amide Target Amide Product ActiveEster->Amide + Amine Byproduct TMU + HOAt (Aqueous Wash) ActiveEster->Byproduct displaced Amine Amine Nucleophile Amine->Amide

Fig 1: HATU-mediated amide coupling workflow for 2,3-DMPPA.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that false positives (e.g., mistaking the OAt-ester for the final product) are avoided.

Protocol A: Standardized HATU-Mediated Amide Coupling

This protocol is optimized for coupling 2,3-DMPPA with primary or secondary aliphatic amines[2].

Reagents:

  • 2,3-Dimethoxyphenylpropionic acid (1.0 eq, 1.0 mmol)

  • Target Amine (1.1 eq, 1.1 mmol)

  • HATU (1.2 eq, 1.2 mmol)

  • DIPEA (3.0 eq, 3.0 mmol)

  • Anhydrous DMF or DCM (10 mL)

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 1.0 mmol of 2,3-DMPPA in 10 mL of anhydrous DMF under an inert nitrogen atmosphere.

  • Base Addition: Add 3.0 mmol of DIPEA. Causality check: The solution should remain clear. The excess base ensures complete deprotonation of the acid and neutralizes any HCl salts if the amine is provided as a hydrochloride.

  • Activation: Chill the reaction to 0°C. Add 1.2 mmol of HATU in one portion. Stir for 10 minutes. Validation step: A quick TLC (Hexanes/EtOAc) or LC-MS aliquot will show the disappearance of the acid and the formation of the OAt-active ester intermediate.

  • Aminolysis: Add 1.1 mmol of the target amine dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Reaction Monitoring: Monitor via LC-MS. The reaction is complete when the OAt-ester mass is fully consumed.

  • Aqueous Workup (Crucial for Purity):

    • Dilute the mixture with 30 mL of Ethyl Acetate.

    • Wash with 1M HCl (2 x 15 mL) to remove excess DIPEA and unreacted amine.

    • Wash with Saturated NaHCO₃ (2 x 15 mL) to remove unreacted 2,3-DMPPA and the HOAt byproduct[2].

    • Wash with Brine (1 x 15 mL) to remove residual DMF and TMU (tetramethylurea).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Shake-Flask Method for LogP Verification

Because the methoxy groups alter the hydration sphere of the molecule, empirical validation of lipophilicity is recommended when benchmarking against the standard 1.84 LogP of 3-phenylpropionic acid[1][5].

  • Preparation: Prepare a biphasic system of 1-octanol and aqueous phosphate buffer (pH 7.4), mutually saturated by stirring together for 24 hours.

  • Solubilization: Dissolve 2 mg of 2,3-DMPPA in 1 mL of the saturated 1-octanol.

  • Partitioning: Add 1 mL of the saturated aqueous buffer to the octanol solution in a sealed vial.

  • Equilibration: Agitate the vial on a mechanical shaker for 60 minutes at 25°C, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Analyze both phases using HPLC-UV (e.g., 254 nm).

  • Calculation: LogP = Log₁₀(Area_octanol / Area_aqueous).

Conclusion

Benchmarking 2,3-Dimethoxyphenylpropionic acid against standard carboxylic acids reveals it to be a highly tractable building block. Its propionic spacer insulates the reactive carbonyl from the steric and electronic interference of the dimethoxy-substituted aromatic ring. Consequently, it exhibits excellent kinetics in HATU-mediated amide couplings—comparable to simple aliphatic acids—while contributing unique lipophilic and hydrogen-bond-accepting properties (via the methoxy groups) to the final drug candidate.

References

  • Amine to Amide Mechanism - HATU Common Organic Chemistry URL:[Link]

  • Process optimization for acid-amine coupling: a catalytic approach Growing Science URL: [Link]

  • Benzenepropanoic acid (3-Phenylpropionic acid) | CID 107 PubChem (National Institutes of Health) URL:[Link]

  • Phenylpropanoic acid (Hydrocinnamic acid) Wikipedia URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of GC-MS and LC-MS for the Detection of 2,3-Dimethoxyphenylpropionic Acid

Executive Summary In the landscape of pharmaceutical development and metabolic research, the precise and accurate quantification of small molecules is paramount. 2,3-Dimethoxyphenylpropionic acid, a key organic acid, ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical development and metabolic research, the precise and accurate quantification of small molecules is paramount. 2,3-Dimethoxyphenylpropionic acid, a key organic acid, serves as an exemplary analyte for exploring the capabilities of the two most powerful analytical platforms in the modern laboratory: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an in-depth comparison of these techniques, moving beyond a simple recitation of specifications to explain the fundamental causality behind methodological choices. We present detailed experimental protocols, comparative performance data, and a robust framework for the cross-validation of these methods, ensuring data integrity and interchangeability across platforms. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of how to select, optimize, and validate methods for organic acid analysis.

Introduction: The Analytical Imperative for Organic Acids

Organic acids, such as 2,3-Dimethoxyphenylpropionic acid (CAS: 10538-48-4), represent a critical class of molecules.[1] They are often metabolic intermediates, synthetic building blocks, or impurities that must be rigorously monitored. The choice of analytical methodology is therefore not a trivial decision but a critical juncture that dictates the reliability, sensitivity, and throughput of a given workflow. The two leading technologies for this task, GC-MS and LC-MS, operate on fundamentally different principles, each presenting a unique set of advantages and challenges.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique renowned for its high chromatographic resolution and reproducible, library-matchable mass spectra.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) offers exceptional versatility and sensitivity, particularly for polar and thermally fragile molecules that are not amenable to GC analysis.[2][3]

Understanding when and why to choose one platform over the other—and how to ensure their results are comparable through cross-validation—is essential for robust scientific and regulatory outcomes. This guide will illuminate the path to making these critical decisions with confidence.

Principles and Methodological Rationale

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Mandate

GC-MS operates on the principle of separating compounds in their gaseous phase. Analytes are volatilized in a heated inlet, separated in a column based on their boiling points and interaction with the column's stationary phase, and finally fragmented and detected by the mass spectrometer.[4][5]

The Causality of Derivatization: For a carboxylic acid like 2,3-Dimethoxyphenylpropionic acid, direct analysis by GC-MS is impossible. Its polar carboxyl group and relatively high molecular weight prevent it from becoming volatile at temperatures that don't cause thermal degradation.[6] Therefore, derivatization is a mandatory step . The primary goal is to replace the active, polar hydrogen on the carboxyl group with a non-polar functional group.[7] This transformation drastically reduces hydrogen bonding, lowers the boiling point, and increases thermal stability, making the analyte suitable for GC analysis.[8] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective choice for this purpose.[8][9][10]

GC_MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Mandatory) cluster_analysis GC-MS Analysis Sample Aqueous Sample (e.g., Plasma, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Analyte Drying Evaporation to Dryness (Nitrogen Stream) Extraction->Drying Remove Solvent Deriv Add BSTFA Reagent Heat (e.g., 70°C, 30 min) Drying->Deriv Reconstitute Injection Inject into GC-MS Deriv->Injection TMS-Derivative Separation Capillary Column Separation Injection->Separation Vaporization Detection Mass Spectrometer (EI, Scan/SIM) Separation->Detection Elution LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Aqueous Sample (e.g., Plasma, Urine) Cleanup Protein Precipitation or Solid-Phase Extraction Sample->Cleanup Remove Interferences Dilution Dilute in Mobile Phase Cleanup->Dilution Prepare for Injection Injection Direct Injection into LC-MS Dilution->Injection Direct Analysis Separation Specialized Column (e.g., Mixed-Mode) Injection->Separation Gradient Elution Detection Mass Spectrometer (ESI, MRM) Separation->Detection Ionization Cross_Validation_Logic cluster_samples Sample Cohort cluster_analysis Parallel Analysis cluster_eval Data Evaluation QC_Samples Prepare QC Samples (Low, Mid, High) GCMS_Analysis Analyze Aliquots via Validated GC-MS Method QC_Samples->GCMS_Analysis Aliquot 1 LCMS_Analysis Analyze Aliquots via Validated LC-MS Method QC_Samples->LCMS_Analysis Aliquot 2 Study_Samples Select Incurred Study Samples Study_Samples->GCMS_Analysis Aliquot 1 Study_Samples->LCMS_Analysis Aliquot 2 Comparison Compare Concentrations (GC-MS vs. LC-MS) GCMS_Analysis->Comparison LCMS_Analysis->Comparison Stats Calculate Percent Difference for each Sample Comparison->Stats Criteria Assess against Acceptance Criteria (e.g., ±20% for ≥67% of samples) Stats->Criteria

Sources

Safety & Regulatory Compliance

Safety

2,3-Dimethoxyphenylpropionic acid proper disposal procedures

Operational Guide: Proper Handling and Disposal of 2,3-Dimethoxyphenylpropionic Acid As a Senior Application Scientist, I frequently encounter questions regarding the safe lifecycle management of functionalized aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal of 2,3-Dimethoxyphenylpropionic Acid

As a Senior Application Scientist, I frequently encounter questions regarding the safe lifecycle management of functionalized aromatic acids. 2,3-Dimethoxyphenylpropionic acid (also known as 3-(2,3-dimethoxyphenyl)propanoic acid, CAS 10538-48-4) is a critical intermediate in organic synthesis and [1]. However, its disposal requires strict adherence to chemical compatibility and environmental regulations. This guide provides a self-validating, mechanistic approach to its disposal, ensuring operational safety and regulatory compliance.

Chemical Profiling & Hazard Assessment

Understanding why a chemical is hazardous is the first step in designing a robust disposal protocol.

Table 1: Physicochemical Properties & Operational Implications

PropertyValueOperational Implication
CAS Number 10538-48-4Primary identifier required for hazardous waste manifests[1].
Molecular Formula C11H14O4; dictates the incineration route[2].
Molecular Weight 210.23 g/mol Used for precise molarity calculations during neutralization[2].
Physical State Solid (Crystalline)Prone to aerosolization; requires mechanical collection over sweeping.
Hazard Class Skin Irrit. 2, Eye Irrit. 2A[2],[3].

Mechanistic Causality of Hazards:

  • Irritation Profile: The carboxylic acid moiety acts as a proton donor, which can disrupt cellular membranes and denature localized proteins upon contact. Concurrently, the lipophilic 2,3-dimethoxyphenyl ring facilitates rapid penetration through the stratum corneum, exacerbating dermal irritation[3].

  • Reactivity Profile: The two methoxy (-OCH3) groups are strong electron-donating groups (EDGs) via resonance. This makes the aromatic ring highly electron-rich and susceptible to rapid, exothermic oxidation. Therefore, mixing this compound with strong oxidizers (e.g., nitric acid, peroxides) in a waste carboy can lead to thermal runaway or pressurization[3].

Pre-Disposal: Operational Safety & Handling Protocol

Before generating waste, establish a secure handling environment. whether a discarded chemical is classified as a hazardous waste and consult local regulations[3].

  • Engineering Controls: Handle all powders within a certified chemical fume hood or a localized exhaust ventilation (LEV) system to prevent the inhalation of irritating dust.

  • PPE Requirements: Nitrile gloves (minimum 4 mil thickness), safety goggles with side shields, and a standard lab coat[3].

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems to ensure compliance with the Resource Conservation and Recovery Act (RCRA) and EPA guidelines.

Protocol A: Solid Waste Disposal (Powders & Contaminated Consumables)

Solid waste includes unused reagents, contaminated weighing boats, and heavily soiled PPE.

  • Collection: Use a dedicated, chemically inert High-Density Polyethylene (HDPE) wide-mouth container. Causality: HDPE is highly resistant to weak organic acids and prevents long-term leaching or degradation of the container walls.

  • Transfer: Mechanically transfer solids using a non-sparking spatula. Do not use compressed air or dry sweeping, which aerosolizes the irritant.

  • Labeling: Affix a hazardous waste label immediately. Mark as "Non-Halogenated Organic Solid Waste - Contains 2,3-Dimethoxyphenylpropionic Acid."

  • Validation: Ensure the container lid is tightly sealed and inspect the exterior for residual dust. The system is validated when a damp wipe of the exterior yields no visual residue.

Protocol B: Liquid Waste Segregation (Organic Matrices)

When the acid is dissolved in organic solvents during synthesis or extraction.

  • Halogen Check: Determine the solvent matrix.

    • Non-Halogenated: (e.g., Ethanol, Ethyl Acetate). Route to the "Non-Halogenated Organic Waste" carboy.

    • Halogenated: (e.g., Dichloromethane). Route to the "Halogenated Organic Waste" carboy. Causality: Mixing non-halogenated and halogenated waste significantly increases incineration costs and can cause regulatory non-compliance, as halogenated wastes require specialized scrubbers to prevent dioxin formation during incineration.

  • Compatibility Verification: Ensure the receiving carboy contains no strong oxidizers or inorganic bases that could cause an exothermic reaction in a closed system[3].

Protocol C: Aqueous Waste Neutralization

Aqueous washes containing dissolved 2,3-dimethoxyphenylpropionic acid must be neutralized before disposal. for acid waste streams provided a method for monitoring pH is available[4].

  • Preparation: Transfer the aqueous waste to a secondary containment vessel under a fume hood.

  • Titration: Slowly add 1M Sodium Hydroxide (NaOH) dropwise while stirring continuously. Causality: Neutralization prevents the acidification of communal waste streams, which could trigger the release of toxic gases (e.g., HCN, H2S) if inadvertently mixed with cyanides or sulfides.

  • Self-Validating Measurement: Monitor the pH using a calibrated pH meter. The system is validated when the pH stabilizes at 7.0 ± 0.5 and remains constant for at least 5 minutes without further base addition.

  • Disposal: Once neutralized, the solution can typically be disposed of as non-hazardous aqueous waste, subject to local institutional guidelines[4].

Waste Segregation & Neutralization Workflow

To streamline laboratory operations and prevent improper mixing, follow this logical decision tree for all generated waste streams.

WasteSegregation Start 2,3-Dimethoxyphenylpropionic Acid Waste Stream Generation Solid Solid Waste (Pure compound, contaminated PPE) Start->Solid Liquid Liquid Waste (Reaction mixtures, washings) Start->Liquid NonHal Non-Halogenated Organic Waste Container Solid->NonHal Direct packaging OrgSolv Organic Solvent Matrix Liquid->OrgSolv AqSolv Aqueous Matrix Liquid->AqSolv OrgSolv->NonHal Solvent contains no halogens Hal Halogenated Organic Waste Container OrgSolv->Hal Solvent contains halogens (e.g., DCM) Neutralize Neutralization Protocol (Titrate with 1M NaOH to pH 6-8) AqSolv->Neutralize Acidic pH hazard Incineration EPA-Approved Facility (High-Temperature Incineration) NonHal->Incineration Hal->Incineration AqWaste Aqueous Waste Container Neutralize->AqWaste Verify pH = 7 AqWaste->Incineration

Figure 1: Waste segregation and neutralization workflow for 2,3-Dimethoxyphenylpropionic acid.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 314929, 3-(2,3-Dimethoxyphenyl)propanoic acid." PubChem,[Link]

  • United States Environmental Protection Agency (EPA). "Guidelines For The Use Of Chemicals In Removing Hazardous Substance Discharge." EPA, [Link]

Sources

Handling

Personal protective equipment for handling 2,3-Dimethoxyphenylpropionic acid

Title: Safe Handling and Operational Guide for 2,3-Dimethoxyphenylpropionic Acid (CAS 10538-48-4) Introduction As a Senior Application Scientist, I recognize that handling specialized organic intermediates like 2,3-Dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Safe Handling and Operational Guide for 2,3-Dimethoxyphenylpropionic Acid (CAS 10538-48-4)

Introduction As a Senior Application Scientist, I recognize that handling specialized organic intermediates like 2,3-Dimethoxyphenylpropionic acid (also known as 3-(2,3-dimethoxyphenyl)propanoic acid) requires more than just skimming a Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemical's properties to build a self-validating safety protocol. This compound (CAS 10538-48-4, MW: 210.23 g/mol ) is a solid organic acid frequently utilized in drug development and synthetic research[1]. Due to its molecular structure—featuring lipophilic methoxy groups and a reactive carboxylic acid moiety—it presents specific irritation hazards that dictate our choice of Personal Protective Equipment (PPE) and operational logistics.

Hazard Assessment & The Causality of Protection According to the Globally Harmonized System (GHS), 2,3-Dimethoxyphenylpropionic acid is classified under several distinct hazard categories[2][3][4]:

  • H302 (Acute Toxicity, Oral - Category 4): Harmful if swallowed.

  • H315 (Skin Irritation - Category 2): Causes skin irritation.

  • H319 (Eye Irritation - Category 2A): Causes serious eye irritation.

  • H335 (Specific Target Organ Toxicity - Single Exposure, Respiratory - Category 3): May cause respiratory irritation.

Causality Insight: The lipophilic nature of the dimethoxy-substituted phenyl ring enhances the molecule's ability to interact with and penetrate the lipid bilayers of the stratum corneum and mucosal membranes. Once partitioned into these tissues, the acidic propionic tail lowers local pH, leading to protein denaturation and the localized inflammatory response observed as H315 and H319[4]. Furthermore, because it is a fine crystalline solid, aerosolized dust particles can easily bypass the upper respiratory tract's initial defenses, necessitating strict inhalation controls (H335)[4].

Mandatory Personal Protective Equipment (PPE) Matrix To counteract these specific physicochemical risks, the following PPE matrix must be strictly adhered to.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Nitrile gloves (Min. thickness: 0.11 mm for splash; 0.3 mm for prolonged contact).Nitrile provides superior chemical resistance against non-polar aromatic rings compared to latex, preventing transdermal permeation of the lipophilic dimethoxy groups.
Eye Protection Snug-fitting safety goggles with side shields (ANSI Z87.1 or EN166 compliant).Protects against airborne dust particulates and accidental splashes during dissolution, mitigating the severe eye irritation risk (H319)[4].
Body Protection Flame-retardant, 100% cotton lab coat with knit cuffs.Prevents electrostatic buildup that could aerosolize the solid powder. Knit cuffs prevent accidental sweeping of the chemical off the bench.
Respiratory N95/P95 particulate respirator (if handled outside a hood).Filters out fine crystalline dust, directly addressing the H335 respiratory irritation hazard[4].

Operational Workflow & Safety Protocols Every experimental protocol must be a self-validating system. Follow this step-by-step methodology to ensure containment and safety during handling.

  • Environmental Verification: Before opening the reagent bottle, verify that the chemical fume hood's face velocity is actively reading between 80-120 feet per minute (fpm). This ensures sufficient negative pressure to capture any aerosolized dust[4].

  • Static Mitigation: Wipe the exterior of the reagent bottle and the weighing spatula with an anti-static cloth. 2,3-Dimethoxyphenylpropionic acid is a dry powder; static charge can cause the powder to repel from the spatula and become airborne.

  • Weighing Protocol:

    • Place a high-contrast weigh boat (e.g., black, to contrast with the off-white/white solid) on the analytical balance inside the fume hood.

    • Tare the balance.

    • Carefully transfer the solid using a grounded micro-spatula.

    • Seal the primary container immediately after transfer to minimize ambient moisture absorption and cross-contamination.

  • Dissolution/Transfer: When transferring the solid to a reaction vessel, use a powder funnel. Rinse the weigh boat and funnel with the primary reaction solvent (e.g., ethanol, DMSO, or an aqueous buffer) to ensure quantitative transfer and eliminate residual dust.

HandlingWorkflow Start Pre-Operation Setup PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Activate Fume Hood (Face velocity 80-120 fpm) PPE->Hood Weigh Weighing & Transfer (Use anti-static tools) Hood->Weigh Process Chemical Processing (Dissolution/Reaction) Weigh->Process Cleanup Decontamination & Waste (Aqueous wash, Solid waste) Process->Cleanup

Step-by-step operational workflow for the safe handling of 2,3-Dimethoxyphenylpropionic acid.

Spill Management & Decontamination In the event of a spill, immediate and methodical action is required to prevent inhalation and dermal exposure[4].

  • Assessment: Determine if the spill is minor (<50g, contained within the hood) or major (>50g, or outside the hood).

  • Containment (Minor Spill): Do NOT dry sweep, as this will aerosolize the irritating dust.

  • Moistening: Lightly mist the spilled solid with a compatible solvent (e.g., 70% isopropanol or water) to bind the dust particles.

  • Collection: Use a damp absorbent pad or paper towel to wipe up the moistened solid.

  • Decontamination: Wash the affected surface thoroughly with soap and water, followed by a final wipe with an alcohol swab to remove any residual lipophilic organic traces[4].

SpillResponse Spill Spill Detected Assess Assess Spill Size Spill->Assess Minor Minor Spill (<50g) Inside Hood Assess->Minor Major Major Spill (>50g) Outside Hood Assess->Major Sweep Moisten & Wipe (Avoid dust generation) Minor->Sweep Evacuate Evacuate Area & Notify EHS Major->Evacuate Clean Wash with Soap/Water & Alcohol wipe Sweep->Clean Dispose Place in Sealed Hazardous Waste Container Clean->Dispose

Decision tree and procedural pathway for 2,3-Dimethoxyphenylpropionic acid spill management.

Waste Disposal Plan Because 2,3-Dimethoxyphenylpropionic acid is an ecologically active organic compound, it must not be discharged into the municipal sewer system[4].

  • Solid Waste: All contaminated weigh boats, gloves, and spill cleanup materials must be placed in a heavy-duty, clearly labeled hazardous waste bag or bin.

  • Liquid Waste: Solutions containing this compound should be collected in a compatible, clearly labeled organic waste carboy (typically designated for non-halogenated organic waste, unless mixed with halogenated solvents).

  • Final Destruction: The preferred method of disposal is incineration in a regulated chemical incinerator equipped with an afterburner and scrubber[4]. Always coordinate with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local and federal regulations.

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